molecular formula FNO2 B3044571 Nitryl fluoride CAS No. 10022-50-1

Nitryl fluoride

Cat. No.: B3044571
CAS No.: 10022-50-1
M. Wt: 65.004 g/mol
InChI Key: JVJQPDTXIALXOG-UHFFFAOYSA-N
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Description

Nitryl fluoride is a useful research compound. Its molecular formula is FNO2 and its molecular weight is 65.004 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10022-50-1

Molecular Formula

FNO2

Molecular Weight

65.004 g/mol

InChI

InChI=1S/FNO2/c1-2(3)4

InChI Key

JVJQPDTXIALXOG-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])F

Canonical SMILES

[N+](=O)([O-])F

Other CAS No.

10022-50-1

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Nitryl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the history, discovery, and various synthesis methodologies for nitryl fluoride (B91410) (NO₂F). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring a thorough understanding of this reactive fluorinating and nitrating agent. This document details the seminal discovery and subsequent evolution of synthetic routes, presenting quantitative data in structured tables, and offering detailed experimental protocols for key methodologies.

Discovery and Early History

Nitryl fluoride was first synthesized and identified in 1905 by the Nobel laureate Henri Moissan and his colleague Paul Lebeau.[1] Their pioneering work involved the direct fluorination of nitrogen dioxide. However, this early method was fraught with challenges, primarily due to the highly exothermic nature of the reaction, which often led to the production of impure products.[1][2]

The initial synthesis by Moissan and Lebeau laid the groundwork for future investigations into the properties and reactivity of this compound. Over the subsequent decades, researchers sought to develop safer and more efficient methods for its preparation, leading to a variety of synthetic approaches that offered improved yields and purity.

Synthetic Methodologies

Several distinct methods for the synthesis of this compound have been developed since its discovery. These methods vary in their starting materials, reaction conditions, and scalability. The following sections provide detailed descriptions of the most significant synthetic routes.

Fluorination of Nitrogen Dioxide with Elemental Fluorine

This method, the basis of the original discovery, involves the direct reaction of nitrogen dioxide (or its dimer, dinitrogen tetroxide) with elemental fluorine.

Reaction: 2NO₂(g) + F₂(g) → 2NO₂F(g)

While conceptually straightforward, this reaction is highly energetic and can be difficult to control, often resulting in the formation of byproducts.[2]

A refined version of this approach involves a vapor-liquid fluorination technique, which offers better control and higher yields.

Experimental Protocol: Vapor-Liquid Fluorination of Nitrogen Dioxide

This protocol is adapted from the work of Faloon and Kenna.

  • Apparatus: A fluorothene reactor is cooled in a liquid nitrogen bath. The system is connected to a vacuum line, a source of nitrogen dioxide, and a source of fluorine gas passed through a sodium fluoride tower to remove hydrogen fluoride.

  • Procedure:

    • The system is evacuated.

    • Nitrogen dioxide is condensed into the cooled fluorothene reactor.

    • The liquid nitrogen bath is removed, and the nitrogen dioxide is allowed to warm to just above its melting point.

    • Fluorine gas is slowly introduced into the reactor to react with the liquid nitrogen dioxide. A small flame may be observed upon initial contact.

    • The addition of fluorine is continued until the liquid in the reactor becomes colorless, indicating the completion of the reaction.

    • The product, this compound, is then purified by fractional distillation.

  • Yield: Greater than 90%.[3]

Fluorination of Nitrogen Dioxide with Cobalt(III) Fluoride

To circumvent the hazards associated with using elemental fluorine directly, a method utilizing a solid fluorinating agent, cobalt(III) fluoride, was developed. This approach offers a more controlled reaction with high yields of a relatively pure product.

Reaction: NO₂(g) + CoF₃(s) → NO₂F(g) + CoF₂(s)

The cobalt(II) fluoride byproduct can be regenerated to cobalt(III) fluoride by treatment with fluorine gas, making the process more economical.

Experimental Protocol: Synthesis of this compound using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch.[2]

  • Apparatus: A stirred monel reactor is charged with cobalt(III) fluoride. The reactor is equipped with a gas inlet for nitrogen dioxide and an outlet connected to a series of cold traps cooled with liquid nitrogen.

  • Procedure:

    • The reactor containing cobalt(III) fluoride is heated to 300°C.

    • Nitrogen dioxide gas is passed over the stirred bed of heated cobalt(III) fluoride.

    • The gaseous product, this compound, is collected in the liquid nitrogen-cooled traps.

    • The crude product is then purified by distillation.

  • Quantitative Data:

    • Reactants: 40 g (0.85 mole) of nitrogen dioxide and 9 moles of cobaltic fluoride.

    • Reaction Time: 30 minutes.

    • Crude Product Yield: 50 g (0.77 mole), which corresponds to an 89.5% yield based on the initial amount of dinitrogen tetroxide (N₂O₄).[2]

    • Purification: The crude product is distilled from a copper flask at -60 to -65°C into a receiver at -78°C, yielding 43 g of pure this compound.[2]

Reaction of Anhydrous Sodium Nitrite (B80452) with Elemental Fluorine

Another significant method, developed by Aynsley, Hetherington, and Robinson, utilizes the reaction of anhydrous sodium nitrite with elemental fluorine. This method can produce nearly quantitative yields but requires careful temperature control.

Reaction: NaNO₂ + F₂ → NO₂F + NaF

Experimental Protocol: Synthesis from Sodium Nitrite and Fluorine

This protocol is based on the work of Aynsley, Hetherington, and Robinson.

  • Apparatus: The reaction is carried out in glass equipment. A stream of fluorine, diluted with nitrogen, is passed over anhydrous sodium nitrite.

  • Procedure:

    • Anhydrous sodium nitrite is placed in the glass reactor.

    • A controlled flow of fluorine gas, diluted with nitrogen, is introduced into the reactor.

    • The reaction temperature must be carefully managed by adjusting the fluorine flow rate to prevent the intermediate nitrogen dioxide from reacting violently with fluorine and causing damage to the glass apparatus.[2]

    • The product, this compound, is collected and purified.

  • Yield: Nearly quantitative yields have been reported.[2]

Reaction of Nitryl Chloride with Hydrogen Fluoride

A method that avoids the direct use of elemental fluorine involves the reaction of nitryl chloride (NO₂Cl) with anhydrous hydrogen fluoride (HF). This process yields a this compound-hydrogen fluoride complex, from which pure this compound can be obtained.

Reaction: NO₂Cl + HF → NO₂F·HF + HCl

The this compound is then liberated from the complex.

Experimental Protocol: Synthesis from Nitryl Chloride and Hydrogen Fluoride

This protocol is derived from a patented process.[4]

  • Apparatus: A reactor suitable for handling anhydrous hydrogen fluoride and corrosive gases.

  • Procedure:

    • Nitryl chloride and anhydrous hydrogen fluoride are reacted under anhydrous conditions. The molar ratio of HF to NO₂Cl can range from 2:1 to 10:1.

    • The reaction is typically carried out at a temperature in the range of -25°C to 0°C.

    • A complex of this compound and hydrogen fluoride (NO₂F·nHF) is formed and separated from the byproduct, hydrogen chloride.

    • The this compound is then isolated from the complex, for example, by dehydrofluorination using an alkali metal fluoride.

  • Yield: A yield of approximately 50% of the NO₂F·5HF complex has been reported.[4] Subsequent liberation of NO₂F from the complex can proceed with high efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for easy comparison.

Method Reactants Reaction Temperature Reported Yield Key Advantages Key Disadvantages
Direct Fluorination of NO₂Nitrogen Dioxide, FluorineNot specified, highly exothermic>90% (vapor-liquid method)High yield with proper controlHighly exothermic, difficult to control, potential for impurities
Fluorination with CoF₃Nitrogen Dioxide, Cobalt(III) Fluoride300°C~89.5% (crude)Controlled reaction, high purity product, regenerable reagentRequires high temperature, solid handling
Fluorination of NaNO₂Sodium Nitrite, FluorineRequires careful controlNearly quantitativeHigh yieldTemperature control is critical to avoid hazardous side reactions
From Nitryl Chloride and HFNitryl Chloride, Hydrogen Fluoride-25°C to 0°C~50% (for the complex)Avoids direct use of elemental fluorineInvolves formation of a complex requiring further processing

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the historical development of this compound synthesis and a typical experimental workflow.

Nitryl_Fluoride_Synthesis_History Moissan 1905: Moissan & Lebeau Direct Fluorination of NO₂ Aynsley Aynsley, Hetherington & Robinson NaNO₂ + F₂ Moissan->Aynsley Improved Control Davis Davis & Rausch NO₂ + CoF₃ Moissan->Davis Safer Reagent Patent From NO₂Cl + HF Moissan->Patent Avoids F₂

Caption: Historical development of key this compound synthesis methods.

Experimental_Workflow_CoF3 cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification charge_reactor Charge Monel Reactor with CoF₃ heat_reactor Heat Reactor to 300°C charge_reactor->heat_reactor pass_no2 Pass NO₂ gas over stirred CoF₃ bed heat_reactor->pass_no2 collect_product Collect gaseous NO₂F in liquid N₂ cold traps pass_no2->collect_product distill Distill crude NO₂F (-60 to -65°C) collect_product->distill final_product Pure NO₂F distill->final_product

Caption: Experimental workflow for this compound synthesis using CoF₃.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitryl Fluoride (NO₂F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitryl fluoride (B91410) (NO₂F) is a molecular species of significant interest due to its properties as a strong oxidizing and fluorinating agent. A thorough understanding of its molecular structure and the nature of its chemical bonds is crucial for predicting its reactivity and potential applications. This guide provides a comprehensive overview of the structural and bonding characteristics of nitryl fluoride, integrating data from key experimental techniques such as microwave and vibrational spectroscopy with theoretical models. We present quantitative data in structured tables, detail the experimental protocols for structure determination, and provide visualizations to clarify key concepts.

Molecular Structure

The molecular structure of this compound has been extensively studied, revealing a planar molecule with C₂ᵥ symmetry. This geometry is a direct consequence of the bonding arrangement around the central nitrogen atom.

Lewis Structure and Resonance

The bonding in this compound can be represented by two principal resonance structures. In these structures, the nitrogen atom is central, bonded to one fluorine and two oxygen atoms. The total number of valence electrons is 24 (5 from N, 6 from each O, and 7 from F). The most stable Lewis structures involve a single bond to the highly electronegative fluorine atom and a combination of single and double bonds to the oxygen atoms to satisfy the octet rule for all atoms.

The delocalization of the pi electrons across the N-O bonds results in two equivalent resonance hybrids, where the actual structure is an average of these forms. This leads to the two N-O bonds being identical in length and intermediate between a single and a double bond.

Resonance structures of this compound (NO₂F).

Molecular Geometry and Hybridization

According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom in NO₂F is bonded to three other atoms and has no lone pairs. This arrangement corresponds to an AX₃ geometry, which predicts a trigonal planar shape for the molecule. This planar structure minimizes electron-pair repulsion, leading to a stable configuration. The hybridization of the central nitrogen atom is sp², which is consistent with the trigonal planar geometry. The three sp² hybrid orbitals form sigma (σ) bonds with the fluorine and oxygen atoms.

Trigonal planar geometry of NO₂F with experimental bond angles.

Quantitative Structural Data

Precise molecular dimensions of this compound have been determined using microwave spectroscopy. These experimental values provide the most accurate picture of the molecule's geometry in the gas phase.

ParameterExperimental ValueUncertaintyReference
Bond Lengths
N–O1.180 ű 0.005 Å[1][2]
N–F1.467 ű 0.015 Å[1]
Bond Angles
∠ ONO136°± 1.5°[1]
∠ FNO112°± 2°[1]
Dipole Moment 0.466 D± 0.005 D[1]

Spectroscopic Data

Vibrational spectroscopy (Infrared and Raman) provides valuable information about the bonding within the molecule by probing its fundamental vibrational modes. For a C₂ᵥ planar molecule like NO₂F, there are 6 expected fundamental vibrational modes.

ModeSymmetryWavenumber (cm⁻¹)Description
ν₁A₁1312Symmetric NO₂ stretch
ν₂A₁822N-F stretch
ν₃A₁460ONO deformation (scissoring)
ν₄B₁1793Asymmetric NO₂ stretch
ν₅B₁570NF rock (in-plane)
ν₆B₂742Out-of-plane wag

Experimental Protocols for Structure Determination

The determination of the precise molecular structure of NO₂F relies on sophisticated experimental techniques conducted in the gas phase to minimize intermolecular interactions.[3]

Microwave (Rotational) Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of a molecule.[4][5] For a molecule to be microwave active, it must possess a permanent dipole moment, which NO₂F has.[4] The analysis of the rotational spectrum allows for the determination of the molecule's moments of inertia, from which highly accurate bond lengths and angles can be derived.[4]

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber at very low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of continuously varying frequency.

  • Absorption Detection: As the molecule rotates, it absorbs photons at specific frequencies corresponding to the energy differences between its rotational levels. These absorptions are detected, generating a spectrum.

  • Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions (e.g., J=0 → J=1). For asymmetric tops like NO₂F, the spectrum is complex, and isotopic substitution (e.g., using ¹⁵N) is often employed to obtain more data points and aid in the assignment.

  • Structure Refinement: The rotational constants (A, B, C) are extracted from the assigned spectrum. These constants are inversely proportional to the moments of inertia (Iₐ, Iₑ, I𝒸). By analyzing the moments of inertia for multiple isotopic species, a precise and unambiguous geometric structure (bond lengths and angles) can be calculated.[1]

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is another powerful technique for determining the geometric structure of molecules.[3][6] It involves scattering a high-energy beam of electrons off the gaseous molecules and analyzing the resulting diffraction pattern.[3]

Methodology:

  • Sample Introduction: A narrow beam of gaseous NO₂F molecules is effused from a nozzle into a vacuum chamber.

  • Electron Beam Interaction: A monochromatic, high-energy electron beam is directed through the gas stream, perpendicular to it.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms in the NO₂F molecules. The scattered electrons form a diffraction pattern, which is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis: The diffraction pattern consists of concentric rings. The intensity of these rings as a function of the scattering angle is measured. This total scattering intensity is a combination of atomic and molecular scattering.

  • Structure Determination: The molecular scattering component is isolated, which contains information about the internuclear distances. This information is mathematically transformed into a radial distribution function, which shows peaks corresponding to each internuclear distance in the molecule (N-F, N-O, O-O, and F-O). By fitting this curve with a theoretical model of the molecule's geometry, precise bond lengths and angles can be determined.[3]

Experimental_Workflow cluster_MW Microwave Spectroscopy cluster_GED Gas-Phase Electron Diffraction MW_Sample Gaseous NO₂F Sample (Low Pressure) MW_Irradiation Irradiation with Microwave Source MW_Sample->MW_Irradiation MW_Detection Detection of Photon Absorption MW_Irradiation->MW_Detection MW_Spectrum Generate Rotational Spectrum MW_Detection->MW_Spectrum MW_Analysis Assign Transitions & Determine Rotational Constants MW_Spectrum->MW_Analysis MW_Structure Calculate Moments of Inertia & Refine Molecular Structure MW_Analysis->MW_Structure GED_Sample Gaseous NO₂F Jet (in Vacuum) GED_Beam Interaction with High-Energy Electron Beam GED_Sample->GED_Beam GED_Detection Record Scattering Pattern GED_Beam->GED_Detection GED_Pattern Analyze Diffraction Intensity vs. Angle GED_Detection->GED_Pattern GED_Analysis Generate Radial Distribution Function GED_Pattern->GED_Analysis GED_Structure Fit Internuclear Distances & Refine Molecular Structure GED_Analysis->GED_Structure

Workflow for molecular structure determination.

Synergy of Experimental and Computational Methods

Modern structural chemistry relies heavily on the interplay between experimental data and high-level computational chemistry.[7][8] While techniques like microwave spectroscopy and GED provide highly accurate data for ground-state geometries, computational methods, such as ab-initio calculations and Density Functional Theory (DFT), offer deeper insights into the electronic structure, bonding, and potential energy surfaces.[9][10]

Computational models can:

  • Predict molecular geometries, which serve as excellent starting points for refining experimental data.

  • Calculate vibrational frequencies, aiding in the assignment of complex IR and Raman spectra.[10]

  • Determine electronic properties like dipole moments and charge distributions, which can be compared with experimental results.

  • Model reaction pathways and transition states, which are often inaccessible through direct experimentation.

The process is often iterative: experimental results are used to benchmark and validate computational methods, and validated theoretical models are then used to interpret experimental data and predict new properties.[7]

Synergy_Diagram Exp Experimental Techniques (Microwave, GED, IR/Raman) Data Raw Experimental Data (Spectra, Diffraction Patterns) Exp->Data Yields Comp Computational Chemistry (DFT, ab-initio) Model Initial Theoretical Model (Predicted Geometry, Frequencies) Comp->Model Predicts Validation Validation & Benchmarking Comp->Validation Methods for Refined Refined Molecular Structure & Bonding Analysis Data->Refined Interpreted using Model->Refined Refined by Refined->Validation Provides Validation->Exp Guides Validation->Comp Improves

Synergistic relationship between experiment and theory.

Conclusion

The molecular structure and bonding of this compound are well-characterized by a combination of experimental and theoretical methods. It is a polar, trigonal planar molecule with C₂ᵥ symmetry, featuring sp² hybridization at the central nitrogen atom. The bonding is best described as a resonance hybrid, with delocalized pi electrons across the two equivalent N-O bonds. High-precision data from microwave spectroscopy provide definitive values for its bond lengths and angles. This detailed structural knowledge is fundamental to understanding its chemical behavior as a powerful oxidizing and fluorinating agent in various chemical and pharmaceutical applications.

References

An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Nitryl Fluoride (FNO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous nitryl fluoride (B91410) (FNO₂). A thorough compilation of key thermodynamic data, including enthalpy of formation, entropy, and heat capacity, is presented in a structured format for ease of reference and comparison. This document details the experimental and computational methodologies employed in the determination of these properties. Furthermore, it visualizes the thermal decomposition pathway of nitryl fluoride, offering a deeper understanding of its stability and reactivity. This guide is intended to be a critical resource for professionals in research, science, and drug development who require accurate and detailed thermodynamic information on this reactive gaseous compound.

Introduction

This compound (FNO₂) is a colorless, highly reactive gas and a potent oxidizing and fluorinating agent.[1] Its molecular structure consists of a central nitrogen atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom, with a planar C₂v symmetry.[2][3] A comprehensive understanding of its thermodynamic properties is crucial for its application in chemical synthesis, as a potential component in rocket propellants, and for assessing its stability and reactivity under various conditions.[1] This guide synthesizes available data to provide a detailed thermodynamic profile of gaseous FNO₂.

Quantitative Thermodynamic Data

The thermodynamic properties of gaseous this compound have been determined through a combination of experimental techniques and theoretical calculations. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Molar Thermodynamic Properties of Gaseous this compound at 298.15 K

PropertyValueUnitsReference(s)
Standard Molar Enthalpy of Formation (ΔfH°)-108.78kJ/mol[2]
-25.999kcal/mol[4]
-19 ± 2kcal/mol[1]
-161 ± 15kJ/mol (at 0 K)[5]
Standard Molar Entropy (S°)260.25J K⁻¹ mol⁻¹[2]
62.201cal mol⁻¹ K⁻¹[4]
Standard Molar Heat Capacity (Cp)49.84J K⁻¹ mol⁻¹[2]

Table 2: Temperature-Dependent Heat Capacity of Gaseous this compound (Shomate Equation Parameters)

The heat capacity (Cp) as a function of temperature can be calculated using the Shomate equation: Cp° = A + Bt + Ct² + D*t³ + E/t² where t = temperature (K) / 1000.

Temperature Range (K)ABCDEFGHReference
298 - 110025.78490112.9375-89.4606126.17284-0.208291-121.4527260.3523-108.7840[6]
1100 - 600081.126501.116488-0.2243920.015461-6.925650-150.8014332.9213-108.7840[6]

Note: The parameters F, G, and H are used for the calculation of enthalpy and entropy.

Table 3: Bond Dissociation Energies

BondDissociation Energy (kcal/mol)Reference
N-F46.0
N-O61.3

The dissociation energy of the N-F bond in this compound is notably about 18 kcal less than a typical N-F single bond energy.[1] This is attributed to the "reorganization energy" of the NO₂ radical, which is more stable in its free form due to the formation of a resonating three-electron bond.[1]

Experimental and Computational Protocols

The determination of the thermodynamic properties of gaseous this compound has relied on a combination of spectroscopic analysis and theoretical calculations.

Spectroscopic Determination

The thermodynamic properties of FNO₂ have been primarily determined using infrared (IR) and Raman spectroscopy .[1] These techniques provide information about the vibrational frequencies of the molecule.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a specialized gas cell with windows transparent to infrared or visible light (for Raman). The synthesis of FNO₂ can be achieved through methods such as the fluorination of nitrogen dioxide.[1][7]

  • Spectra Acquisition:

    • Infrared Spectroscopy: An infrared spectrometer is used to pass a beam of infrared radiation through the gas sample. The absorption of radiation at specific frequencies corresponding to the vibrational modes of the FNO₂ molecule is recorded.

    • Raman Spectroscopy: A monochromatic laser beam is directed at the gas sample. The scattered light is collected and analyzed. The Raman spectrum reveals vibrational modes that are Raman-active.

  • Data Analysis: The fundamental vibrational frequencies are identified from the IR and Raman spectra.[3]

  • Thermodynamic Function Calculation: The obtained vibrational frequencies, along with molecular constants derived from microwave spectroscopy (such as moments of inertia), are used to calculate the thermodynamic functions (enthalpy, entropy, heat capacity, and Gibbs free energy).[3] This is typically done using the rigid-rotator-harmonic-oscillator approximation .[3]

Calorimetry

While not explicitly detailed for FNO₂ in the provided search results, calorimetry is a fundamental experimental method for determining enthalpies of formation and reaction.

General Methodology (Combustion Bomb Calorimetry):

  • A known amount of a substance is combusted in a high-pressure container (the "bomb") filled with a pure oxidizing agent (e.g., oxygen).

  • The bomb is placed in a known quantity of water in an insulated container (the calorimeter).

  • The reaction is initiated, and the temperature change of the water is precisely measured.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then derived using Hess's law, in conjunction with the known enthalpies of formation of the combustion products (e.g., CO₂, H₂O, and in this case, likely HF and N₂).

Computational Chemistry

First-principles calculations, a cornerstone of computational chemistry, provide a theoretical means to predict thermodynamic properties.[8]

Methodology:

  • Model Building: The molecular structure of this compound is defined in a computational chemistry software package.

  • Quantum Mechanical Calculations: Ab initio or density functional theory (DFT) calculations are performed to determine the electronic structure and energy of the molecule.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy and thermal corrections.

  • Thermodynamic Property Calculation: The software then uses statistical mechanics principles to calculate thermodynamic properties such as enthalpy, entropy, and heat capacity from the computed electronic energy and vibrational frequencies.

Stability and Decomposition

This compound becomes increasingly unstable at higher temperatures.[1] The homogeneous thermal decomposition of FNO₂ is not readily observable at temperatures below 1200 K because the equilibrium lies significantly on the side of the adduct.[1]

The following diagram illustrates the primary thermal decomposition pathway of this compound.

G FNO2 FNO₂ (g) NO2 NO₂ (g) FNO2->NO2 Δ F F (g) FNO2->F Δ

Caption: Thermal decomposition of gaseous this compound.

This visualization depicts the unimolecular decomposition of this compound into nitrogen dioxide and a fluorine radical upon heating. This process is fundamental to understanding its reactivity and limitations as a stable reagent at elevated temperatures.

References

Nitryl Fluoride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of nitryl fluoride (B91410) (FNO₂), a powerful fluorinating and nitrating agent. It covers its chemical identity, properties, synthesis protocols, reactivity, and safety considerations to support its application in research and development.

Chemical Identifiers and Properties

Nitryl fluoride is a colorless gas with a pungent odor. It is a molecular species, not ionic, which is consistent with its low boiling point.[1]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are crucial for database searches and regulatory compliance. The Chemical Abstracts Service (CAS) number, 10022-50-1, is the most common unique identifier.[2][3]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 10022-50-1[2]
PubChem CID 66203[2]
EC Number 233-021-0[2]
UNII DAT2I9R64A[2]
InChI InChI=1S/FNO2/c1-2(3)4[2]
InChIKey JVJQPDTXIALXOG-UHFFFAOYSA-N[2]
SMILES --INVALID-LINK--([O-])F[2]
Physicochemical Properties

The key physical and thermodynamic properties of this compound are summarized in Table 2. This data is essential for designing experiments and understanding its behavior under various conditions.

Table 2: Physicochemical and Thermodynamic Properties of this compound

PropertyValue
Molecular Formula FNO₂[1]
Molar Mass 65.003 g·mol⁻¹[1]
Melting Point -166 °C (-267 °F; 107 K)[1]
Boiling Point -72 °C (-98 °F; 201 K)[1]
Density (liquid at bp) 1.796 g/cm³[4]
Density (solid) 1.924 g/cm³[4]
Standard Heat of Formation (ΔfH°gas) -19 ± 2 kcal/mol[1]
Entropy (S°gas, 1 bar) 260.25 J K⁻¹ mol⁻¹[5]
Heat Capacity (Cp at 298.15 K) 49.84 J K⁻¹ mol⁻¹[5]
N-F Bond Dissociation Energy 46.0 kcal/mol[1]
Spectroscopic Data

The vibrational spectrum of this compound has been characterized by Infrared (IR) and Raman spectroscopy. The fundamental vibrational frequencies are crucial for its identification and for theoretical studies of its molecular structure. A summary of the observed frequencies is provided in Table 3.

Table 3: Vibrational Frequencies of this compound

Wavenumber (cm⁻¹)Assignment
1791ν₄ (B₁) NO₂ asymmetric stretch
1309ν₁ (A₁) NO₂ symmetric stretch
822ν₂ (A₁) N-F stretch
570ν₅ (B₁) NO₂ rock
562ν₃ (A₁) ONO bend
460ν₆ (B₂) Out-of-plane bend

Synthesis and Experimental Protocols

This compound can be synthesized by several methods. The direct fluorination of nitrogen dioxide is highly exothermic and can lead to impure products.[1] A more controlled and reliable method involves the reaction of nitrogen dioxide with cobalt(III) fluoride.[6]

Synthesis via Cobalt(III) Fluoride

This method provides a high yield of essentially pure this compound.[6] The overall reaction is:

N₂O₄ + 2CoF₃ → 2NO₂F + 2CoF₂

The cobalt(II) fluoride byproduct can be regenerated to cobalt(III) fluoride by treatment with fluorine gas.[6]

  • Apparatus Setup: A stirred-bed reactor made of a material resistant to fluorine and this compound, such as Monel, is required. The reactor should be equipped with a gas inlet, a gas outlet, and a mechanism for stirring the solid reactant. The outlet should be connected to a series of cold traps (cooled with liquid nitrogen) to collect the this compound product.

  • Reactants:

    • Cobalt(III) fluoride (CoF₃)

    • Nitrogen dioxide (N₂O₄)

  • Procedure:

    • The reactor is charged with cobalt(III) fluoride.

    • The reactor is heated to 300 °C.

    • Nitrogen dioxide is passed over the stirred bed of cobalt(III) fluoride.

    • The gaseous product, this compound, is collected in the liquid nitrogen-cooled traps.

  • Purification:

    • The crude product is purified by fractional distillation. The distillation can be performed from a copper flask held at -60 to -65 °C, with the purified this compound collected in a receiver maintained at -78 °C.[6]

  • Characterization:

    • The identity and purity of the product can be confirmed by elemental analysis and spectroscopic methods (IR and Raman).

The synthesis and purification workflow is illustrated in the following diagram:

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification N2O4 N₂O₄ Gas CoF3_reactor Stirred Bed Reactor (CoF₃ at 300°C) N2O4->CoF3_reactor Pass over ColdTrap Liquid N₂ Cold Trap CoF3_reactor->ColdTrap Gaseous Product CoF2_byproduct CoF₂ (byproduct) CoF3_reactor->CoF2_byproduct Distillation Fractional Distillation (-60 to -65°C) ColdTrap->Distillation Crude Product PureFNO2 Pure NO₂F (collected at -78°C) Distillation->PureFNO2

Workflow for the synthesis and purification of this compound.

Reactivity and Reaction Mechanisms

This compound is a strong oxidizing and fluorinating agent.[1] It is also a potent nitrating agent, capable of introducing a nitro group (-NO₂) into organic compounds.[7]

Formation Mechanism

The formation of this compound from nitrogen dioxide and fluorine gas is believed to proceed through a two-step radical mechanism.

  • Step 1: Fluorine gas reacts with nitrogen dioxide to form this compound and a fluorine radical. NO₂(g) + F₂(g) → NO₂F(g) + F(g)

  • Step 2: The fluorine radical reacts with another molecule of nitrogen dioxide to produce a second molecule of this compound. NO₂(g) + F(g) → NO₂F(g)

The overall reaction is: 2NO₂(g) + F₂(g) → 2NO₂F(g)

The mechanism is depicted in the following diagram:

G Formation Mechanism of this compound cluster_reactants Reactants cluster_step1 Step 1 cluster_intermediate Intermediate cluster_reactants2 Reactant cluster_step2 Step 2 NO2_1 NO₂ reaction1 + NO2_1->reaction1 F2 F₂ F2->reaction1 F_radical F• reaction1->F_radical NO2F_1 NO₂F reaction1->NO2F_1 reaction2 + F_radical->reaction2 NO2_2 NO₂ NO2_2->reaction2 NO2F_2 NO₂F reaction2->NO2F_2

Radical mechanism for the formation of this compound.
Aromatic Nitration

This compound is an effective reagent for the nitration of aromatic compounds, such as benzene (B151609), to produce nitroaromatics.[7] The reaction is believed to proceed via an electrophilic aromatic substitution mechanism, where the electrophile is the nitronium ion (NO₂⁺), formed by the heterolytic cleavage of the N-F bond.

The mechanism for the nitration of benzene with this compound is as follows:

  • Formation of the electrophile: this compound generates the nitronium ion. NO₂F → NO₂⁺ + F⁻

  • Electrophilic attack: The nitronium ion attacks the electron-rich benzene ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Deprotonation: A weak base, such as the fluoride ion, removes a proton from the sigma complex, restoring the aromaticity of the ring and forming the nitrobenzene (B124822) product.

This electrophilic substitution mechanism is illustrated below:

G Nitration of Benzene with this compound cluster_step1 Step 1: Electrophile Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation NO2F NO₂F NO2_plus NO₂⁺ (Nitronium ion) NO2F->NO2_plus F_minus F⁻ NO2F->F_minus Benzene Benzene SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + NO₂⁺ Nitrobenzene Nitrobenzene SigmaComplex->Nitrobenzene + F⁻ HF HF SigmaComplex->HF

Mechanism of electrophilic aromatic nitration of benzene.

Safety and Handling

This compound is a hazardous substance that must be handled with extreme caution in a well-ventilated area, preferably within a fume hood. It is a strong oxidizing agent and is highly reactive.

Hazards
  • Toxicity: It is toxic upon inhalation and is a severe irritant to the skin, eyes, and mucous membranes.[2]

  • Reactivity: It hydrolyzes rapidly in water to produce nitric acid and hydrofluoric acid.[4] It can react explosively with reducing agents and ignites on contact with many metals and non-metals.[6]

  • Corrosivity: Due to its reactivity and the formation of hydrofluoric acid upon contact with moisture, it is corrosive to many materials, including glass.[6]

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., neoprene or nitrile).

  • Body Protection: A lab coat and, for larger quantities, a chemical-resistant apron or suit.

  • Respiratory Protection: Use in a fume hood is essential. For emergencies, a self-contained breathing apparatus (SCBA) may be necessary.

Handling and Storage
  • Handling: Use non-sparking tools and ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[8]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials such as organic compounds, reducing agents, and moisture.[8]

  • Materials Compatibility: Due to its high reactivity, especially its tendency to release hydrofluoric acid, glass apparatus should be avoided.[6] Materials such as Monel, copper, and stainless steel are more suitable for handling and storing this compound. Polytetrafluoroethylene (PTFE) may also be a suitable material for seals and gaskets.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disclaimer: This guide is intended for informational purposes only and does not constitute a substitute for professional safety training and a thorough review of the Safety Data Sheet (SDS) before handling this compound. Always follow your institution's safety protocols.

References

Spectroscopic Analysis of Nitryl Fluoride (FNO₂): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopic analysis of nitryl fluoride (B91410) (FNO₂), a potent fluorinating and oxidizing agent. Understanding its vibrational properties is crucial for its identification, characterization, and monitoring in various chemical processes. This document summarizes key spectroscopic data, outlines representative experimental protocols, and illustrates the relationships between molecular structure and vibrational modes.

Molecular Structure and Symmetry

Nitryl fluoride is a planar molecule with C₂ᵥ symmetry.[1][2] This structure consists of a central nitrogen atom double-bonded to two oxygen atoms and single-bonded to a fluorine atom.[3][4] The molecule's planarity and symmetry are critical in determining its spectroscopic properties, particularly the activity of its vibrational modes in IR and Raman spectroscopy.

Vibrational Modes and Spectroscopic Activity

For a planar XYZ₂ molecule of C₂ᵥ symmetry, there are six fundamental vibrational modes distributed among the symmetry species as follows: 3A₁ + 2B₁ + 1B₂.[2] All six modes are active in both Infrared and Raman spectroscopy. The A₁ modes are polarized in the Raman spectrum.[1]

The fundamental vibrational modes of this compound are assigned as follows:

  • ν₁ (A₁): Symmetric NO₂ stretch

  • ν₂ (A₁): N-F stretch

  • ν₃ (A₁): ONO scissoring (deformation)

  • ν₄ (B₁): Asymmetric NO₂ stretch

  • ν₅ (B₁): FNO rocking

  • ν₆ (B₂): Out-of-plane wagging

Quantitative Spectroscopic Data

The following tables summarize the experimentally observed vibrational frequencies for this compound from infrared and Raman spectroscopy, along with key rotational constants and molecular geometry parameters.

Table 1: Fundamental Vibrational Frequencies of this compound (FNO₂)[1]

Vibrational ModeSymmetryIR Frequency (cm⁻¹, Gas)Raman Frequency (cm⁻¹, Liquid)Description
ν₁A₁13121306Symmetric NO₂ stretch
ν₂A₁822821N-F stretch
ν₃A₁460460ONO scissoring
ν₄B₁17931791Asymmetric NO₂ stretch
ν₅B₁570569FNO rocking
ν₆B₂742741Out-of-plane wagging

Table 2: Rotational Constants and Molecular Geometry of this compound (FNO₂)

ParameterValue
Rotational Constants (cm⁻¹)
A0.44035
B0.38181
C0.20411
Molecular Geometry
r(N-O)1.180 Å
r(N-F)1.467 Å
∠(ONO)136°
∠(FNO)112°

Experimental Protocols

The following sections describe representative experimental methodologies for obtaining the IR and Raman spectra of this compound, based on the available literature.[1]

Infrared Spectroscopy (Gas Phase)

Objective: To obtain the infrared absorption spectrum of gaseous this compound to identify its fundamental vibrational frequencies.

Instrumentation: A Grubb-Parsons double-beam infrared spectrometer or an equivalent Fourier Transform Infrared (FTIR) spectrometer is utilized.

Methodology:

  • Sample Preparation: this compound, which is a gas at room temperature, is synthesized and purified.[1] The purified gas is then introduced into a gas cell suitable for IR spectroscopy. The cell is typically equipped with windows transparent to IR radiation, such as KBr or CsI.

  • Background Spectrum: A background spectrum is recorded with the gas cell either evacuated or filled with a non-absorbing gas like dry nitrogen. This is crucial to account for the absorption from atmospheric gases (e.g., CO₂, H₂O) and the instrument's optical components.

  • Sample Spectrum: The gas cell is filled with this compound vapor to an appropriate pressure. The infrared spectrum of the sample is then recorded over the desired spectral range (e.g., 400-5000 cm⁻¹).[1]

  • Data Processing: The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The positions of the absorption bands corresponding to the vibrational modes of FNO₂ are then determined.

Raman Spectroscopy (Liquid Phase)

Objective: To obtain the Raman scattering spectrum of liquid this compound to identify its fundamental vibrational frequencies and determine their polarization.

Instrumentation: A Raman spectrometer equipped with a "Toronto arc" mercury lamp as the excitation source or a modern equivalent using a laser (e.g., 532 nm or 785 nm) is used. The scattered light is collected and analyzed by a suitable spectrograph.

Methodology:

  • Sample Preparation: A small quantity of this compound is condensed into a Pyrex Raman tube. Since this compound has a boiling point of -72.4 °C, the sample is maintained at a low temperature (approximately -95 °C) using a stream of cold, dry air or a suitable cryogenic setup.[1]

  • Data Acquisition: The liquid sample is illuminated with the excitation source. The scattered light, collected at a 90° angle to the incident beam, is focused onto the entrance slit of the spectrograph.

  • Polarization Measurement: To determine the polarization of the Raman bands, a polarizer is placed in the path of the scattered light. Spectra are recorded with the polarizer oriented parallel and perpendicular to the polarization of the incident light. Bands that are significantly more intense in the parallel spectrum are classified as polarized (A₁ symmetry), while those with a depolarization ratio close to 3/4 are depolarized.

  • Data Analysis: The Raman shifts (in cm⁻¹) of the observed bands relative to the excitation line are calculated. These shifts correspond to the vibrational frequencies of the molecule.

Logical Relationships and Workflows

The following diagrams illustrate the logical relationship between the molecular properties of this compound and its spectroscopic signatures, as well as a general workflow for its spectroscopic analysis.

molecular_properties_spectroscopy cluster_molecule Molecular Properties of FNO₂ cluster_spectroscopy Spectroscopic Signatures Structure Molecular Structure (Planar, C₂v Symmetry) Vibrations Fundamental Vibrational Modes (3A₁ + 2B₁ + 1B₂) Structure->Vibrations determines IR Infrared Spectrum (All 6 modes IR active) Vibrations->IR results in Raman Raman Spectrum (All 6 modes Raman active) Vibrations->Raman results in Polarization Raman Polarization (A₁ modes are polarized) Vibrations->Polarization determines

Relationship between FNO₂ molecular properties and spectroscopic signatures.

spectroscopic_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification of FNO₂ Gas_Prep Gas Phase Sample (IR Gas Cell) Synthesis->Gas_Prep Liquid_Prep Liquid Phase Sample (Cooled Raman Tube) Synthesis->Liquid_Prep IR_Spec Infrared Spectroscopy Gas_Prep->IR_Spec Raman_Spec Raman Spectroscopy Liquid_Prep->Raman_Spec IR_Data IR Absorption Frequencies IR_Spec->IR_Data Raman_Data Raman Shift & Polarization Raman_Spec->Raman_Data Assignment Vibrational Mode Assignment IR_Data->Assignment Raman_Data->Assignment

References

Quantum Chemical Calculations for Nitryl Fluoride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (FNO₂), a reactive gas with significance in both atmospheric chemistry and as a powerful fluorinating and oxidizing agent, presents a compelling case for the application of quantum chemical calculations. Understanding its molecular structure, vibrational properties, and electronic characteristics with high precision is crucial for predicting its reactivity and interactions. This technical guide provides a comprehensive overview of the theoretical methodologies and computational approaches used to model nitryl fluoride, alongside a comparison with experimental data. Detailed experimental protocols for key cited data are provided to offer a complete picture of the validation of theoretical models.

Molecular Geometry of this compound

The geometry of this compound is characterized by a planar structure with C₂ᵥ symmetry. The nitrogen atom is centrally located, bonded to two oxygen atoms and one fluorine atom.[1] The precise determination of bond lengths and angles is a primary objective for both experimental and computational chemistry.

Experimental Determination of Molecular Geometry

The experimental geometry of this compound has been primarily determined using microwave spectroscopy and gas-phase electron diffraction. These techniques provide highly accurate measurements of the rotational constants and internuclear distances, respectively.

Experimental Protocol: Microwave Spectroscopy

The microwave spectra of various isotopic species of this compound (¹⁴N¹⁶O₂F, ¹⁴N¹⁸O¹⁶OF, and ¹⁵N¹⁶O₂F) have been investigated to determine its structure.[2] A conventional 80 kHz Stark modulation spectrometer with a waveguide cell is typically employed.[3] The sample is introduced into the cell at low pressure, and the absorption of microwave radiation is measured as a function of frequency. By analyzing the rotational transitions, the rotational constants (A, B, C) for each isotopic species can be determined. These constants are then used to calculate the moments of inertia, from which the molecular geometry (bond lengths and angles) can be derived with high precision.[2][3]

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of this compound effusing from a nozzle into a high-vacuum chamber.[4][5] The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector. The total scattering intensity is a function of the momentum transfer and is composed of both atomic and molecular scattering components.[4] The molecular scattering intensity, which contains information about the internuclear distances, is extracted and analyzed to determine the molecular structure.[5]

Computational Approaches to Geometry Optimization

A variety of quantum chemical methods can be employed to calculate the equilibrium geometry of this compound. The accuracy of these calculations is highly dependent on the level of theory and the choice of basis set.

Methodology: Hierarchy of Quantum Chemical Methods

Quantum chemical methods form a hierarchical ladder of increasing accuracy and computational cost. This hierarchy provides a framework for selecting the appropriate method for a given research problem.

Quantum_Chemical_Hierarchy cluster_0 Increasing Accuracy and Computational Cost HF Hartree-Fock (HF) DFT Density Functional Theory (DFT) HF->DFT Includes some electron correlation MP2 Møller-Plesset Perturbation Theory (MP2) DFT->MP2 More systematic inclusion of electron correlation CCSD_T Coupled Cluster (CCSD(T)) MP2->CCSD_T Gold standard for single-reference systems

Caption: Hierarchy of Quantum Chemical Methods.

Data Presentation: Comparison of Experimental and Calculated Geometries

The following table summarizes the experimental and a selection of calculated geometric parameters for this compound. This allows for a direct comparison of the performance of different computational methods.

ParameterExperimental Value[6]HF/cc-pVTZB3LYP/cc-pVTZMP2/cc-pVTZCCSD(T)/cc-pVTZ
r(N-F) (Å) 1.467 ± 0.015ValueValueValueValue
r(N-O) (Å) 1.180 ± 0.005ValueValueValueValue
∠(O-N-O) (°) 136.0 ± 1.5ValueValueValueValue

(Note: Specific calculated values would be populated from a dedicated benchmark study, which was not found in the provided search results. The table structure is ready for such data.)

Vibrational Frequencies of this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and dynamics of a molecule. Quantum chemical calculations can predict these vibrational frequencies, aiding in the assignment of experimental spectra.

Experimental Determination of Vibrational Frequencies

Experimental Protocol: Infrared and Raman Spectroscopy

The gas-phase infrared and Raman spectra of this compound have been recorded to determine its fundamental vibrational frequencies.[7] For high-resolution infrared spectroscopy, a Fourier-transform infrared (FTIR) spectrometer is often used.[1][8] The gaseous sample is introduced into a gas cell with windows transparent to infrared radiation (e.g., CaF₂).[7] An infrared beam is passed through the sample, and the transmitted light is analyzed by an interferometer and a detector.[1]

For Raman spectroscopy, a laser beam is directed through the gaseous sample.[9] The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons from the intense Rayleigh scattering. A CCD detector is typically used to record the spectrum.[9]

Computational Prediction of Vibrational Frequencies

The calculation of vibrational frequencies is typically performed after a geometry optimization, at the same level of theory.[10] The second derivatives of the energy with respect to the atomic positions (the Hessian matrix) are calculated, and its diagonalization yields the harmonic vibrational frequencies.

Data Presentation: Comparison of Experimental and Calculated Vibrational Frequencies

The table below presents the experimental and a selection of calculated harmonic vibrational frequencies for this compound.

ModeSymmetryExperimental Frequency (cm⁻¹)[6]HF/cc-pVTZB3LYP/cc-pVTZMP2/cc-pVTZCCSD(T)/cc-pVTZ
ν₁ (N-O sym. stretch)A₁1312ValueValueValueValue
ν₂ (N-F stretch)A₁822ValueValueValueValue
ν₃ (O-N-O bend)A₁570ValueValueValueValue
ν₄ (N-O asym. stretch)B₂1791ValueValueValueValue
ν₅ (O-N-F rock)B₂742ValueValueValueValue
ν₆ (Out-of-plane bend)B₁478ValueValueValueValue

(Note: Specific calculated values would be populated from a dedicated benchmark study.)

Computational Workflow for this compound Property Prediction

A systematic workflow is essential for obtaining reliable and reproducible results from quantum chemical calculations. The following diagram illustrates a typical workflow for predicting the molecular properties of this compound.

Computational_Workflow Start Start Define_Molecule Define Molecular System (FNO₂, Atomic Coordinates) Start->Define_Molecule Choose_Method Select Level of Theory (e.g., B3LYP, MP2, CCSD(T)) Define_Molecule->Choose_Method Choose_Basis_Set Select Basis Set (e.g., cc-pVTZ, aug-cc-pVTZ) Choose_Method->Choose_Basis_Set Geometry_Optimization Perform Geometry Optimization Choose_Basis_Set->Geometry_Optimization Check_Stationary_Point Stationary Point? Geometry_Optimization->Check_Stationary_Point Check_Stationary_Point->Geometry_Optimization No Frequency_Calculation Perform Frequency Calculation Check_Stationary_Point->Frequency_Calculation Yes Analyze_Results Analyze Results (Geometries, Frequencies, etc.) Frequency_Calculation->Analyze_Results End End Analyze_Results->End

Caption: A typical workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations are an indispensable tool for the detailed characterization of this compound. Methods such as DFT, MP2, and CCSD(T), when paired with appropriate basis sets, can provide accurate predictions of molecular geometry and vibrational frequencies that are in good agreement with experimental data. This guide has outlined the key theoretical and experimental methodologies, presented a framework for comparing results, and provided a standard workflow for such computational studies. For professionals in research and drug development, a thorough understanding of these computational techniques is vital for interpreting molecular properties and predicting chemical behavior.

References

Nitryl Fluoride: An In-depth Technical Guide to Stability and Decomposition Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (NO₂F) is a colorless gas and a potent oxidizing and fluorinating agent. Its high reactivity and energetic nature have led to its consideration as an oxidizer in rocket propellants. A thorough understanding of its stability and decomposition pathways is crucial for its safe handling, storage, and application, particularly in fields requiring precise control of reactive chemical species. This technical guide provides a comprehensive overview of the current scientific understanding of nitryl fluoride's stability and the mechanisms governing its decomposition.

Thermodynamic Stability

This compound is a thermodynamically stable molecule at ambient temperatures. Its standard heat of formation (ΔH_f°) is approximately -19 ± 2 kcal/mol.[1] However, its stability decreases with increasing temperature.[1] The primary factor governing its thermal decomposition is the strength of the nitrogen-fluorine (N-F) bond.

The dissociation energy of the N-F bond in this compound is approximately 46.0 kcal/mol.[2] This value is about 18 kcal less than a typical N-F single bond energy. This difference is attributed to the "reorganization energy" of the nitrogen dioxide (NO₂) radical. The NO₂ radical produced upon N-F bond cleavage is more stable than the NO₂ moiety within the intact this compound molecule.[2] In the free NO₂ radical, the odd electron participates in a resonating three-electron bond, which provides additional stabilization.[2]

Due to its thermodynamic stability, the homogeneous thermal decomposition of this compound is not significant at temperatures below 1200 K.[1] The equilibrium for the unimolecular decomposition lies heavily on the side of the reactants at lower temperatures.[1]

Decomposition Pathways

The decomposition of this compound can proceed through two primary pathways: thermal decomposition and photodissociation.

Thermal Decomposition

The principal pathway for the thermal decomposition of this compound is the homolytic cleavage of the N-F bond, yielding a nitrogen dioxide radical and a fluorine atom:

NO₂F → NO₂• + F•

This unimolecular reaction is the rate-determining step in the thermal decomposition process. The endothermicity of this step is equal to the N-F bond dissociation energy. The subsequent reactions of the highly reactive NO₂ and F radicals will depend on the specific reaction conditions, including the presence of other chemical species.

Photodissociation

This compound can also undergo decomposition upon exposure to ultraviolet (UV) radiation. Photodissociation can lead to the formation of an unstable isomer, nitrosyl hypofluorite (B1221730) (ONOF). This process involves an intramolecular rearrangement where the fluorine atom migrates from the nitrogen to one of the oxygen atoms.

NO₂F + hν → [NO₂F] → ONOF*

The ONOF isomer is significantly less stable than this compound and will readily decompose or react further.

Experimental Protocols

Detailed experimental protocols for the study of this compound decomposition are not extensively reported in publicly available literature, likely due to the challenges associated with handling this highly reactive and toxic gas at high temperatures. However, based on studies of other small inorganic fluorides and energetic materials, several techniques would be applicable.

High-Temperature Flow Reactors

The kinetics of this compound decomposition could be studied using a high-temperature flow reactor.

Methodology:

  • Gas Preparation: A dilute mixture of this compound in an inert carrier gas (e.g., argon or helium) would be prepared. The concentration of this compound would be kept low to minimize secondary reactions.

  • Reaction Zone: The gas mixture would be passed through a heated reaction tube made of a material resistant to fluorine and nitrogen oxides at high temperatures (e.g., nickel, Monel, or alumina). The temperature of the reactor would be precisely controlled and monitored.

  • Residence Time: The flow rates of the gases would be controlled to vary the residence time of the this compound in the reaction zone.

  • Product Analysis: The effluent gas from the reactor would be rapidly quenched to prevent further reaction and analyzed using techniques such as:

    • Mass Spectrometry: To identify and quantify the decomposition products (NO₂, F, and any subsequent reaction products).

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the NO₂F reactant and the appearance of products with characteristic infrared absorption bands.

  • Data Analysis: By measuring the extent of decomposition as a function of temperature and residence time, the rate constants and activation energy for the decomposition reaction can be determined.

Shock Tube Studies

Shock tubes are well-suited for studying gas-phase reactions at very high temperatures and short reaction times.

Methodology:

  • Gas Mixture: A mixture of this compound in a large excess of an inert monatomic gas (e.g., argon) is introduced into the driven section of the shock tube.

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the test gas, rapidly heating it to a high temperature.

  • Reaction Monitoring: The progress of the decomposition reaction behind the shock front is monitored using fast diagnostic techniques, such as:

    • Atomic Resonance Absorption Spectroscopy (ARAS): To measure the concentration of fluorine atoms.

    • Laser Schlieren Technique: To measure density gradients, which are related to the rate of reaction.

    • Time-of-Flight Mass Spectrometry: To analyze the composition of the gas mixture behind the shock wave.

  • Kinetic Analysis: The temperature and pressure behind the shock wave are calculated from the shock velocity. The concentration-time profiles of reactants and products are used to determine the rate constants for the decomposition reaction at high temperatures.

Data Presentation

Due to the limited availability of specific experimental data on this compound decomposition in the literature, a comprehensive quantitative data table cannot be provided at this time. However, the key thermodynamic and bond energy values are summarized below.

ParameterValueReference
Standard Heat of Formation (ΔH_f°)-19 ± 2 kcal/mol[1]
N-F Bond Dissociation Energy46.0 kcal/mol[2]
Temperature for Significant Thermal Decomposition> 1200 K[1]

Visualization of Decomposition Pathways

The primary decomposition pathways of this compound can be visualized as follows:

Nitryl_Fluoride_Decomposition NO2F This compound (NO₂F) NO2_rad Nitrogen Dioxide Radical (NO₂•) NO2F->NO2_rad Thermal Decomposition (N-F Cleavage) F_rad Fluorine Atom (F•) NO2F->F_rad Thermal Decomposition (N-F Cleavage) ONOF Nitrosyl Hypofluorite (ONOF) NO2F->ONOF Photodissociation (Isomerization) Decomp_Products Decomposition Products ONOF->Decomp_Products Decomposition

Caption: Primary decomposition pathways of this compound.

Conclusion

This compound is a molecule with significant thermal stability, primarily decomposing through the cleavage of its N-F bond at temperatures above 1200 K. Photodissociation offers an alternative decomposition route, leading to the formation of the less stable isomer, nitrosyl hypofluorite. While detailed experimental studies on its thermal decomposition kinetics are not widely available, established techniques such as high-temperature flow reactors and shock tubes provide viable methodologies for future investigations. A deeper experimental understanding of its decomposition kinetics and product formation under various conditions is essential for the advancement of its potential applications and for ensuring its safe handling.

References

Gas-Phase Chemistry of Nitryl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (FNO₂), a colorless gas with a pungent odor, is a powerful oxidizing and fluorinating agent.[1][2] Its high reactivity and energetic nature have led to its consideration as a rocket propellant oxidizer, although it has not been used in this capacity.[1][3] In the context of research and development, particularly in fields requiring specialized fluorinating or nitrating agents, a thorough understanding of its gas-phase chemistry is paramount. This guide provides a comprehensive overview of the synthesis, kinetics, and reactivity of nitryl fluoride in the gas phase, intended to support laboratory and industrial applications.

Physical and Chemical Properties

PropertyValueReference
Chemical FormulaFNO₂[1][3]
Molar Mass65.003 g·mol⁻¹[1]
Melting Point-166 °C (107 K)[1]
Boiling Point-72 °C (201 K)[1]
N-F Bond Length135 pm[1][3]
Standard Heat of Formation (ΔHf°)-19 ± 2 kcal/mol[1][3]
N-F Bond Dissociation Energy46.0 kcal/mol[1][3]

This compound is a molecular species with a planar nitrogen center.[1][3] The N-F bond is notably weaker than a typical N-F single bond, which is attributed to the "reorganization energy" of the NO₂ radical.[1][3]

Synthesis of Gaseous this compound

The synthesis of this compound is challenging due to the highly exothermic nature of the reactions, which can be explosive.[4][5] Several methods have been developed to control the reaction and obtain a pure product.

Direct Fluorination of Nitrogen Dioxide

The direct reaction of fluorine gas with nitrogen dioxide (or its dimer, dinitrogen tetroxide) is a common method for synthesizing this compound.[1][4][5]

Reaction: 2NO₂(g) + F₂(g) → 2FNO₂(g)

This reaction is extremely energetic and can lead to the formation of a flame, even at low temperatures.[4][5]

Experimental Protocol: Low-Temperature Synthesis of this compound

This protocol is based on the method described by Clavier et al. (2025).[5]

Materials and Equipment:

  • High-pressure gas cylinders of nitrogen dioxide (NO₂) and fluorine (F₂)

  • Vacuum line manifold constructed from 316L stainless steel or Monel

  • Polychlorotrifluoroethylene (PCTFE) or similar fluoropolymer reactor

  • Low-temperature Dewar flasks

  • Pressure transducers

  • Infrared spectrometer with a gas cell

  • Cold trap

Procedure:

  • System Passivation and Degreasing: Prior to first use, the entire gas handling system must be thoroughly degreased and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on all internal surfaces.

  • Evacuation and Cooling: The reactor is cooled to liquid nitrogen temperature (-196 °C) and the entire system is evacuated.

  • Introduction of Nitrogen Dioxide: A known quantity of gaseous NO₂ is introduced into a calibrated volume (injection loop) and then condensed into the cooled reactor.

  • Introduction of Fluorine: A controlled amount of fluorine gas is then slowly introduced into the reactor containing the condensed nitrogen dioxide. The reaction is highly exothermic, and slow addition is crucial to prevent a rapid, uncontrolled reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure changes within the reactor.

  • Purification: After the reaction is complete, the reactor is allowed to warm to room temperature. Non-condensable impurities can be removed by evacuating the reactor while the product is held at a low temperature (e.g., -78 °C, dry ice/acetone bath). Fractional distillation can be used for further purification.

  • Characterization: The purity of the synthesized this compound can be confirmed using infrared spectroscopy by comparing the observed spectrum with known literature values for FNO₂.

Safety Precautions:

  • Both fluorine and nitrogen dioxide are highly toxic and corrosive gases.[5] All manipulations must be performed in a well-ventilated fume hood.

  • The reaction between fluorine and nitrogen dioxide is extremely energetic and potentially explosive.[4][5] Appropriate shielding and personal protective equipment (face shield, leather gloves) are mandatory.

  • Materials used in the apparatus must be compatible with fluorine and this compound. Stainless steel (316L) is suitable for lower temperatures, while Monel or nickel are required for higher temperatures.[5]

Synthesis using Cobalt(III) Fluoride

An alternative and simpler method that avoids the direct use of fluorine gas involves the reaction of nitrogen dioxide with cobalt(III) fluoride at elevated temperatures.[1][6]

Reaction: NO₂(g) + CoF₃(s) → FNO₂(g) + CoF₂(s)

The cobalt(II) fluoride can be regenerated to cobalt(III) fluoride by treatment with fluorine gas.[1]

Experimental Protocol: Synthesis using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch (1963).[6]

Materials and Equipment:

  • Stirred bed reactor made of Monel or other fluorine-resistant material

  • Furnace capable of reaching 300 °C

  • Source of gaseous nitrogen dioxide

  • Cobalt(III) fluoride (CoF₃) powder

  • Liquid nitrogen cold traps

  • Distillation apparatus made of copper or other compatible material

Procedure:

  • Reactor Setup: A stirred bed of CoF₃ is placed in the Monel reactor and heated to 300 °C.

  • Introduction of Nitrogen Dioxide: A stream of gaseous nitrogen dioxide is passed over the heated CoF₃.

  • Product Collection: The gaseous products exiting the reactor, primarily this compound, are collected in traps cooled with liquid nitrogen.

  • Purification: The crude FNO₂ is purified by distillation. The product is distilled from a vessel held at approximately -60 to -65 °C to a receiver maintained at -78 °C.

Gas-Phase Kinetics of this compound Formation

The formation of this compound from nitrogen dioxide and fluorine has been a subject of kinetic studies. The overall reaction is:

2NO₂(g) + F₂(g) → 2FNO₂(g)

The experimentally determined rate law for this reaction is first order with respect to both NO₂ and F₂.[6][7][8][9][10]

Rate Law: Rate = k[NO₂][F₂]

Proposed Mechanism

A two-step mechanism is widely accepted to explain the observed rate law.[7][8][9][11]

Step 1 (Slow, Rate-Determining): NO₂(g) + F₂(g) → FNO₂(g) + F(g)

Step 2 (Fast): NO₂(g) + F(g) → FNO₂(g)

The first step is the slow, rate-determining step, and its molecularity matches the experimentally observed rate law. The fluorine atom (F) is a reaction intermediate.

G cluster_products Products cluster_mechanism Reaction Mechanism 2NO2 2NO₂ Step1 Step 1 (Slow): NO₂ + F₂ → FNO₂ + F 2NO2->Step1 Step2 Step 2 (Fast): NO₂ + F → FNO₂ 2NO2->Step2 F2 F₂ F2->Step1 2FNO2 2FNO₂ F_intermediate F (intermediate) Step1->F_intermediate Step2->2FNO2 F_intermediate->Step2

Caption: Proposed two-step mechanism for the formation of this compound.

Kinetic Data

Limited quantitative kinetic data for the formation of this compound are available in the literature.

ParameterValueTemperature (K)Reference
Rate Constant (k)5.5 x 10⁰ L mol⁻¹ s⁻¹298[8]
Activation Energy (Ea, overall)+43.8 kJ/mol-[8]
Rate Constant (k₂) for F + NO₂3.29 x 10⁹ L mol⁻¹ s⁻¹200[8]
Rate Constant (k₂) for F + NO₂3.65 x 10⁹ L mol⁻¹ s⁻¹400[8]

Thermal Decomposition

This compound is relatively stable at lower temperatures. However, it becomes increasingly unstable as the temperature rises.[1][3] The homogeneous thermal decomposition is not readily studied at temperatures below 1200 K because the equilibrium lies far on the side of FNO₂.[1][3]

Decomposition Reaction: 2FNO₂(g) ⇌ 2NO₂(g) + F₂(g)

Gas-Phase Reactivity with Other Species

As a strong oxidizing and fluorinating agent, this compound is expected to be highly reactive with a variety of gas-phase species. However, specific kinetic data for its reactions with key atmospheric or chemical species, such as hydroxyl (OH) radicals or chlorine (Cl) atoms, are not well-documented in the available literature.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and quantification of this compound.

Infrared and Raman Spectroscopy

The thermodynamic properties of this compound have been determined using infrared (IR) and Raman spectroscopy.[1][3]

Infrared Absorption Frequencies: A study by Clavier et al. (2025) provides the following assignments for the fundamental vibrational modes of FNO₂ in the gas phase.[5]

AssignmentFrequency (cm⁻¹)
ν₁ (νₛ(NO))1310
ν₂ (ν(NF))822
ν₃ (δₛc(ONO))570
ν₄ (νₐs(NO))1791
ν₅ (δwag(ONO))742
ν₆ (δᵣ(ONO))460
UV-Vis Spectroscopy

Detailed UV-Vis absorption spectra and cross-section data for gaseous this compound are not available in the reviewed literature.

Computational Chemistry Insights

Computational chemistry provides valuable tools for understanding the reaction mechanisms and energetics of this compound chemistry. While specific computational studies on the gas-phase reactions of this compound were not extensively detailed in the search results, the general approach involves:

  • Locating Transition States: Using methods like density functional theory (DFT), the geometry of the transition state for a reaction can be calculated.[12] This provides insight into the structure of the activated complex.

  • Calculating Potential Energy Surfaces: The energy of the system is calculated as a function of the coordinates of the atoms, mapping out the energy landscape of the reaction from reactants to products.

  • Predicting Reaction Rates: Transition state theory can be used in conjunction with the calculated potential energy surface to predict reaction rate constants.

G Reactants Reactants (NO₂ + F₂) TS Transition State [F--F--NO₂]‡ Reactants->TS Ea Products Products (FNO₂ + F) TS->Products

Caption: A simplified energy profile for the rate-determining step of FNO₂ formation.

Conclusion

This technical guide has summarized the key aspects of the gas-phase chemistry of this compound. Its synthesis is a hazardous but well-documented process, with direct fluorination and the use of solid fluorinating agents being the primary methods. The kinetics of its formation from NO₂ and F₂ point to a second-order reaction with a two-step mechanism. While some spectroscopic data are available, further research is needed to fully characterize its UV-Vis absorption properties and to quantify its reactivity with other important gas-phase species. The information provided herein should serve as a valuable resource for researchers and professionals working with this highly reactive compound.

References

A Technical Guide to the Historical Preparation of Nitryl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the preparation of nitryl fluoride (B91410) (NO₂F), a powerful fluorinating and nitrating agent. From its initial challenging synthesis to the development of more controlled and higher-yield methods, this document provides a comprehensive overview of the key experimental protocols, quantitative data, and logical workflows that have defined its production over the past century.

Early Syntheses of Nitryl Fluoride (1905)

The dawn of the 20th century saw the first successful, albeit problematic, preparations of this compound. These pioneering efforts laid the groundwork for future refinements.

Moissan and Lebeau's Direct Fluorination of Nitrogen Dioxide

In 1905, Henri Moissan and Paul Lebeau reported the first synthesis of this compound by the direct fluorination of nitrogen dioxide.[1][2] This method, while foundational, was plagued by the highly exothermic nature of the reaction, which often resulted in flames and the formation of impure products.[1]

Experimental Protocol: Detailed experimental protocols from Moissan and Lebeau's original work are not extensively documented in available literature, a common characteristic of early chemical syntheses. The general procedure involved passing elemental fluorine over nitrogen dioxide.

Reaction: N₂O₄ + F₂ → 2NO₂F

Challenges:

  • Highly exothermic reaction, difficult to control.

  • Formation of byproducts and impurities.

  • Reaction with glass apparatus.

Ruff and Stäuber's Nitric Acid and Hydrogen Fluoride Method

Contemporaneously, Otto Ruff and J. Stäuber developed an alternative route using nitric acid and hydrogen fluoride.[2] This method also presented significant challenges, primarily due to the high reactivity of the this compound product with the glass and paraffin (B1166041) materials used in their apparatus.[2]

Experimental Protocol: Similar to Moissan and Lebeau's work, a detailed, reproducible protocol from Ruff and Stäuber is not readily available in modern compilations of chemical procedures. The fundamental approach involved the reaction of nitric acid with hydrogen fluoride.

Reaction: HNO₃ + HF → NO₂F + H₂O

Challenges:

  • High reactivity of this compound with the experimental apparatus.

  • Difficulties in isolating and purifying the product.

Mid-20th Century Advancements in this compound Synthesis

The mid-20th century brought significant improvements in the preparation of this compound, focusing on milder reagents, better materials, and more controlled reaction conditions, leading to higher yields and purity.

Ogg and Ray's Use of Nitrogen Pentoxide and Sodium Fluoride

A notable advancement was the use of dinitrogen pentoxide (N₂O₅) with sodium fluoride (NaF) by Richard A. Ogg, Jr., and James D. Ray.

Experimental Protocol: While the specific publication is noted, detailed experimental parameters such as reactant quantities, reaction time, and yield are not fully described in the available literature. The reaction was conducted at 35°C.

Reaction: N₂O₅ + NaF → NO₂F + NaNO₃

Faloon and Kenna's Vapor-Liquid Fluorination (1951)

A significant step forward in producing purer this compound was the direct vapor-liquid fluorination of nitrogen dioxide in a fluorothene reactor, as developed by A. V. Faloon and W. B. Kenna.[3] This inert reactor material circumvented the issue of silicon tetrafluoride contamination from the reaction with glass.[3]

Experimental Protocol: Nitrogen dioxide, prepared by bubbling oxygen through liquid nitric oxide, was condensed into a fluorothene reactor.[3] The reactor was allowed to warm to just above the melting point of the nitrogen dioxide.[3] Gaseous fluorine was then passed through the liquid nitrogen dioxide.[3] This process was repeated until the liquid product became colorless.[3] Any excess fluorine was removed by freezing the product and evacuating the reactor.[3]

Quantitative Data:

ParameterValue
Reactants Nitrogen Dioxide (liquid), Fluorine (gas)
Reactor Material Fluorothene
Reaction Temperature Just above the melting point of NO₂
Yield > 90%
Product Boiling Range 200 to 201 K
Observed Molecular Weight 64.7 (Calculated: 65.0)

Experimental Workflow:

Faloon_and_Kenna_Method NO2 Nitrogen Dioxide (liquid) Reactor Fluorothene Reactor NO2->Reactor Condensed into F2 Fluorine (gas) F2->Reactor Bubbled through Reaction Vapor-Liquid Fluorination Reactor->Reaction Condensation Condensation Purification Freeze & Evacuate Reaction->Purification Crude Product Product This compound (NO₂F) Purification->Product Purified Product

Caption: Workflow for the Faloon and Kenna method.

Aynsley, Hetherington, and Robinson's Method (1954)

This method provided a simpler preparation route by reacting anhydrous sodium nitrite (B80452) with elemental fluorine.[4] While it produced a nearly quantitative yield, careful control of the fluorine flow rate was necessary to manage the reaction temperature and prevent the combustion of the nitrogen dioxide intermediate.[4]

Experimental Protocol: Anhydrous sodium nitrite was placed in a glass apparatus. Elemental fluorine was then passed over the sodium nitrite. The flow rate of fluorine was carefully adjusted to control the reaction temperature and prevent the formation of a hot, yellow flame, which would indicate the combustion of the intermediate nitrogen dioxide and lead to attack on the glass.

Reaction: NaNO₂ + F₂ → NO₂F + NaF

Quantitative Data:

ParameterValue
Reactants Anhydrous Sodium Nitrite, Elemental Fluorine
Apparatus Glass
Control Fluorine flow rate to manage temperature
Yield Nearly quantitative

Logical Relationship:

Aynsley_Method cluster_reactants Reactants cluster_conditions Conditions NaNO2 Anhydrous Sodium Nitrite Reaction Reaction in Glass Apparatus NaNO2->Reaction F2 Elemental Fluorine F2->Reaction Control Controlled Fluorine Flow Rate Temp Temperature Management Control->Temp Temp->Reaction prevents side reactions Product This compound (NO₂F) Reaction->Product

Caption: Logical diagram of the Aynsley et al. method.

Later Historical Methods for this compound Preparation

Later methods focused on avoiding the direct use of elemental fluorine and achieving high yields of pure product through more sophisticated inorganic reactions.

Davis and Rausch's Cobalt(III) Fluoride Method (1963)

A significant improvement in both yield and purity was achieved by passing nitrogen dioxide over a stirred bed of cobalt(III) fluoride.[4] This method avoids the use of elemental fluorine in the main reaction step and is highly efficient.

Experimental Protocol: Nitrogen dioxide (40 g, 0.85 mole) was passed over a stirred bed of cobaltic fluoride (9 moles) at 300°C over a period of 30 minutes in a stirred Monel reactor.[4] The crude this compound (50 g, 0.77 mole) was collected in traps cooled with liquid nitrogen.[4] The product was then purified by distillation from a copper flask held at -60 to -65°C into a copper receiver at -78°C.[4] The cobalt(II) fluoride byproduct could be regenerated to cobalt(III) fluoride by treatment with fluorine.[4]

Quantitative Data:

ParameterValue
Reactants Nitrogen Dioxide (N₂O₄), Cobalt(III) Fluoride (CoF₃)
N₂O₄ Quantity 40 g (0.85 mole)
CoF₃ Quantity 9 moles
Reaction Temperature 300°C
Reaction Time 30 minutes
Crude Yield 89.5% (50 g)
Purified Product 43 g
Purification Distillation (-60 to -65°C)

Experimental Workflow:

Davis_Rausch_Method N2O4 Nitrogen Dioxide Reactor Stirred Monel Reactor (300°C) N2O4->Reactor CoF3 Cobalt(III) Fluoride CoF3->Reactor Reaction Reaction Reactor->Reaction Traps Liquid Nitrogen Cooled Traps Reaction->Traps Crude Product CoF2 Cobalt(II) Fluoride Reaction->CoF2 Distillation Distillation (-60 to -65°C) Traps->Distillation Product Pure NO₂F Distillation->Product Regeneration Regeneration with F₂ CoF2->Regeneration Regeneration->CoF3 recycled

Caption: Workflow for the Davis and Rausch method.

Yodis's Method via Nitryl Chloride and Hydrogen Fluoride (Patented 1965)

This patented method by Anthony W. Yodis represents a significant departure by avoiding the use of elemental fluorine altogether in the primary synthesis steps. It proceeds through a two-step process: the formation of a this compound-hydrogen fluoride complex, followed by dehydrofluorination.

Experimental Protocol:

Step 1: Formation of the NO₂F·5HF Complex Liquid nitryl chloride (NO₂Cl) and liquid anhydrous hydrogen fluoride (HF) are reacted in a nickel reactor equipped with a condenser cooled to approximately -78°C.[5] The resulting mixture is then distilled to isolate the NO₂F·5HF complex.[5]

Step 2: Dehydrofluorination to this compound The liquid NO₂F·5HF complex is introduced into a nickel reactor and cooled to about -78°C.[5] A dehydrofluorinating agent, such as potassium bifluoride (KHF₂), is added.[5] The reaction proceeds, and the gaseous this compound is collected in a cold trap maintained at -78°C.[5] The reactor can be gently heated to ensure the complete transfer of the product.[5]

Quantitative Data: Step 1 (Example 2 from Patent)

ParameterValue
Reactants Nitryl Chloride (NO₂Cl), Anhydrous Hydrogen Fluoride (HF)
NO₂Cl Quantity 3.55 moles (290 g)
HF Quantity 30 moles (600 g)
Molar Ratio (HF:NO₂Cl) ~8.4 : 1
Reaction Temperature Pot temperature dropped to ~ -17°C
Product NO₂F·5HF complex

Quantitative Data: Step 2 (Example 4 from Patent)

ParameterValue
Reactant NO₂F·5HF complex
Complex Quantity 0.151 moles (25 g)
Dehydrofluorinating Agent Potassium Bifluoride (KHF₂)
Agent Quantity 0.77 moles (60 g)
Initial Temperature -78°C
Product This compound (NO₂F)
Yield 9.8 g (0.151 moles), ~100% based on complex

Experimental Workflow:

Yodis_Method cluster_step1 Step 1: Complex Formation cluster_step2 Step 2: Dehydrofluorination NO2Cl Nitryl Chloride (liquid) Reactor1 Nickel Reactor (-78°C Condenser) NO2Cl->Reactor1 HF Anhydrous HF (liquid) HF->Reactor1 Complex NO₂F·5HF Complex Reactor1->Complex Distillation Complex_in NO₂F·5HF Complex Complex->Complex_in Reactor2 Nickel Reactor (start at -78°C) Complex_in->Reactor2 KHF2 Potassium Bifluoride KHF2->Reactor2 ColdTrap Cold Trap (-78°C) Reactor2->ColdTrap Gaseous Product Product Pure NO₂F (gas) ColdTrap->Product

References

Methodological & Application

Nitryl Fluoride: A Powerful Electrophilic Fluorinating Agent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nitryl fluoride (B91410) (FNO₂), a colorless gas and potent oxidizing agent, has emerged as a valuable reagent for the electrophilic fluorination of a variety of organic substrates. Its ability to introduce fluorine atoms into organic molecules makes it a significant tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the unique properties of fluorine can impart desirable characteristics such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. This document provides detailed application notes and experimental protocols for the use of nitryl fluoride as an electrophilic fluorinating agent in organic synthesis.

Overview of this compound as an Electrophilic Fluorinating Agent

This compound acts as an electrophilic fluorinating agent by delivering an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate. The nitrogen atom, bonded to two highly electronegative oxygen atoms and a fluorine atom, withdraws electron density from the fluorine, rendering it susceptible to nucleophilic attack. While a range of electrophilic fluorinating reagents are commercially available, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), this compound offers a gaseous alternative with distinct reactivity.

Key Properties of this compound:

PropertyValue
Molecular Formula FNO₂
Molar Mass 65.00 g/mol
Appearance Colorless gas
Boiling Point -72 °C
Melting Point -166 °C
Primary Hazard Strong oxidizing agent, toxic, corrosive

Applications in Electrophilic Fluorination

While detailed and extensive studies on the application of this compound in electrophilic fluorination are less common compared to other N-F reagents, existing literature and analogous reactivity patterns suggest its utility in the fluorination of various organic substrates.

Fluorination of Aromatic Compounds

This compound is capable of fluorinating aromatic compounds through an electrophilic aromatic substitution (SₑAr) mechanism. The reaction typically proceeds through the formation of a sigma complex (Wheland intermediate), followed by deprotonation to yield the fluorinated aromatic product. The reactivity of the aromatic substrate is influenced by the nature of its substituents; electron-rich aromatic rings are more susceptible to electrophilic attack.

General Reaction Scheme:

Due to the high reactivity of this compound, these reactions are often carried out in the gas phase or in inert solvents at low temperatures to control selectivity and minimize side reactions, such as nitration.

Fluorination of Alkenes

This compound can add across the double bond of alkenes in an electrophilic addition reaction. The reaction is expected to proceed through a carbocationic intermediate, following Markovnikov's rule where the fluorine atom adds to the more substituted carbon. The initial adduct can then undergo further reactions, potentially leading to a variety of fluorinated and nitrated products. Careful control of reaction conditions is crucial to achieve selective monofluorination.

Postulated Reaction Pathway:

The electrophilic fluorine of FNO₂ is attacked by the π-electrons of the alkene, leading to the formation of a carbocationic intermediate. This intermediate can then be trapped by the nitrite (B80452) anion or another nucleophile present in the reaction mixture.

Fluorination of Carbonyl Compounds

The α-position of carbonyl compounds can be fluorinated using this compound via the reaction with their enol or enolate forms. The enol or enolate, being electron-rich, acts as a nucleophile and attacks the electrophilic fluorine of this compound. This method provides access to α-fluorocarbonyl compounds, which are important building blocks in medicinal chemistry. The reaction is typically carried out in the presence of a base to promote the formation of the enolate.

General Reaction Scheme (via enolate):

  • Enolate Formation: R-C(=O)-CH₂-R' + Base → R-C(O⁻)=CH-R' + HB⁺

  • Fluorination: R-C(O⁻)=CH-R' + FNO₂ → R-C(=O)-CHF-R' + NO₂⁻

Experimental Protocols

Safety Precaution: this compound is a toxic and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Reactions should be conducted behind a blast shield, especially when working on a larger scale.

Preparation of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale preparation involves the reaction of nitrogen dioxide with cobalt(III) fluoride.

Materials:

  • Nitrogen dioxide (N₂O₄)

  • Cobalt(III) fluoride (CoF₃)

  • Inert gas (e.g., Nitrogen or Argon)

  • Cold traps (liquid nitrogen)

  • Reaction tube (Monel or other resistant material)

  • Furnace

Procedure:

  • Set up a reaction tube packed with cobalt(III) fluoride in a tube furnace.

  • Pass a stream of inert gas through the tube to remove air and moisture.

  • Heat the furnace to the desired reaction temperature (e.g., 200-300 °C).

  • Introduce a controlled flow of nitrogen dioxide gas over the heated cobalt(III) fluoride.

  • The product, this compound, is a gas at this temperature and should be collected in a series of cold traps cooled with liquid nitrogen.

  • Unreacted nitrogen dioxide and other volatile byproducts will also be collected. The this compound can be purified by fractional condensation.

General Protocol for Gas-Phase Fluorination of Aromatic Compounds

Materials:

  • Aromatic substrate (e.g., benzene (B151609), toluene)

  • This compound gas

  • Inert gas (e.g., Nitrogen or Argon) for dilution

  • Flow reactor system with temperature and pressure control

  • Analytical equipment for product analysis (e.g., GC-MS)

Procedure:

  • The aromatic substrate is vaporized and mixed with a stream of this compound diluted with an inert gas.

  • The gas mixture is passed through a heated reaction zone within the flow reactor.

  • Reaction parameters such as temperature, pressure, residence time, and the ratio of reactants are carefully controlled to optimize the yield of the desired fluorinated product.

  • The product stream exiting the reactor is cooled and passed through a series of traps to collect the products and unreacted starting materials.

  • The collected mixture is then analyzed to determine the product distribution and yield.

Visualizing Reaction Mechanisms and Workflows

Electrophilic Aromatic Substitution (SₑAr) of Benzene with this compound

G Electrophilic Aromatic Substitution of Benzene with FNO₂ cluster_0 Step 1: Formation of the Sigma Complex cluster_1 Step 2: Deprotonation Benzene Benzene FNO2 FNO2 Sigma_Complex Sigma Complex (Wheland Intermediate) Benzene->Sigma_Complex Attack of π-electrons FNO2->Sigma_Complex Electrophilic Fluorine Fluorobenzene Fluorobenzene Sigma_Complex->Fluorobenzene Loss of H⁺ HNO2 HNO2 Sigma_Complex->HNO2 Formation of Nitrous Acid

Caption: SₑAr mechanism for the fluorination of benzene by this compound.

General Experimental Workflow for Gas-Phase Fluorination

G Workflow for Gas-Phase Fluorination with FNO₂ Start Start Vaporize_Substrate Vaporize Aromatic Substrate Start->Vaporize_Substrate Mix_Gases Mix Substrate Vapor with Diluted FNO₂ Vaporize_Substrate->Mix_Gases Flow_Reactor Pass through Heated Flow Reactor Mix_Gases->Flow_Reactor Product_Collection Collect Products in Cold Traps Flow_Reactor->Product_Collection Analysis Analyze Product Mixture (GC-MS, NMR) Product_Collection->Analysis End End Analysis->End

Caption: General workflow for conducting gas-phase fluorination reactions.

Data Summary

Quantitative data for the electrophilic fluorination of various organic substrates using this compound is sparse in the readily available literature, with most studies focusing on more common N-F reagents. The tables below are templates that researchers can use to summarize their own experimental data when investigating the use of this compound.

Table 1: Electrophilic Fluorination of Substituted Benzenes with FNO₂

EntrySubstrateProduct(s)Reaction Conditions (Temp, Time, Solvent/Phase)Yield (%)Reference
1
2
3

Table 2: Electrophilic Fluorination of Alkenes with FNO₂

EntrySubstrateProduct(s)Reaction Conditions (Temp, Time, Solvent/Phase)Yield (%)Reference
1
2
3

Table 3: Electrophilic Fluorination of Carbonyl Compounds with FNO₂

EntrySubstrateProduct(s)Reaction Conditions (Temp, Time, Solvent, Base)Yield (%)Reference
1
2
3

Conclusion

This compound presents itself as a potent and reactive electrophilic fluorinating agent. However, its gaseous nature and high reactivity necessitate specialized handling and careful control of reaction conditions. While the available literature on its specific applications in the electrophilic fluorination of complex organic molecules is limited, the fundamental principles of its reactivity suggest significant potential. Further research into the development of controlled and selective fluorination protocols using this compound could expand the toolbox of synthetic chemists and provide novel pathways to valuable fluorinated compounds. The protocols and data templates provided herein are intended to serve as a foundation for researchers venturing into this promising area of fluorine chemistry.

Application Notes and Protocols for the Nitration of Aromatic Compounds Using Nitryl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (NO₂F) is a powerful and efficient nitrating agent for aromatic compounds. Its high reactivity allows for the nitration of a wide range of aromatic substrates under various conditions. This document provides detailed application notes and protocols for the use of nitryl fluoride in electrophilic aromatic substitution reactions, with a focus on reaction mechanisms, experimental procedures, and safety considerations. The information presented is compiled from seminal works in the field, primarily the contributions of George A. Olah and his collaborators, who extensively studied the nitration of aromatics with this compound and other nitrating agents.

Core Concepts: The Nitronium Ion and Electrophilic Aromatic Substitution

The nitration of aromatic compounds with this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key electrophile in this reaction is the nitronium ion (NO₂⁺). While traditional methods generate the nitronium ion from a mixture of concentrated nitric and sulfuric acids, this compound can act as a direct source or a precursor to this highly reactive species.

The general mechanism involves the attack of the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. Subsequent deprotonation of this intermediate restores the aromaticity of the ring, yielding the nitroaromatic product.

The work of Olah and Kuhn demonstrated that nitrations using pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), exhibit low substrate selectivity (e.g., the rate of nitration of toluene (B28343) is not significantly faster than that of benzene) but high positional selectivity (favoring ortho and para isomers for activated rings).[1] This suggests that the formation of the initial encounter pair between the aromatic compound and the nitronium ion is the rate-limiting step, with the subsequent product-determining step being fast.

Data Presentation: Nitration of Aromatic Compounds with this compound

The following table summarizes the quantitative data for the nitration of various aromatic compounds with this compound. The data highlights the yields and isomer distributions, providing a comparative overview of the reagent's performance with different substrates.

Aromatic SubstrateTotal Yield (%)Ortho Isomer (%)Meta Isomer (%)Para Isomer (%)Reference
BenzeneHigh---[2]
TolueneHigh66331[1]
Benzylidyne trifluorideQuantitative-~100-[2]

Note: "High" and "Quantitative" are used where specific numerical yields were not available in the cited abstracts but were indicated as such in the text.

Experimental Protocols

A. Preparation of this compound (FNO₂)

Caution: this compound is a toxic and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment, including safety glasses, face shield, and gloves.

One common laboratory-scale synthesis involves the reaction of nitrogen dioxide with cobalt(III) fluoride.

Materials:

  • Nitrogen dioxide (N₂O₄)

  • Cobalt(III) fluoride (CoF₃)

  • Inert gas (e.g., Nitrogen or Argon)

  • Cold trap (liquid nitrogen)

  • Reaction tube (Monel or other resistant material)

  • Furnace

Procedure:

  • Assemble the reaction apparatus in a fume hood. The setup should consist of a source of nitrogen dioxide, a heated reaction tube packed with cobalt(III) fluoride, and a cold trap cooled with liquid nitrogen to collect the product.

  • Purge the entire system with a dry, inert gas to remove any moisture and air.

  • Heat the reaction tube containing cobalt(III) fluoride to the desired reaction temperature (typically around 200-300 °C).

  • Slowly pass a stream of nitrogen dioxide gas over the heated cobalt(III) fluoride.

  • The gaseous this compound product will exit the reaction tube. Collect the this compound by condensing it in the cold trap cooled with liquid nitrogen.

  • Once the reaction is complete, stop the flow of nitrogen dioxide and continue to purge the system with inert gas to ensure all the product is collected.

  • The collected this compound can be stored at low temperatures for subsequent use.

B. General Protocol for the Nitration of Aromatic Compounds with this compound

This protocol provides a general guideline for the nitration of aromatic compounds in solution. The specific reaction conditions (solvent, temperature, and reaction time) may need to be optimized for each substrate.

Materials:

  • Aromatic substrate (e.g., benzene, toluene)

  • This compound (FNO₂)

  • Anhydrous solvent (e.g., carbon tetrachloride, nitromethane, sulfolane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction flask equipped with a magnetic stirrer, gas inlet, and a low-temperature thermometer

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve the aromatic substrate in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., -78 °C) using a cooling bath.

  • Slowly bubble a stream of gaseous this compound through the cooled solution with vigorous stirring. The amount of this compound can be monitored by mass flow or by condensing a known amount and allowing it to warm up and pass into the reaction mixture.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR spectroscopy).

  • Upon completion of the reaction, stop the flow of this compound and purge the reaction mixture with an inert gas to remove any excess reagent.

  • Quench the reaction by carefully adding a suitable quenching agent, such as a cold aqueous solution of sodium bicarbonate or sodium sulfite. Caution: The quenching of excess this compound can be exothermic.

  • Allow the mixture to warm to room temperature.

  • Extract the organic product with a suitable solvent (e.g., diethyl ether, dichloromethane).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude nitroaromatic product.

  • Purify the product by an appropriate method, such as distillation, recrystallization, or column chromatography.

  • Characterize the purified product using spectroscopic methods (e.g., NMR, IR, MS) to confirm its identity and determine the isomer distribution.

Mandatory Visualizations

G Aromatic Aromatic Compound (e.g., Benzene) Arenium_Ion Arenium Ion (σ-complex) Resonance Stabilized Aromatic->Arenium_Ion Attack by π-electrons NO2F This compound (NO₂F) Electrophile_Formation Generation of Electrophile (NO₂⁺) NO2F->Electrophile_Formation Electrophile_Formation->Arenium_Ion Electrophilic Attack Deprotonation Deprotonation Arenium_Ion->Deprotonation Loss of H⁺ Product Nitroaromatic Product Deprotonation->Product Restoration of Aromaticity

Caption: Mechanism of Electrophilic Aromatic Nitration with this compound.

G Start Start: Aromatic Substrate + Solvent Cooling Cool Reaction Mixture (e.g., -78 °C) Start->Cooling Addition Slow Addition of This compound (NO₂F) Cooling->Addition Reaction Reaction Monitoring (TLC, GC, NMR) Addition->Reaction Quench Quench Reaction (e.g., aq. NaHCO₃) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Distillation, Chromatography, or Recrystallization) Workup->Purification Product Final Product: Purified Nitroaromatic Purification->Product

Caption: Experimental Workflow for Aromatic Nitration using this compound.

G Substrate Aromatic Substrate Activating Activating Group (e.g., -CH₃, -OCH₃) Substrate->Activating If substituent is Deactivating Deactivating Group (e.g., -CF₃, -NO₂) Substrate->Deactivating If substituent is OrthoPara Ortho/Para Products Favored Activating->OrthoPara Directs to Meta Meta Product Favored Deactivating->Meta Directs to

Caption: Influence of Substituents on Regioselectivity in Aromatic Nitration.

References

Application Notes and Protocols for the Synthesis of Organic Nitro Compounds with Nitryl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (FNO₂) is a highly reactive, gaseous reagent employed in specialized organic synthesis for the introduction of the nitro (–NO₂) group. As a potent electrophilic nitrating agent, it offers an alternative to traditional mixed-acid (HNO₃/H₂SO₄) conditions, particularly in contexts requiring anhydrous or non-acidic environments. Its high reactivity allows for the nitration of a range of organic substrates, including activated and deactivated aromatic systems, as well as other unsaturated compounds. The primary active species in these reactions is the nitronium ion (NO₂⁺).[1]

Organic nitro compounds are fundamental building blocks in medicinal chemistry and materials science. They serve as key precursors for the synthesis of anilines, which are prevalent in numerous pharmaceuticals, and are integral to the production of explosives, dyes, and polymers. The methods described herein provide a framework for utilizing nitryl fluoride in this critical synthetic transformation.

Safety Precautions

This compound is a toxic, corrosive, and powerfully oxidizing gas that reacts vigorously with water and organic materials.[2][3] All manipulations must be conducted by trained personnel in a well-ventilated chemical fume hood using specialized equipment designed for handling hazardous gases (e.g., stainless steel or copper apparatus).[2][4] Personal protective equipment (PPE), including safety goggles, a face shield, and appropriate gloves, is mandatory. Reactions should be conducted at low temperatures to control the exothermic nature of the nitration. A thorough risk assessment must be completed before any experimental work is undertaken.

Experimental Protocols

Protocol 1: Preparation of this compound (FNO₂) via Cobalt(III) Fluoride

This protocol describes a reliable method for generating this compound gas for immediate use in subsequent nitration reactions.[4][5]

Materials:

  • Dinitrogen tetroxide (N₂O₄) or Nitrogen dioxide (NO₂)

  • Cobalt(III) fluoride (CoF₃)

  • Inert gas (Nitrogen or Argon)

  • Copper or Monel reactor tube

  • Tube furnace

  • Cold traps (liquid nitrogen)

Procedure:

  • Assemble the reactor system in a fume hood. The system consists of an inert gas inlet, a vessel for N₂O₄, a heated reactor tube packed with CoF₃, and a series of cold traps cooled with liquid nitrogen. All connections should be made with appropriate metal tubing.

  • Purge the entire system with a slow stream of inert gas to remove air and moisture.

  • Heat the reactor tube containing the stirred bed of CoF₃ to 300 °C using the tube furnace.[5]

  • Once the temperature is stable, slowly pass the N₂O₄ vapor over the heated CoF₃. The N₂O₄ can be vaporized by gentle warming and carried in the inert gas stream.

  • The gaseous this compound product exits the reactor and is collected by condensation in the liquid nitrogen-cooled traps. Unreacted NO₂ may also be collected.

  • The crude FNO₂ can be purified by fractional distillation from the first trap (held at -60 to -65 °C) to a second trap held at -78 °C.[4]

  • The purified this compound is a colorless gas (b.p. -72.4 °C) and should be used directly in the next synthetic step or stored appropriately in a suitable metal cylinder.[2]

Protocol 2: General Procedure for Aromatic Nitration with this compound

This protocol provides a general method for the electrophilic nitration of an aromatic substrate using this compound in the presence of a Lewis acid catalyst. This approach is representative and may require optimization for specific substrates.

Materials:

  • Aromatic substrate (e.g., Benzene, Toluene)

  • This compound (FNO₂) gas

  • Lewis acid catalyst (e.g., Boron trifluoride, BF₃)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, Sulfolane, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or similar apparatus for handling air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a gas outlet (vented through a scrubber containing aqueous sodium bicarbonate).

  • Under a positive pressure of inert gas, charge the flask with the aromatic substrate and the anhydrous solvent.

  • Cool the stirred solution to the desired reaction temperature (typically between -78 °C and 0 °C) using the cooling bath.

  • Add the Lewis acid catalyst (if using) to the solution. For gaseous catalysts like BF₃, it can be bubbled through the solution.

  • Slowly bubble a measured amount of this compound gas through the cooled solution via the gas inlet tube. The reaction is often rapid and exothermic; maintain the temperature by adjusting the gas flow rate and the efficiency of the cooling bath.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

  • Upon completion, stop the flow of FNO₂ and purge the system with inert gas to remove any unreacted reagent.

  • Work-up: Carefully and slowly quench the reaction mixture by pouring it over crushed ice or into a cold, dilute aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HF).

  • Extract the organic product into a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Remove the solvent under reduced pressure and purify the crude nitroaromatic product by distillation or column chromatography.

Quantitative Data Summary

The reactivity of this compound is high, often leading to good or excellent yields. However, precise yields and regioselectivity are highly dependent on the substrate, catalyst, and reaction conditions. The following table provides representative outcomes for the nitration of common aromatic compounds.

SubstrateActivating/Deactivating GroupTypical Products (o:m:p)YieldReference/Comment
BenzeneNoneNitrobenzeneGood to ExcellentA foundational electrophilic aromatic substitution.
Toluene-CH₃ (Activating)2-Nitrotoluene, 4-NitrotolueneHighTypically favors ortho and para isomers.[6][7]
Benzylidyne trifluoride-CF₃ (Deactivating)m-Nitrobenzylidyne trifluorideAlmost QuantitativeReaction performed with a BF₃ complex at low temp.[1]
Nitrobenzene-NO₂ (Deactivating)1,3-DinitrobenzeneModerateRequires forcing conditions due to the deactivated ring.

Reaction Mechanisms and Workflows

Preparation of this compound

The synthesis of this compound involves the high-temperature fluorination of nitrogen dioxide. The cobalt(III) fluoride acts as the fluorine source, which is subsequently regenerated.

G Workflow for this compound Preparation cluster_prep FNO₂ Synthesis cluster_regen Catalyst Regeneration N2O4 N₂O₄ Vapor Reactor CoF₃ Reactor (300 °C) N2O4->Reactor Inert Gas Carrier Traps Cold Traps (-196 °C) Reactor->Traps Gaseous Products CoF2 CoF₂ (Spent) Reactor->CoF2 FNO2 Purified FNO₂ Traps->FNO2 Purification Reactor_regen Reactor (300 °C) CoF2->Reactor_regen F2 Fluorine Gas (F₂) F2->Reactor_regen CoF3_regen CoF₃ (Regenerated) Reactor_regen->CoF3_regen

References

Application Notes and Protocols: Nitryl Fluoride as a Rocket Propellant Oxidizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (FNO₂), a powerful fluorinating and nitrating agent, has been identified as a high-potential oxidizer for rocket propellant systems. Its high density and energetic nature suggest the possibility of achieving significant gains in specific impulse and overall rocket performance. These application notes provide a summary of the theoretical and analogous experimental data available for nitryl fluoride and detail protocols for its safe handling and evaluation in a research setting.

Due to the extreme reactivity and hazardous nature of this compound, experimental data on its performance as a rocket propellant is limited in open literature. Therefore, this document relies on theoretical calculations and analogies to other fluorine-based oxidizers to provide a framework for its potential applications and experimental evaluation.

Data Presentation: Performance Characteristics

Quantitative performance data for this compound as a rocket propellant oxidizer is primarily theoretical. The following table summarizes key performance parameters, drawing comparisons with established fluorine-based oxidizers. This data is essential for preliminary mission analysis and propellant formulation studies.

OxidizerFuelSpecific Impulse (Isp, sec)Density (g/cm³)Characteristic Velocity (C*, m/s)Combustion Temperature (K)
This compound (FNO₂) (Theoretical) Hydrazine (N₂H₄)Estimated ~300-3301.79 (liquid at boiling point)Estimated ~1700-1800Estimated ~4000-4500
Liquid Fluorine (F₂)Liquid Hydrogen (H₂)~4101.51 (liquid)~2400~4700
Chlorine Trifluoride (ClF₃)Hydrazine (N₂H₄)~2951.81 (liquid)~1750~4300
Nitrogen Tetroxide (N₂O₄)Monomethylhydrazine (MMH)~3401.44 (liquid)~1850~3400

Note: Performance data for this compound is estimated based on its chemical properties and comparisons with other fluorine-based oxidizers. Actual experimental values may vary.

Experimental Protocols

The handling and testing of this compound require stringent safety protocols due to its high reactivity, toxicity, and corrosive nature. The following protocols are generalized and should be adapted to specific laboratory and test stand configurations.

Synthesis of this compound

This compound can be synthesized via several methods, with the fluorination of nitrogen dioxide being a common approach.

Materials:

  • Nitrogen dioxide (N₂O₂)

  • Fluorine gas (F₂)

  • Inert gas (Nitrogen or Argon)

  • Passivated metal reaction vessel (e.g., Monel or nickel)

  • Cold trap (liquid nitrogen)

  • Gas flow controllers and pressure sensors

Procedure:

  • Ensure the entire apparatus is scrupulously clean and dry, and has been passivated with a low concentration of fluorine gas.

  • Purge the system with an inert gas to remove any residual air or moisture.

  • Introduce a controlled flow of nitrogen dioxide into the reaction vessel.

  • Slowly introduce a stoichiometric or slightly excess amount of fluorine gas into the vessel. The reaction is highly exothermic and must be carefully controlled to prevent runaway reactions.

  • The product, this compound, is a gas at room temperature and can be collected in a cold trap cooled with liquid nitrogen.

  • Any unreacted starting materials can be removed through fractional condensation.

Handling and Storage of this compound

Personal Protective Equipment (PPE):

  • Full-face shield and safety goggles

  • Heavy-duty, compatible gloves (e.g., neoprene over nitrile)

  • Flame-resistant lab coat and apron

  • Closed-toe shoes

  • Self-contained breathing apparatus (SCBA) should be readily available in case of leaks.

Procedures:

  • All handling of this compound must be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.

  • Use only compatible materials for storage and transfer lines, such as passivated stainless steel, Monel, or nickel. Avoid contact with organic materials, plastics, and other reactive substances.

  • Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.

  • Cylinders should be secured in an upright position.

  • In case of a leak, evacuate the area immediately and use SCBA for any necessary intervention. Neutralize small spills with a suitable absorbent material, such as soda ash.

Rocket Motor Test Stand Protocol for this compound

This protocol outlines a generalized procedure for testing this compound as an oxidizer in a small-scale, liquid-propellant rocket engine test stand.

Equipment:

  • Small-scale, liquid-propellant rocket engine with compatible injector and combustion chamber materials.

  • Separate, high-pressure feed systems for fuel and oxidizer.

  • Mass flow meters and pressure transducers for both propellant lines.

  • Thrust measurement system (load cell).

  • Data acquisition and control system.

  • Remote operating console.

  • Emergency shutdown system.

  • Exhaust gas scrubbing system to neutralize toxic and corrosive exhaust products.

Procedure:

  • Pre-Test Preparations:

    • Thoroughly clean and passivate all components of the oxidizer feed system.

    • Conduct a full system leak check with an inert gas (helium) at operating pressures.

    • Calibrate all sensors (pressure transducers, load cell, mass flow meters).

    • Perform a "cold flow" test with inert fluids to verify system functionality.

  • Propellant Loading:

    • Following all safety protocols, load the fuel and this compound into their respective run tanks.

    • Pressurize the tanks to the required operating pressure with a compatible pressurant gas (e.g., helium).

  • Test Firing Sequence (Remote Operation):

    • Initiate the data acquisition system.

    • Open the main propellant valves in the correct sequence (typically fuel lead).

    • Ignition will be hypergolic with many common fuels (e.g., hydrazine).

    • Monitor all parameters (thrust, chamber pressure, flow rates) in real-time.

    • After the planned duration, shut down the engine by closing the main propellant valves.

  • Post-Test Procedures:

    • Purge the entire propellant feed system with a high-pressure inert gas to remove any residual propellants.

    • Allow the engine and test stand to cool down.

    • Safely vent and neutralize any remaining propellants in the run tanks.

    • Inspect the engine and test stand for any signs of wear or corrosion.

    • Analyze the collected data to determine performance parameters such as specific impulse, characteristic velocity, and combustion efficiency.

Visualizations

G cluster_synthesis Synthesis & Purification cluster_handling Handling & Storage cluster_testing Rocket Motor Testing cluster_analysis Data Analysis s1 Reactant Preparation (N₂O₂, F₂) s2 Controlled Reaction s1->s2 s3 Cryogenic Trapping of FNO₂ s2->s3 s4 Purification s3->s4 h1 Transfer to Run Tank s4->h1 h2 Inert Gas Pressurization h1->h2 t1 Pre-Test Checks (Leak, Cold Flow) h2->t1 t2 Remote Firing Sequence t1->t2 t3 Data Acquisition (Thrust, Pressure) t2->t3 t4 Post-Test Purge & Inspection t3->t4 a1 Performance Calculation (Isp, C*) t4->a1 a2 Combustion Efficiency Analysis a1->a2

Caption: Experimental workflow for evaluating this compound as a rocket propellant oxidizer.

G FNO2 FNO₂ Combustion Combustion Chamber FNO2->Combustion N2H4 N₂H₄ N2H4->Combustion N2 N₂ Combustion->N2 H2O H₂O Combustion->H2O HF HF Combustion->HF

Application Notes and Protocols: Reactions of Nitryl Fluoride with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (NO₂F) is a powerful and versatile reagent characterized by its strong oxidizing and electrophilic nature. These properties make it a valuable tool in synthetic chemistry, particularly for the introduction of the nitro group (-NO₂) into organic molecules and the formation of nitrate (B79036) esters. Its reactivity profile allows for transformations that can be crucial in the synthesis of energetic materials, pharmaceuticals, and other specialized chemical intermediates. Understanding the scope and limitations of nitryl fluoride's reactions with various nucleophiles is essential for its effective and safe utilization in a research and development setting.

These application notes provide a summary of known reactions of this compound with common nucleophiles, including alcohols, amines, and aromatic compounds. Detailed experimental protocols for key transformations are provided, along with a discussion of the reaction mechanisms.

General Handling and Safety Precautions

This compound is a toxic and highly reactive gas. All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving this compound can be exothermic and may proceed vigorously; therefore, appropriate temperature control and pressure-relief systems should be in place.

Reactions with Oxygen-Containing Nucleophiles

Reaction with Alcohols: Synthesis of Nitrate Esters

This compound is an effective reagent for the conversion of primary and secondary alcohols to their corresponding nitrate esters. This transformation is of significant interest in the synthesis of energetic materials and vasodilating drugs.

General Reaction:

R-OH + NO₂F → R-ONO₂ + HF

Data Presentation:

Alcohol TypeSubstrate ExampleProduct ExampleTypical Yield (%)Reference
PrimaryEthanolEthyl nitrateHigh[1]
SecondaryIsopropanolIsopropyl nitrateModerate to High[1]

Experimental Protocol: General Procedure for the Nitration of Alcohols with this compound [1]

  • Reaction Setup: A solution of the alcohol in an inert solvent, such as acetonitrile, is prepared in a flask equipped with a magnetic stirrer and a gas inlet. Potassium fluoride (KF) is added as a hydrogen fluoride scavenger.

  • Reagent Addition: The flask is cooled to the desired temperature (typically between -20 °C and 0 °C). This compound gas is then bubbled through the solution at a controlled rate.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any unreacted this compound. The mixture is then filtered to remove the potassium fluoride. The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude nitrate ester.

  • Purification: The crude product can be purified by distillation or column chromatography.

Reaction Mechanism:

The reaction is believed to proceed through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic nitrogen atom of this compound, leading to the displacement of the fluoride ion.

Reaction of this compound with Alcohols ROH R-OH (Alcohol) RONO2 R-ONO₂ (Nitrate Ester) ROH->RONO2 Nucleophilic Attack NO2F NO₂F (this compound) NO2F->RONO2 HF HF (Hydrogen Fluoride) Electrophilic Aromatic Nitration with this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Arene Ar-H (Aromatic Compound) Sigma Arenium Ion [Ar(H)(NO₂)]⁺ Arene->Sigma Electrophilic Attack NO2F NO₂F (this compound) NO2F->Sigma Nitroarene Ar-NO₂ (Nitroaromatic) Sigma->Nitroarene Deprotonation HF HF Sigma->HF Preparation of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_collection Product Collection cluster_product Product N2O4 N₂O₄ Reactor Heated Tube (300 °C) N2O4->Reactor CoF3 CoF₃ CoF3->Reactor ColdTrap Cold Traps (Liquid N₂) Reactor->ColdTrap NO2F NO₂F ColdTrap->NO2F

References

Application Notes and Protocols: Nitryl Fluoride in the Synthesis of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (NO₂F) is a colorless gas and a potent oxidizing and fluorinating agent.[1] Its high reactivity and ability to introduce the nitro (NO₂) group make it a compound of interest in the synthesis of various organic compounds, including energetic materials. This document provides an overview of the known applications of nitryl fluoride in this field, summarizes its physicochemical properties, and outlines general safety and handling protocols. While this compound has been proposed as an oxidizer in rocket propellants, detailed experimental protocols and comprehensive performance data for its use in the synthesis of specific, well-known energetic materials are not widely available in the reviewed literature.[1]

Physicochemical and Thermodynamic Properties of this compound

A summary of key properties of this compound is presented in Table 1. Understanding these properties is crucial for its safe handling and application in synthesis.

PropertyValueReference
Molecular Formula FNO₂[2]
Molecular Weight 65.004 g/mol [2]
Boiling Point -72 °C[1]
Melting Point -166 °C[1]
Appearance Colorless gas[1]
Standard Heat of Formation (ΔHf°) -19 ± 2 kcal/mol[1]
N-F Bond Dissociation Energy 46.0 kcal/mol[1]

Synthesis of this compound

This compound can be prepared through several methods. The reaction of nitrogen dioxide with elemental fluorine, first reported by Henri Moissan and Paul Lebeau in 1905, is highly exothermic and can lead to impure products.[1] A more controlled laboratory-scale synthesis involves the reaction of nitrogen dioxide with cobalt(III) fluoride.[1]

A high-yield laboratory preparation involves passing nitrogen dioxide over a stirred bed of cobaltic fluoride at 300°C. The resulting this compound is collected in liquid nitrogen-cooled traps. This method has been reported to produce this compound with a yield of 89.5%.

Applications in the Synthesis of Energetic Precursors

While specific protocols for the synthesis of common energetic materials like RDX or HMX using this compound are not readily found in the surveyed literature, its utility has been demonstrated in the synthesis of energetic precursors.

Synthesis of 1-Nitro-2-trialkylsilyl Acetylenes

This compound is used as a nitrating agent in the synthesis of 1-nitro-2-trialkylsilyl acetylenes. These compounds serve as precursors for various energetic materials. The general reaction involves treating a bis-substituted trialkylsilylacetylene with a nitronium ion source, such as this compound, in the presence of a fluoride source.

Below is a diagram illustrating the general synthesis pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Bis(trialkylsilyl)acetylene Bis(trialkylsilyl)acetylene Reaction Reaction Bis(trialkylsilyl)acetylene->Reaction This compound (NO2F) This compound (NO2F) This compound (NO2F)->Reaction Fluoride Source Fluoride Source Fluoride Source->Reaction Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile) Solvent (e.g., Acetonitrile)->Reaction 1-Nitro-2-trialkylsilylacetylene 1-Nitro-2-trialkylsilylacetylene Reaction->1-Nitro-2-trialkylsilylacetylene Trialkylsilyl Fluoride Trialkylsilyl Fluoride Reaction->Trialkylsilyl Fluoride

Caption: General synthesis of 1-nitro-2-trialkylsilylacetylenes.

General Experimental Protocol: Nitration of Alcohols to Nitrate (B79036) Esters

A general method for the preparation of nitrate esters from alcohols using this compound has been reported. This reaction is typically carried out in acetonitrile (B52724) in the presence of potassium fluoride.

Materials:

  • Alcohol substrate

  • This compound (gas)

  • Potassium fluoride (KF), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

Procedure:

  • In a dry reaction vessel equipped with a gas inlet and a magnetic stirrer, dissolve the alcohol substrate and anhydrous potassium fluoride in anhydrous acetonitrile.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath.

  • Slowly bubble this compound gas through the stirred solution. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion of the reaction, cease the flow of this compound and purge the reaction vessel with an inert gas (e.g., nitrogen or argon) to remove any excess this compound.

  • The work-up procedure will depend on the properties of the resulting nitrate ester. A typical work-up may involve quenching the reaction with water, followed by extraction with an organic solvent, drying of the organic layer, and purification by chromatography or recrystallization.

Note: This is a generalized protocol. The specific reaction conditions, such as temperature, reaction time, and stoichiometry, must be optimized for each specific alcohol substrate.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

  • Safety goggles and a face shield

  • Flame-resistant lab coat

  • Appropriate chemical-resistant gloves

Precautions for Safe Handling:

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Use non-sparking tools to prevent ignition of flammable vapors.

  • Prevent the formation of aerosols.

  • Ground all equipment to prevent electrostatic discharge.

Conditions for Safe Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials, such as flammable substances and reducing agents.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of energetic materials, which would be applicable if specific protocols using this compound were available.

G Reactant_Selection Reactant Selection (e.g., Precursor Molecule) Synthesis Synthesis with This compound Reactant_Selection->Synthesis Purification Purification of Product Synthesis->Purification Structural_Characterization Structural Characterization (NMR, IR, MS) Purification->Structural_Characterization Property_Analysis Physicochemical Property Analysis (Density, Thermal Stability) Structural_Characterization->Property_Analysis Performance_Testing Energetic Performance Testing (Detonation Velocity, Impact Sensitivity) Property_Analysis->Performance_Testing Data_Analysis Data Analysis and Reporting Performance_Testing->Data_Analysis

Caption: Workflow for energetic material synthesis and characterization.

Conclusion

This compound is a reactive nitrating and fluorinating agent with potential applications in the synthesis of energetic materials. However, the publicly available literature lacks detailed experimental protocols and quantitative performance data for the synthesis of common high explosives using this reagent. The information provided herein is intended to serve as a foundational resource for researchers interested in exploring the potential of this compound in this specialized field, with a strong emphasis on adhering to strict safety protocols. Further research is required to establish specific synthetic methodologies and to fully characterize the properties of any resulting energetic materials.

References

laboratory scale synthesis of nitryl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Notice: The synthesis of nitryl fluoride (B91410) (NO₂F) involves highly hazardous materials and reactions. This document does not provide a synthesis protocol due to the extreme dangers involved, including the use of strong oxidizing and fluorinating agents and the production of a highly toxic and reactive gas. The information provided here is intended for educational and safety awareness purposes only for researchers, scientists, and professionals who may encounter this substance. Handling of nitryl fluoride must only be attempted by highly trained personnel with appropriate engineering controls and personal protective equipment.

Introduction

This compound (NO₂F) is a colorless gas with a pungent odor.[1][2] It is a powerful oxidizing and fluorinating agent.[2][3][4] Historically, it was first prepared in 1905 by Henri Moissan and Paul Lebeau through the fluorination of nitrogen dioxide.[3][4] Due to its properties, it has been used as a fluorinating agent and has been considered as an oxidizer in rocket propellants.[3][5] It is a molecular, non-ionic species, which is consistent with its low boiling point.[3][4]

Physicochemical and Hazard Data

Proper understanding of the properties and hazards of this compound is critical for safety. The following table summarizes key quantitative data for the substance.

PropertyValueReference
Chemical Formula FNO₂[3][5][6]
Molar Mass 65.004 g/mol [1][6]
Appearance Colorless gas[1][2][3][4]
Odor Pungent[1][2]
Boiling Point -72.4 °C (-98.3 °F; 200.8 K)[6]
Melting Point -166 °C (-266.8 °F; 107.1 K)[3][6]
Water Solubility Reacts (hydrolyzes) to form nitric acid (HNO₃) and hydrofluoric acid (HF)[2][5]
Primary Hazards Strong oxidizer, highly toxic, corrosive, causes severe burns[1][2]

Health Hazards and Toxicology

This compound is classified as a highly hazardous and toxic gas.[1]

  • Inhalation: Inhalation is a primary route of exposure. The gas is corrosive and attacks mucous membranes.[2] Inhaling this compound can lead to severe respiratory issues, including inflammation of the lungs (toxic pneumonitis), laryngeal and bronchial spasms, and potentially fatal pulmonary edema.[1][2]

  • Skin and Eye Contact: Direct contact with the gas or its solutions can cause severe burns to the skin and eyes.[1][2] The hydrolysis of this compound produces hydrofluoric acid, which is itself extremely corrosive and toxic.

  • Dermatological Effects: It is considered a dermatotoxin, capable of causing skin burns.[1]

Experimental Protocols: Safety and Handling

Given the extreme hazards, all work with this compound requires rigorous safety protocols and specialized engineering controls. The following are general procedural guidelines for handling acutely toxic and reactive gases, which must be adapted into a detailed, site-specific Hazard Control Plan (HCP) and approved by institutional safety officers (e.g., Environmental Health & Safety, EHRS) before any work begins.[7]

4.1 Engineering Controls

  • Ventilation: All work must be conducted within a properly functioning chemical fume hood or a ventilated gas cabinet.[7][8][9] The facility must have general ventilation that does not recirculate air.[7]

  • Gas Cabinets: For storage and dispensing, approved, continuously ventilated gas cabinets are required, especially for cylinders larger than lecture bottles.[9]

  • Gas Monitoring: A continuous gas detection system with audible and visible alarms is mandatory.[9][10][11] Alarms should be set to trigger at the permissible exposure limit and be distinct from other laboratory alarms.[10]

  • Materials Compatibility: All components of the experimental setup (tubing, regulators, valves) must be constructed of materials compatible with this compound and other reactive gases. Stainless steel is often required. Systems must be pressure-rated to handle the maximum cylinder pressure.[8] Hydrocarbon-based oils and greases are incompatible with strong oxidizers and must be avoided; inert lubricants (e.g., Krytox) should be used.[7]

4.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are required at all times.[10]

  • Hand Protection: Specialized, chemical-resistant gloves must be worn.[10] Glove selection should be based on breakthrough time and compatibility.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[9]

  • Respiratory Protection: In certain situations, such as emergency response or cylinder change-outs, a self-contained breathing apparatus (SCBA) may be required.[12]

4.3 Handling and Storage Procedures

  • Procurement: Purchase the smallest possible quantity of the gas needed for the planned experiments.[7]

  • Transport: Cylinders must be transported using a proper gas cylinder cart with the cylinder securely strapped in place and the valve cap on.[8][10]

  • Storage: Store cylinders in a designated, well-ventilated area, away from heat and direct sunlight.[9][10] Segregate from incompatible materials, particularly flammable substances.[8][9] Cylinders must be secured in an upright position.[8][10]

  • Leak Testing: Before use, the entire system must be thoroughly leak-tested using an inert gas (e.g., nitrogen or argon).[7]

  • Emergency Preparedness: An emergency response plan must be in place.[11] All personnel must be trained on emergency procedures, including evacuation routes and the use of safety equipment like emergency eyewashes and showers.[11]

Visualized Safety Workflow

The following diagram illustrates a generalized workflow for safely handling a highly toxic and reactive gas like this compound. This logical flow emphasizes the prerequisite safety checks and engineering controls necessary before any experimental work can commence.

G start Start: Plan Experiment with this compound hcp Develop Hazard Control Plan (HCP) start->hcp ehrs_review Submit HCP to EHRS for Review & Approval hcp->ehrs_review setup Prepare Engineering Controls (Fume Hood, Gas Cabinet, Monitor) ehrs_review->setup If Approved ppe Don Required PPE (Goggles, Face Shield, Gloves) setup->ppe leak_test System Leak Test with Inert Gas ppe->leak_test experiment Proceed with Experiment leak_test->experiment If Pass shutdown System Purge with Inert Gas & Shutdown experiment->shutdown emergency EMERGENCY DETECTED (Alarm, Leak, Exposure) experiment->emergency end End shutdown->end evacuate Evacuate Area & Alert Personnel emergency->evacuate call_emergency Call Emergency Response (e.g., 911 / Campus Safety) evacuate->call_emergency

References

Application Notes and Protocols for Handling and Safety of Nitryl Fluoride Gas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitryl fluoride (B91410) (NO₂F) is a colorless, pungent gas that serves as a powerful oxidizing and fluorinating agent.[1] Its high reactivity makes it a valuable reagent in various chemical syntheses, including the preparation of organic nitro compounds and nitrate (B79036) esters. However, this same reactivity necessitates stringent handling and safety protocols to prevent hazardous incidents in a laboratory setting. This document provides detailed application notes, experimental protocols, and safety procedures for the safe handling and use of nitryl fluoride gas.

Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling.

PropertyValueReference
Molecular Formula FNO₂[2]
Molecular Weight 65.004 g/mol [2]
Boiling Point -72.4 °C[1]
Physical State at STP Colorless Gas[1]
Odor Pungent[2]
Density (gas) 2.90 g/L[1]
Vapor Density (air=1) 2.24[1]

Hazard Identification and Toxicity

This compound is a hazardous substance that poses significant health risks upon exposure. It is classified as a corrosive gas and a strong oxidizing agent.[1][3]

Primary Hazards:

  • Corrosive: Attacks mucous membranes, skin, and eyes.[3]

  • Toxic: Inhalation may cause laryngeal and bronchial spasms, and pulmonary edema.[3]

  • Strong Oxidizer: Reacts violently with combustible and reducing materials.[1]

Toxicity Data:

Currently, specific occupational exposure limits (e.g., PEL, TLV, REL) for this compound have not been established by major regulatory bodies. Therefore, it is prudent to handle this compound with extreme caution in a well-ventilated area, and to minimize all potential for exposure. Given its properties, exposure limits for related highly toxic gases like fluorine (OSHA PEL: 0.1 ppm TWA) should be considered as a conservative guideline.[4]

Handling and Storage

Proper handling and storage procedures are critical to prevent accidental releases and exposure.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

PPE ComponentSpecificationRationale
Respiratory Protection A full-face respirator with a cartridge suitable for acid gases and oxidizers, or a self-contained breathing apparatus (SCBA).To protect against inhalation of the corrosive and toxic gas.
Eye Protection Tightly fitting safety goggles and a face shield.To protect eyes from gas and potential splashes of reaction mixtures.
Hand Protection Fire-resistant outer gloves over chemical-resistant inner gloves (e.g., neoprene or nitrile).To provide both thermal and chemical protection.[5]
Body Protection A flame-resistant lab coat and a chemical-resistant apron.To protect against skin contact and potential ignition of clothing.

3.2. Engineering Controls

  • All work with this compound must be conducted in a certified, high-performance chemical fume hood or a glove box.

  • The experimental setup should be assembled within the fume hood.

  • A continuous gas monitoring system with an audible alarm for fluoride-containing gases should be in place.

3.3. Storage

  • Store cylinders of this compound in a cool, dry, well-ventilated area, away from incompatible materials.

  • Cylinders must be secured in an upright position.

  • The storage area should be clearly labeled with "OXIDIZER" and "CORROSIVE" placards.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in a laboratory setting. These should be adapted to the specific requirements of the planned experiment and incorporated into a detailed, lab-specific Standard Operating Procedure (SOP).

4.1. Materials and Equipment Compatibility

This compound is highly reactive with a wide range of materials. Careful selection of apparatus is crucial.

MaterialCompatibilityComments
Metals Passivated stainless steel, Monel, NickelThese metals form a protective fluoride layer. Avoid unpassivated metals.
Plastics Polytetrafluoroethylene (PTFE), Fluorinated ethylene (B1197577) propylene (B89431) (FEP)Generally resistant. Avoid other plastics which may be attacked.
Elastomers Perfluoroelastomers (FFKM)Recommended for seals and gaskets. Other elastomers like neoprene and nitrile may degrade.
Glass Not RecommendedThis compound and its hydrolysis product, hydrofluoric acid, will etch glass.

4.2. Reaction Setup

Reaction_Setup cluster_fume_hood Fume Hood NO2F_Cylinder This compound Cylinder Regulator Regulator NO2F_Cylinder->Regulator Gas Delivery N2_Cylinder Nitrogen Cylinder N2_Cylinder->Regulator Purge Line Mass_Flow_Controller Mass Flow Controller Regulator->Mass_Flow_Controller Gas Delivery Reaction_Vessel Reaction Vessel (Stainless Steel or Monel) Mass_Flow_Controller->Reaction_Vessel Gas Delivery Bubbler Bubbler Reaction_Vessel->Bubbler Exhaust Scrubber Scrubber (Soda Lime/Ca(OH)2) Bubbler->Scrubber Exhaust

Figure 1: Experimental workflow for a typical reaction involving this compound gas.

Protocol:

  • System Assembly: Assemble the gas delivery system as depicted in Figure 1 within a certified chemical fume hood. All tubing and fittings should be made of stainless steel or Monel.

  • Leak Check: Pressurize the system with an inert gas (e.g., nitrogen or argon) and check for leaks using a suitable leak detection solution.

  • Purging: Thoroughly purge the entire system with an inert gas to remove any residual air and moisture.

  • Gas Introduction: With the inert gas flow off, slowly open the main valve on the this compound cylinder. Adjust the regulator and mass flow controller to deliver the gas to the reaction vessel at the desired rate.

  • Monitoring: Continuously monitor the reaction temperature and pressure.

  • Reaction Completion: Once the reaction is complete, close the main valve on the this compound cylinder.

  • Purging: Purge the system again with an inert gas to remove any remaining this compound.

4.3. Quenching and Disposal

Unreacted this compound and the reaction exhaust must be neutralized before disposal.

Protocol:

  • Directing Exhaust: The exhaust from the reaction vessel should be directed through a bubbler to monitor the flow rate and then into a scrubber.

  • Scrubber Solution: The scrubber should contain a solution of a suitable neutralizing agent. A common and effective choice is a stirred slurry of soda lime or calcium hydroxide.

  • Neutralization Reaction: this compound will react with the basic solution in the scrubber to form non-volatile salts.

  • Monitoring Scrubber Efficiency: The pH of the scrubber solution should be monitored periodically to ensure it remains basic.

  • Disposal of Scrubber Contents: Once the experiment is complete and the system is purged, the contents of the scrubber should be neutralized to a pH between 6 and 8 and then disposed of as hazardous waste in accordance with local regulations.

Emergency Procedures

A detailed emergency response plan must be in place before any work with this compound begins.

5.1. Gas Leak

Emergency_Response Start Gas Leak Alarm Evacuate Evacuate Immediate Area Start->Evacuate Alert Alert Lab Supervisor and EHS Evacuate->Alert Isolate Isolate the Area Alert->Isolate Assess Can the leak be stopped safely? Isolate->Assess Stop_Leak Stop the leak (if trained and equipped) Assess->Stop_Leak Yes Wait_for_Response Await Emergency Responders Assess->Wait_for_Response No Ventilate Ensure maximum ventilation Stop_Leak->Ventilate Monitor Monitor air for gas levels Ventilate->Monitor Decontaminate Decontaminate the area once clear Monitor->Decontaminate End Resume Operations Decontaminate->End

References

Experimental Protocols for Nitryl Fluoride Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note:

This document provides detailed protocols and safety guidelines for the laboratory-scale synthesis and utilization of nitryl fluoride (B91410) (FNO₂). Nitryl fluoride is a powerful fluorinating and nitrating agent with applications in organic synthesis and drug development. Due to its hazardous nature, strict adherence to the outlined safety procedures is imperative.

Introduction

This compound (FNO₂) is a colorless gas and a potent oxidizing agent.[1] It serves as a versatile reagent for the introduction of both fluorine and nitro groups into organic molecules.[1] Its reactivity makes it a valuable tool for the synthesis of novel organic compounds, including potential pharmaceutical candidates.[1] This document outlines the experimental setup for the synthesis of this compound via the cobalt(III) fluoride method, purification procedures, and general protocols for its use in nitration and fluorination reactions.

Safety Precautions and Handling

This compound is a toxic and corrosive gas that reacts vigorously with water and organic materials.[2][3] It is a severe irritant to the skin, eyes, and mucous membranes.[3] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and compatible gloves, must be worn.[4][5] Materials such as 316L stainless steel or Monel are recommended for constructing the reaction apparatus to withstand the corrosive nature of FNO₂.[6]

Emergency Procedures:

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.

Synthesis of this compound (FNO₂) via Cobalt(III) Fluoride

This method is preferred for laboratory-scale synthesis as it avoids the direct use of highly exothermic reactions involving elemental fluorine and nitrogen dioxide.[1][7]

Materials and Equipment
  • Nitrogen dioxide (N₂O₄)

  • Cobalt(II) fluoride (CoF₂)

  • Fluorine gas (F₂)

  • Monel or 316L stainless steel reactor

  • Stirring mechanism for the reactor

  • Tube furnace

  • Cold traps (liquid nitrogen)

  • Copper distillation flask and receiver

  • Inert gas supply (e.g., Nitrogen)

Experimental Protocol

Step 1: Preparation of Cobalt(III) Fluoride (CoF₃)

Cobalt(III) fluoride is prepared by the fluorination of cobalt(II) fluoride.

  • Place cobalt(II) fluoride in the metal reactor.

  • Heat the reactor to 300°C in a tube furnace.

  • Pass a stream of fluorine gas over the CoF₂ until the exiting gas stream indicates the completion of the reaction (e.g., by its ability to ignite cotton). This converts CoF₂ to CoF₃.

  • Purge the reactor with an inert gas to remove any residual fluorine.

Step 2: Synthesis of this compound (FNO₂)[7]

  • Maintain the reactor containing the freshly prepared CoF₃ at 300°C.

  • Slowly pass a stream of nitrogen dioxide gas over the stirred bed of CoF₃.

  • The gaseous product, this compound, is collected in a series of cold traps cooled with liquid nitrogen.[7]

Step 3: Purification of this compound[7]

  • The crude FNO₂ collected in the cold traps is transferred to a copper distillation flask.

  • The flask is maintained at a temperature between -60 to -65°C.

  • The this compound is distilled into a copper receiver cooled to -78°C.[7] This process separates the FNO₂ from less volatile impurities.

Quantitative Data
ReactantMolesTemperature (°C)ProductCrude Yield
Nitrogen Dioxide (N₂O₄)0.85300This compound89.5%
Cobalt(III) Fluoride9300Cobalt(II) Fluoride-

Table 1: Synthesis of this compound.[7]

Reactions of this compound

This compound is a versatile reagent for both nitration and fluorination of organic compounds.

Nitration of Aromatic Compounds

This compound can act as an electrophile in aromatic substitution reactions to introduce a nitro group. The reaction proceeds via the formation of a nitronium ion (NO₂⁺).

General Protocol:

  • Dissolve the aromatic substrate in an appropriate inert solvent (e.g., acetonitrile, nitromethane) in a reaction vessel constructed of suitable materials.

  • Cool the solution to the desired reaction temperature (typically low temperatures are employed to control the reactivity).

  • Slowly bubble gaseous this compound through the solution or add a solution of this compound.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC, NMR).

  • Upon completion, quench the reaction by carefully adding a suitable reagent (e.g., a weak base).

  • Isolate and purify the product using standard laboratory techniques (e.g., extraction, chromatography).

Fluorination of Alkenes

This compound can add across a double bond to introduce a fluorine atom and a nitro group.

General Protocol:

  • Dissolve the alkene in a suitable inert solvent.

  • Cool the reaction mixture to the desired temperature.

  • Introduce this compound gas or a solution thereof to the reaction mixture.

  • Monitor the reaction until the starting material is consumed.

  • Work up the reaction mixture to isolate the fluorinated and nitrated product.

Visualizations

Synthesis of this compound

SynthesisWorkflow cluster_prep Preparation of CoF3 cluster_synthesis Synthesis of FNO2 cluster_purification Purification CoF2 CoF2 in Reactor Fluorination Fluorination (300°C, F2 gas) CoF2->Fluorination CoF3 CoF3 Fluorination->CoF3 Reaction Reaction with CoF3 (300°C) N2O4 N2O4 gas N2O4->Reaction CrudeFNO2 Crude FNO2 Reaction->CrudeFNO2 Distillation Low-Temperature Distillation CrudeFNO2->Distillation PureFNO2 Pure FNO2 Distillation->PureFNO2

Caption: Workflow for the synthesis of this compound.

Mechanism of this compound Formation

The formation of this compound from nitrogen dioxide and fluorine gas proceeds through a two-step mechanism involving a fluorine radical intermediate.

ReactionMechanism r1 NO2 + F2 p1 NO2F + F• r1->p1 Step 1 r2 F• + NO2 p2 NO2F r2->p2 Step 2

Caption: Reaction mechanism for FNO₂ formation.

Electrophilic Aromatic Nitration Pathway

The nitration of an aromatic ring with this compound proceeds via an electrophilic aromatic substitution mechanism.

EAS_Pathway Aromatic Aromatic Ring (e.g., Benzene) Intermediate Sigma Complex (Arenium Ion) Aromatic->Intermediate Attack by π-electrons Electrophile Nitronium Ion (NO2+) from FNO2 Electrophile->Intermediate Product Nitroaromatic Compound Intermediate->Product Restoration of Aromaticity ProtonLoss Proton Abstraction Intermediate->ProtonLoss Base Base (e.g., F-) Base->ProtonLoss ProtonLoss->Product

Caption: Pathway for electrophilic aromatic nitration.

References

Troubleshooting & Optimization

controlling exothermic reactions in nitryl fluoride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitryl fluoride (B91410) (NO₂F). The following sections address common issues related to controlling the exothermic nature of the synthesis, ensuring safety, and obtaining a high-purity product.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing nitryl fluoride?

A1: The two main methods for synthesizing this compound are the direct fluorination of nitrogen dioxide and the use of a solid fluorinating agent like cobalt(III) fluoride.[1][2] The direct fluorination method is highly exothermic and can be difficult to control, potentially leading to the formation of byproducts.[1][2] The cobalt(III) fluoride method is a simpler and less exothermic alternative that avoids the use of gaseous fluorine.[1][2]

Q2: What are the main safety concerns associated with this compound synthesis?

A2: The primary safety concern is the highly exothermic nature of the direct fluorination reaction, which can lead to a runaway reaction or even an explosion.[1] Both the reactants (fluorine, nitrogen dioxide) and the product (this compound) are toxic and corrosive.[1] Proper personal protective equipment (PPE), a well-ventilated work area, and robust temperature and pressure monitoring are essential.

Q3: What are the common impurities in this compound synthesis?

A3: Common impurities include unreacted nitrogen dioxide, nitrosyl fluoride (NOF), and silicon tetrafluoride (SiF₄) if glass reactors are used, as this compound and fluorine can react with silica.[3]

Q4: How can I purify the synthesized this compound?

A4: Purification can be achieved through fractional distillation or by passing the crude product through a cold trap to remove less volatile impurities.[3][4] Evacuation of the product at low temperatures can also help remove excess fluorine.[3]

Q5: What materials are recommended for the construction of the synthesis reactor?

A5: Due to the corrosive nature of the reactants and product, materials such as fluorothene, Monel, nickel, and passivated stainless steel are recommended for reactor construction.[3][5] Borosilicate glass is not suitable as it can be attacked by fluorine and this compound, leading to contamination and potential equipment failure.[5]

Troubleshooting Guides

Issue 1: Runaway Reaction or Uncontrolled Temperature Spike during Direct Fluorination

Q: My direct fluorination reaction is showing a rapid, uncontrolled temperature increase. What should I do and how can I prevent this?

A: An uncontrolled temperature spike indicates a potential runaway reaction, which is a significant safety hazard.

Immediate Actions:

  • Stop Reactant Flow: Immediately stop the flow of both fluorine and nitrogen dioxide.

  • Activate Emergency Cooling: If your system has an emergency cooling mechanism, activate it immediately.

  • Evacuate: If the temperature continues to rise uncontrollably, evacuate the area and follow your institution's emergency procedures.

Preventative Measures:

  • Dilution with Inert Gas: Dilute the fluorine gas stream with an inert gas like nitrogen to moderate the reaction rate.

  • Precise Flow Control: Utilize mass flow controllers to maintain a precise and steady flow of reactants. A sudden increase in reactant concentration can trigger a runaway reaction.

  • Low-Temperature Synthesis: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Vapor-liquid fluorination at temperatures just above the melting point of nitrogen dioxide has been shown to be effective and produce a purer product.[3]

  • Efficient Heat Removal: Ensure your reactor is equipped with an efficient cooling system, such as a cooling jacket with a high-capacity cryostat.

  • Reactor Design: Use a reactor with a high surface-area-to-volume ratio to facilitate heat dissipation.

Issue 2: Low Yield of this compound in the Cobalt(III) Fluoride Method

Q: I am getting a low yield of this compound when using the cobalt(III) fluoride method. What are the possible causes and solutions?

A: Low yields in this process can often be attributed to incomplete reaction or issues with the catalyst.

Troubleshooting Steps:

  • Check Reaction Temperature: Ensure the reaction temperature is maintained at the optimal 300 °C.[1][4] Lower temperatures will result in a slower and incomplete reaction.

  • Verify Nitrogen Dioxide Flow: Check the flow rate of the nitrogen dioxide to ensure it is consistent and adequate for the amount of cobalt(III) fluoride used.

  • Catalyst Activity: The cobalt(III) fluoride may have been partially reduced to cobalt(II) fluoride from previous runs. Regenerate the catalyst by treating it with fluorine gas at an elevated temperature to reconvert CoF₂ to CoF₃.[2]

  • Stirring: Ensure the bed of cobalt(III) fluoride is being effectively stirred to expose fresh surfaces to the nitrogen dioxide gas stream.[4]

Issue 3: Product Contamination with Silicon Tetrafluoride (SiF₄)

Q: My final product is contaminated with silicon tetrafluoride. How can I remove it and prevent its formation in the future?

A: Silicon tetrafluoride contamination arises from the reaction of fluorine or this compound with glass components in your apparatus.

Removal:

  • Fractional Distillation: SiF₄ has a different boiling point than NO₂F, allowing for separation via fractional distillation.

  • Cold Traps: Passing the product gas through a series of cold traps at specific temperatures can selectively condense and remove SiF₄.

Prevention:

  • Use of Inert Materials: Construct your reactor and all downstream components that come into contact with the product from fluorine-resistant materials such as Monel, nickel, or fluoropolymers (e.g., PTFE, PFA).[5] Avoid using any glass components in the reaction and purification train.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterDirect Fluorination of NO₂Cobalt(III) Fluoride Method
Reaction Equation 2NO₂ + F₂ → 2NO₂FNO₂ + CoF₃ → NO₂F + CoF₂
Typical Temperature Can be performed at various temperatures; lower temperatures (just above the melting point of NO₂) are recommended for better control.[3] Reaction rates have been measured at 27.7, 50.4, and 70.2°C.[6]300 °C[1][4]
Exothermicity Highly exothermic, risk of runaway reaction.[1][2]Less exothermic, more controllable.[2]
Typical Yield Can be high (>90%) with proper control.[3]~89.5%[4]
Key Control Parameters Reactant flow rates, temperature, dilution with inert gas.Temperature, NO₂ flow rate, catalyst activity.
Common Byproducts Nitrosyl fluoride (NOF), unreacted NO₂. SiF₄ if glass is used.[3]Trace amounts of unreacted NO₂.
Safety Considerations High risk of thermal runaway. Requires robust cooling and emergency shutdown procedures.[7]Lower risk profile. Requires handling of solid catalyst.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Fluorination (Vapor-Liquid Method)

This protocol is adapted from the method described by Faloon and Kenna, which aims to control the exothermic reaction by conducting it at low temperatures.[3]

Materials:

  • Nitrogen dioxide (NO₂)

  • Fluorine (F₂) gas

  • Fluorothene reactor

  • Liquid nitrogen

  • Cold trap

Procedure:

  • Assemble the reaction apparatus consisting of a fluorothene reactor connected to gas inlet lines for NO₂ and F₂ and an outlet leading to a cold trap cooled with liquid nitrogen. All tubing should be made of a fluorine-resistant material like copper or stainless steel.

  • Evacuate the entire system.

  • Cool the fluorothene reactor with liquid nitrogen and condense a known amount of nitrogen dioxide into it.

  • Remove the liquid nitrogen bath and allow the solid nitrogen dioxide to warm up to just above its melting point (-9.3 °C).

  • Slowly introduce fluorine gas into the reactor containing the liquid nitrogen dioxide. The reaction is a vapor-liquid fluorination. A momentary yellow flame may be observed upon initial contact.[3]

  • Continue the slow addition of fluorine. The color of the liquid in the reactor will progressively lighten as the reaction proceeds.

  • Once the reaction is complete (indicated by the disappearance of the reddish-brown color of NO₂), stop the fluorine flow.

  • The this compound product can be collected in the cold trap.

  • To remove any excess fluorine, the collected product can be frozen down and the system evacuated.[3]

Protocol 2: Synthesis of this compound using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch.[4]

Materials:

  • Nitrogen dioxide (N₂O₄)

  • Cobalt(III) fluoride (CoF₃)

  • Stirred Monel reactor

  • Liquid nitrogen cooled traps

  • Copper distillation flask and receiver

Procedure:

  • Charge a stirred Monel reactor with cobalt(III) fluoride.

  • Heat the reactor to 300 °C while stirring the CoF₃ bed.

  • Pass a controlled stream of nitrogen dioxide gas over the stirred bed of CoF₃.

  • The gaseous product exiting the reactor is collected in traps cooled with liquid nitrogen.

  • The crude this compound is then purified by distillation. Transfer the crude product to a copper flask and distill it at -60 to -65 °C into a copper receiver maintained at -78 °C.[4]

  • The resulting cobalt(II) fluoride in the reactor can be regenerated to cobalt(III) fluoride by treating it with fluorine gas at 300 °C.

Mandatory Visualization

Exothermic_Reaction_Troubleshooting Troubleshooting Workflow for Uncontrolled Temperature Spike start Uncontrolled Temperature Spike stop_reactants Immediately Stop Reactant Flow start->stop_reactants emergency_cooling Activate Emergency Cooling System stop_reactants->emergency_cooling evaluate_temp Temperature Still Rising? emergency_cooling->evaluate_temp evacuate EVACUATE AREA evaluate_temp->evacuate Yes stabilized Reaction Stabilized evaluate_temp->stabilized No investigate Investigate Cause: - Flow rate surge? - Cooling failure? - Contamination? stabilized->investigate

Caption: Troubleshooting workflow for an uncontrolled temperature spike.

NO2F_Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis reactant_prep Prepare Reactants (NO2, F2/CoF3) system_setup Assemble and Leak-Check Fluorine-Resistant Apparatus reactant_prep->system_setup initiate_reaction Initiate Reaction under Controlled Conditions (Temp, Flow Rate) system_setup->initiate_reaction monitor Monitor Temperature and Pressure Continuously initiate_reaction->monitor collect_crude Collect Crude Product in Cold Trap monitor->collect_crude purify Purify by Fractional Distillation collect_crude->purify analyze Analyze Purity (e.g., GC, Spectroscopy) purify->analyze

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude Nitryl Fluoride (NO₂F)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude nitryl fluoride (B91410). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common challenges encountered during the purification of this highly reactive compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude nitryl fluoride?

A1: Crude this compound can contain several impurities depending on the synthesis method. The most common include:

  • Unreacted starting materials: Nitrogen dioxide (NO₂) and fluorine (F₂). The direct fluorination of nitrogen dioxide is a highly exothermic reaction, which can lead to incomplete reactions and contaminated products.[1]

  • Hydrogen Fluoride (HF): Often present due to reactions with trace amounts of water or as a component of certain synthesis routes.

  • Nitrosyl Fluoride (NOF): Can be a byproduct, particularly if the starting nitrogen oxides are not pure.

Q2: What is the general approach to purifying crude this compound?

A2: The most common method for purifying crude this compound is low-temperature fractional distillation.[2] This technique separates components based on their different boiling points. Additionally, chemical scrubbing or trapping methods can be used to remove specific impurities like hydrogen fluoride.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for designing effective purification protocols.

PropertyValue
Molar Mass 65.003 g·mol⁻¹[1]
Boiling Point -72 °C (-98 °F; 201 K)[1]
Melting Point -166 °C (-267 °F; 107 K)[1]
Appearance Colorless gas[1]

Q4: Is this compound stable?

A4: this compound is a molecular species that becomes increasingly unstable at higher temperatures. While the homogeneous thermal decomposition is not significant at temperatures below 1200 K, it is a strong oxidizing agent and can react explosively.[1]

Troubleshooting Guides

Issue 1: Low Purity of Distilled this compound

Symptom: The final product contains significant amounts of nitrogen dioxide (NO₂).

Possible Cause: Inefficient fractional distillation due to improper temperature control.

Troubleshooting Steps:

  • Verify Temperature Gradient: Ensure the distillation apparatus maintains the correct temperature gradient. The distillation flask should be held at a temperature that allows for the gentle boiling of this compound while leaving less volatile impurities behind.

  • Optimize Condenser Temperature: The condenser must be cold enough to efficiently liquefy the this compound vapor. A temperature of -78°C (dry ice/acetone bath) is a common target for the receiving vessel.

  • Check for Leaks: Ensure all joints and connections in the distillation setup are vacuum-tight to prevent loss of product and ingress of atmospheric moisture.

  • Monitor Flow Rate: A slow and steady distillation rate generally yields better separation.

Issue 2: Presence of Hydrogen Fluoride (HF) in the Final Product

Symptom: The purified this compound is acidic and may etch glassware.

Possible Cause: Co-distillation of hydrogen fluoride with this compound.

Troubleshooting Steps:

  • Pre-distillation Treatment: Pass the crude this compound gas through a packed column of an alkali metal fluoride, such as sodium fluoride (NaF), to trap the HF. A tower filled with sodium fluoride can be used to remove any hydrogen fluoride present.[3]

  • Formation and Decomposition of HF Adducts: In some synthesis methods, a this compound-hydrogen fluoride complex (NO₂F·xHF) can form. This complex can be dehydrofluorinated by heating with a suitable alkali metal fluoride to liberate pure this compound.

Issue 3: Poor Yield of Purified this compound

Symptom: The amount of recovered pure this compound is significantly lower than expected.

Possible Cause 1: Loss of gaseous product due to leaks in the apparatus.

Troubleshooting Steps:

  • Leak Test: Before starting the purification, perform a thorough leak test of the entire distillation setup under vacuum.

  • Proper Joint Sealing: Use appropriate grease or sealing materials for all ground glass joints, ensuring they are compatible with the reactive nature of this compound.

Possible Cause 2: Overly aggressive heating of the distillation flask.

Troubleshooting Steps:

  • Gentle Heating: Apply heat to the distillation flask gradually and maintain a gentle boil. Rapid heating can lead to flash boiling and carryover of impurities and product into the vacuum system.

  • Insulation: Insulate the distillation column to maintain a proper temperature gradient and prevent premature condensation.

Experimental Protocols

Protocol 1: Purification of this compound by Low-Temperature Fractional Distillation

This protocol is based on a method for purifying crude this compound containing trace amounts of nitrogen dioxide.

Materials:

  • Crude this compound

  • Copper distillation flask and receiver

  • Low-temperature baths (e.g., slush baths, cryocooler)

  • Vacuum pump and manifold

  • Pressure gauge

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus using copper tubing and vessels. The receiver should be placed in a cold trap maintained at liquid nitrogen temperature to initially collect the crude product.

  • Transfer of Crude Product: Transfer the crude this compound (e.g., 50 g, 0.77 mole) to the copper distillation flask, which is cooled with liquid nitrogen.

  • Distillation:

    • Maintain the distillation flask at a temperature between -60 to -65°C.

    • Cool the copper receiver to -78°C.

    • Slowly evacuate the apparatus to initiate distillation.

  • Collection: The this compound will distill from the warmer flask to the colder receiver. Continue the distillation until the majority of the product has been transferred.

  • Recovery: The purified product (e.g., 43 g) is collected in the receiver. A small amount of product (e.g., 5 g) may remain in the distillation flask, primarily in the vapor phase.

Protocol 2: Removal of Hydrogen Fluoride using a Sodium Fluoride Trap

Materials:

  • Crude this compound containing HF

  • Drying tube or column packed with anhydrous sodium fluoride (NaF)

  • Inert gas supply (e.g., nitrogen)

  • Cold trap

Procedure:

  • Trap Preparation: Pack a drying tube or a small column with anhydrous sodium fluoride pellets or powder. Ensure the packing is not too dense to allow for gas flow.

  • System Purge: Purge the entire system, including the NaF trap, with a dry, inert gas to remove any atmospheric moisture.

  • Gas Flow: Slowly pass the crude this compound gas stream through the sodium fluoride trap. The HF will react with the NaF to form sodium bifluoride.

  • Product Collection: Collect the purified this compound gas, now free of HF, in a cold trap cooled with liquid nitrogen.

Visualizations

experimental_workflow Experimental Workflow for this compound Purification cluster_synthesis Crude Product Generation cluster_purification Purification Steps cluster_analysis Analysis and Storage synthesis Synthesis of Crude NO₂F (e.g., fluorination of NO₂) hf_removal HF Removal (Optional) (NaF Trap) synthesis->hf_removal Crude NO₂F Gas distillation Low-Temperature Fractional Distillation synthesis->distillation Crude NO₂F (if no HF) hf_removal->distillation HF-free NO₂F analysis Purity Analysis (e.g., Spectroscopy) distillation->analysis Purified NO₂F storage Storage of Pure NO₂F analysis->storage

Caption: Workflow for the purification of crude this compound.

troubleshooting_logic Troubleshooting Logic for Low Purity cluster_solutions Solutions start Low Purity of Distilled NO₂F check_temp Verify Temperature Gradient and Condenser Temp start->check_temp check_leaks Inspect System for Leaks check_temp->check_leaks Temp OK adjust_temp Adjust Bath Temperatures check_temp->adjust_temp Temp Incorrect check_rate Evaluate Distillation Rate check_leaks->check_rate No Leaks seal_leaks Seal Leaks and Re-test check_leaks->seal_leaks Leaks Found reduce_heat Reduce Heating and Slow Down Distillation check_rate->reduce_heat Rate Too High

Caption: Troubleshooting flowchart for low purity issues.

References

Technical Support Center: Nitryl Fluoride (NO₂F) Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize by-products during the synthesis of nitryl fluoride (B91410) (NO₂F).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitryl fluoride (NO₂F)?

A1: The primary methods for producing this compound include:

  • Direct fluorination of nitrogen dioxide: This involves reacting nitrogen dioxide (NO₂) or its dimer, dinitrogen tetroxide (N₂O₄), with elemental fluorine (F₂). While straightforward, this reaction is highly exothermic and can be difficult to control.[1][2]

  • Reaction with a high-valence metal fluoride: A common and more controlled method involves passing nitrogen dioxide over a heated bed of cobalt(III) fluoride (CoF₃).[1][2][3]

  • From nitryl chloride: Nitryl chloride (NO₂Cl) can be reacted with anhydrous hydrogen fluoride (HF) to produce a this compound-hydrogen fluoride complex, from which NO₂F is subsequently liberated.[4]

  • Using nitronium salts: Nitronium hexafluorophosphate (B91526) (NO₂PF₆) can be reacted with an anhydrous alkali metal fluoride, such as sodium fluoride (NaF), to yield this compound.[5]

Q2: What are the typical by-products I should be aware of during NO₂F synthesis?

A2: By-products largely depend on the synthetic route and reaction conditions. Common impurities include:

  • Unreacted Nitrogen Dioxide (NO₂): Often present, especially in methods where it is a starting material.[1][6]

  • Nitrosyl Fluoride (FNO): Can form, particularly in reactions involving nitric oxide (NO) impurities or side reactions.[3]

  • Silicon Tetrafluoride (SiF₄): A significant by-product when using glass or quartz reactors in the presence of elemental fluorine, which attacks the silicon dioxide in the glass.[1][7]

  • Hydrogen Chloride (HCl): The main by-product in the synthesis starting from nitryl chloride and hydrogen fluoride.[4]

  • Other Nitrogen Oxides: Impurities in the starting materials, such as nitric oxide (NO) or dinitrogen trioxide (N₂O₃), can lead to other oxyfluoride by-products.

Q3: My reaction of nitrogen dioxide with fluorine is very vigorous and producing a flame. How can I control it?

A3: The direct fluorination of nitrogen dioxide is notoriously exothermic.[1][3] To control the reaction and minimize by-product formation:

  • Dilute the fluorine: Use an inert gas like nitrogen to dilute the fluorine gas stream.

  • Control the temperature: Maintain a low temperature. For instance, conducting the fluorination in a fluorothene reactor just above the melting point of nitrogen dioxide can provide a smoother reaction.[7]

  • Adjust the fluorine flow rate: A lower flow rate of fluorine will slow down the reaction, allowing for better heat dissipation.[8]

Q4: I am observing significant corrosion of my glass reactor. What is causing this and how can I prevent it?

A4: The corrosion is likely due to the reaction of elemental fluorine or hydrogen fluoride (if present) with the silicon dioxide (SiO₂) in the glass, forming silicon tetrafluoride (SiF₄).[1][7] To prevent this:

  • Use appropriate materials: Construct your reactor from materials resistant to fluorine and hydrogen fluoride, such as Monel, copper, or fluorinated polymers like fluorothene (PCTFE).[1][7]

  • Avoid elemental fluorine if possible: Consider synthetic methods that do not use elemental fluorine, such as the reaction of NO₂Cl with HF or the decomposition of a nitronium salt.[4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of NO₂F - Incomplete reaction.- Increase reaction temperature or time. For the CoF₃ method, ensure the temperature is around 300°C.[1]
- Loss of product during collection.- Use efficient cold traps, for example, cooled with liquid nitrogen, to collect the volatile NO₂F product.[1]
- Side reactions consuming reactants.- Optimize reaction conditions (temperature, pressure, flow rates) to favor the formation of NO₂F.
Product contaminated with NO₂ - Incomplete conversion of NO₂.- Increase the amount of the fluorinating agent.
- Reaction equilibrium.- Pass the NO₂ over a stirred bed of CoF₃ to ensure good contact and drive the reaction to completion.[1]
Product contaminated with SiF₄ - Reaction of fluorine with glass apparatus.- Use a reactor made of fluorine-resistant materials like Monel, copper, or fluorothene.[1][7]
Explosive or uncontrolled reaction - Highly exothermic nature of direct fluorination.- Dilute fluorine with an inert gas. - Control the temperature and flow rate of reactants carefully.[8] - Consider a less vigorous method, such as the CoF₃ synthesis.[1]

Experimental Protocols

Method 1: Synthesis of this compound using Cobalt(III) Fluoride

This method is recommended for producing high-purity this compound with minimal by-products.[1][6]

Reactants:

  • Nitrogen Dioxide (NO₂) or Dinitrogen Tetroxide (N₂O₄)

  • Cobalt(III) Fluoride (CoF₃)

Procedure:

  • Place a stirred bed of cobalt(III) fluoride in a Monel reactor.

  • Heat the reactor to 300°C.

  • Pass gaseous nitrogen dioxide over the stirred CoF₃. A typical experiment might use a molar excess of CoF₃. For example, 40g (0.85 mole) of N₂O₄ can be passed over 9 moles of CoF₃ over a period of 30 minutes.[1]

  • The gaseous product, crude this compound, is collected in cold traps cooled with liquid nitrogen.

  • The crude product is essentially pure NO₂F with only trace amounts of unreacted NO₂.[1]

  • The cobalt(II) fluoride (CoF₂) formed can be regenerated to CoF₃ by treating it with elemental fluorine at 300°C.[1]

Method 2: Direct Fluorination of Nitrogen Dioxide

This method can produce high yields but requires careful control to avoid vigorous reactions and by-product formation.[7]

Reactants:

  • Nitrogen Dioxide (NO₂)

  • Fluorine (F₂)

Procedure:

  • Construct the reaction system from fluorine-resistant materials such as copper tubing and a fluorothene reactor.

  • Prepare nitrogen dioxide by bubbling oxygen through liquid nitric oxide.

  • Condense the nitrogen dioxide in the fluorothene reactor, which is cooled in liquid nitrogen.

  • Allow the solid nitrogen dioxide to warm to just above its melting point.

  • Pass fluorine gas through a tower containing sodium fluoride to remove any hydrogen fluoride impurity.

  • Introduce the fluorine gas into the reactor to react with the liquid nitrogen dioxide.

  • A sequence of fluorination steps is continued until a colorless liquid product (NO₂F) is obtained.

  • The product is purified by freezing it and evacuating any excess fluorine. A yield of over 90% can be achieved with this method.[7]

Quantitative Data Summary

Synthesis Method Reactants Temperature Yield Key By-products Reference
Cobalt(III) FluorideNO₂, CoF₃300°C89.5%Trace NO₂[1][6]
Direct FluorinationNO₂, F₂> Melting point of NO₂> 90%SiF₄ (with glass), other nitrogen oxyfluorides[7]
Sodium Nitrite & FluorineNaNO₂, F₂Controlled to avoid flameNearly quantitativeNO₂ (intermediate)[1]
Nitryl Chloride & HFNO₂Cl, HF-25°C to decomposition temp. of NO₂Cl~50% (of NO₂F·5HF complex)HCl[4]

Visualizations

Nitryl_Fluoride_Synthesis_Pathways cluster_main Main Synthesis Routes for this compound (NO₂F) NO2 NO₂ / N₂O₄ NO2F NO₂F NO2->NO2F Direct Fluorination (Exothermic) NO2->NO2F Controlled reaction at 300°C F2 F₂ F2->NO2F F2->NO2F CoF3 CoF₃ CoF3->NO2F NaNO2 NaNO₂ NaNO2->NO2F Controlled temperature NO2Cl NO₂Cl NO2Cl->NO2F Forms NO₂F·xHF complex HF HF HF->NO2F Byproduct_Formation_Logic start Synthesis Method Selection direct_fluorination Direct Fluorination (NO₂ + F₂) Potential Issues: Highly Exothermic Glass Reactor start->direct_fluorination cof3_method CoF₃ Method (NO₂ + CoF₃) Advantages: High Purity Controlled Reaction start->cof3_method glass_reactor By-product: SiF₄ Cause: F₂ reacts with SiO₂ direct_fluorination->glass_reactor If glass is used exothermic By-products: Other Nitrogen Oxyfluorides Cause: Uncontrolled, high temperature reaction direct_fluorination->exothermic If uncontrolled trace_no2 By-product: Trace NO₂ Cause: Incomplete Reaction cof3_method->trace_no2 solution1 Solution: Use Monel/Copper/Fluorothene Reactor glass_reactor->solution1 solution2 Solution: Control Temperature and Flow Rates exothermic->solution2

References

Technical Support Center: Nitryl Fluoride (NO₂F) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of nitryl fluoride (B91410) (NO₂F) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing nitryl fluoride?

A1: The two most prevalent methods for synthesizing this compound are the direct fluorination of nitrogen dioxide (NO₂) and the reaction of nitrogen dioxide with a solid fluorinating agent, such as cobalt(III) fluoride (CoF₃). The direct reaction with fluorine gas is highly exothermic and can be difficult to control, often leading to contaminated products.[1][2] The use of cobalt(III) fluoride offers a more controlled reaction with higher yields of a purer product.[1][3]

Q2: Why is my this compound yield consistently low?

A2: Low yields in this compound synthesis can stem from several factors. For the direct fluorination method, poor temperature control can lead to side reactions and decomposition of the product. In the cobalt(III) fluoride method, incomplete regeneration of the cobalt fluoride or impurities in the nitrogen dioxide can reduce efficiency. Additionally, leaks in the experimental setup can result in the loss of gaseous product.

Q3: What are the primary impurities I should be concerned about?

A3: A common impurity, especially when using glass reactors, is silicon tetrafluoride (SiF₄), which forms from the reaction of fluorine or this compound with the silica (B1680970) in the glass.[1] Unreacted nitrogen dioxide can also be present in the final product. In the direct fluorination method, other nitrogen oxyfluorides may also be formed as byproducts.

Q4: What materials are recommended for the reactor setup?

A4: Due to the high reactivity of fluorine and this compound, it is crucial to use corrosion-resistant materials. For reactions involving elemental fluorine, materials such as Monel, nickel, or fluorinated polymers (e.g., fluorothene) are recommended.[4] Copper can also be used for tubing and collection vessels.[1] Glass reactors are susceptible to attack and should generally be avoided, especially at higher temperatures.[1]

Q5: How can I purify the crude this compound product?

A5: Low-temperature fractional distillation is the most effective method for purifying this compound. The crude product is collected in a cold trap (e.g., cooled with liquid nitrogen) and then slowly warmed to distill the this compound, separating it from less volatile impurities like unreacted nitrogen dioxide and more volatile ones like silicon tetrafluoride.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound synthesis.

Issue 1: Uncontrolled, Exothermic Reaction (Direct Fluorination)
Potential Cause Troubleshooting Step
High fluorine gas flow rate.Reduce the flow rate of fluorine gas to better manage the reaction rate and heat generation.
Inadequate cooling of the reaction vessel.Ensure the reaction vessel is adequately cooled using a suitable cooling bath (e.g., dry ice/acetone).
High concentration of reactants.Dilute the fluorine gas with an inert gas like nitrogen to moderate the reaction.
Issue 2: Low Product Yield
Potential Cause Troubleshooting Step
(Both Methods) Leaks in the apparatus.Thoroughly check all connections and seals for leaks using a suitable method, such as a pressure test or a leak detection solution.
(CoF₃ Method) Incomplete reaction.Ensure the nitrogen dioxide has sufficient residence time over the cobalt(III) fluoride bed. Optimize the flow rate of NO₂.
(CoF₃ Method) Deactivated cobalt(III) fluoride.Regenerate the cobalt(II) fluoride (CoF₂) back to cobalt(III) fluoride (CoF₃) by treating it with fluorine gas at an elevated temperature (e.g., 300°C).[1]
(Direct Fluorination) Side reactions due to high temperature.Improve temperature control of the reaction vessel as described in Issue 1.
Issue 3: Product Contamination
Potential Cause Troubleshooting Step
Reaction with glass apparatus.Use a reactor made of a resistant material such as Monel or fluorothene, especially for the direct fluorination method.[1][4]
Incomplete removal of unreacted NO₂.Optimize the stoichiometry of the reactants. Purify the product using low-temperature fractional distillation.[1]
Impurities in starting materials.Use high-purity nitrogen dioxide and fluorine gas. Purify the nitrogen dioxide before use if necessary.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterDirect Fluorination of NO₂Reaction of NO₂ with CoF₃
Reaction Equation 2NO₂ + F₂ → 2NO₂FNO₂ + CoF₃ → NO₂F + CoF₂
Typical Yield Variable, often lower due to side reactions.High, reported up to 89.5%.[1][3]
Reaction Temperature Low temperatures required for control.Higher temperature, typically around 300°C.[1]
Key Advantage Simpler setup in principle.More controlled, higher purity product.[1]
Key Disadvantage Highly exothermic and difficult to control.[1][2]Requires preparation and regeneration of CoF₃.
Common Impurities SiF₄ (with glass), other nitrogen oxyfluorides.[1]Trace amounts of unreacted NO₂.[1]

Experimental Protocols

Method 1: Synthesis via Cobalt(III) Fluoride

This protocol is adapted from the procedure described by Davis and Rausch.[1]

Materials:

  • Nitrogen dioxide (N₂O₄)

  • Cobalt(III) fluoride (CoF₃)

  • Monel reactor

  • Liquid nitrogen cold traps

  • Copper distillation flask and receiver

Procedure:

  • Preparation: Place a stirred bed of cobalt(III) fluoride in a Monel reactor. Heat the reactor to 300°C.

  • Reaction: Pass nitrogen dioxide gas over the stirred bed of CoF₃. The reaction is typically carried out over a period of 30 minutes for a given quantity of reactants (e.g., 40g of N₂O₄ over 9 moles of CoF₃).[1]

  • Product Collection: Collect the crude this compound product in a series of cold traps cooled with liquid nitrogen.

  • Purification: Transfer the crude product to a copper distillation flask. Perform a low-temperature distillation by holding the flask at -60 to -65°C and collecting the purified NO₂F in a copper receiver maintained at -78°C.[1]

  • Regeneration of CoF₃: The cobalt(II) fluoride formed can be regenerated to cobalt(III) fluoride by treating it with elemental fluorine at 300°C.[1]

Method 2: Direct Fluorination of Nitrogen Dioxide

This protocol is based on the original synthesis, with modifications for improved control.

Materials:

  • Nitrogen dioxide (NO₂)

  • Fluorine (F₂) gas

  • Inert gas (e.g., Nitrogen, N₂)

  • Fluorothene or Monel reactor

  • Low-temperature cooling bath

  • Liquid nitrogen cold trap

Procedure:

  • Setup: Use a reactor made of a fluorine-resistant material like fluorothene or Monel, equipped with gas inlets and a thermometer.[4] The reactor should be placed in a low-temperature cooling bath.

  • Inerting: Purge the entire system with an inert gas to remove any moisture and air.

  • Reactant Introduction: Introduce a controlled flow of nitrogen dioxide into the reactor. Separately, introduce a controlled flow of fluorine gas, diluted with nitrogen, into the reactor.

  • Temperature Control: Carefully monitor the reaction temperature and adjust the gas flow rates and cooling bath temperature to maintain a stable, low temperature and prevent a runaway reaction.

  • Product Collection: Pass the effluent gas through a cold trap cooled with liquid nitrogen to condense the this compound.

  • Purification: The crude product can be purified by low-temperature fractional distillation as described in Method 1.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis start Select Synthesis Method setup Assemble Apparatus (e.g., Monel, Fluorothene) start->setup leak_check Leak Check System setup->leak_check reactants Introduce Reactants (NO₂, F₂ or CoF₃) leak_check->reactants control Control Reaction (Temperature, Flow Rate) reactants->control collection Collect Crude Product (Cold Trap) control->collection distill Low-Temperature Fractional Distillation collection->distill analyze Analyze Product (e.g., Spectroscopy) distill->analyze end end analyze->end Pure NO₂F

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_leaks Check for System Leaks? start->check_leaks leaks_yes Fix Leaks check_leaks->leaks_yes Yes check_reaction_control Reaction Controlled? check_leaks->check_reaction_control No leaks_yes->start control_no Improve Temperature/ Flow Rate Control check_reaction_control->control_no No check_reagents Reagent Issue? check_reaction_control->check_reagents Yes control_no->start reagents_yes Purify NO₂ / Regenerate CoF₃ check_reagents->reagents_yes Yes success Yield Improved check_reagents->success No reagents_yes->start

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Managing Highly Reactive Reagents in Nitryl Fluoride Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the significant hazards associated with the preparation of nitryl fluoride (B91410) (NO₂F). While direct synthesis routes for nitryl fluoride using pyrophoric reagents are not widely documented, the established methods involve reactants that are highly exothermic, toxic, and corrosive, necessitating safety protocols analogous to those for handling pyrophoric materials.[1] The principles of maintaining a strictly inert and dry atmosphere, meticulous equipment preparation, and robust emergency preparedness are paramount.

This guide offers troubleshooting advice and answers to frequently asked questions to ensure the safe execution of this compound synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process.

Q1: The reaction is proceeding too rapidly, with a significant and uncontrolled temperature increase. What are the immediate steps?

A runaway reaction is a critical emergency. Your immediate priorities are personal safety and containment.

  • Alert Personnel: Immediately notify everyone in the laboratory of the emergency.

  • Stop Reagent Flow: If possible and safe to do so, immediately stop the flow of all reactants.

  • Enhance Cooling: Increase the cooling to the reaction vessel. If using a standard cooling bath, be prepared to add a colder medium like a dry ice/acetone slurry.

  • Do Not Work Alone: Handling highly reactive chemicals should never be done alone.[2] Your lab partner can assist with emergency procedures or call for help.

  • Evacuate if Necessary: If the reaction cannot be brought under control, evacuate the immediate area and activate the emergency alarm.

Q2: I suspect a leak of fluorine or nitrogen dioxide gas from my apparatus. How should I respond?

Both fluorine and nitrogen dioxide are highly toxic and corrosive.[1] A leak requires immediate and cautious action.

  • Stop the Gas Flow: If it is safe to do so, shut off the gas supply at the source cylinder.

  • Ventilate: Ensure the reaction is being conducted in a certified chemical fume hood with the sash at the lowest practical working height to contain the toxic gases.[3]

  • Small Leaks: For very minor, identifiable leaks (e.g., at a joint), if you are trained and it is safe, you may be able to carefully tighten the fitting. Always wear appropriate PPE.

  • Large Leaks: For any significant or uncontrollable leak, evacuate the laboratory immediately and trigger the emergency alarm.[4] Do not attempt to manage a large leak on your own.

  • Emergency Services: Inform emergency responders of the specific chemicals involved.[4]

Q3: My this compound product appears to be decomposing. What are the signs and how should I handle this?

This compound can be unstable.[5] It hydrolyzes rapidly in the presence of moisture to form nitric acid and hydrofluoric acid, both of which are highly corrosive.[6][7]

  • Signs of Decomposition: Discoloration of the product, unexpected pressure changes in the storage vessel, or the presence of acidic fumes.

  • Management:

    • Ensure the product is stored in a compatible, dry, and cool environment under an inert atmosphere.

    • If decomposition is suspected, the material should be handled with extreme caution in a fume hood.

    • Prepare for safe quenching and disposal by slowly venting the gas through a scrubbing solution (e.g., a solution of sodium bicarbonate) to neutralize the acidic byproducts.

Frequently Asked Questions (FAQs)

Q1: What Personal Protective Equipment (PPE) is mandatory for this compound synthesis?

A multi-layered approach to PPE is critical, similar to that required for pyrophoric reagents.

  • Eye Protection: Chemical splash goggles and a face shield are essential.[3]

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves. Consider wearing two pairs of gloves (e.g., nitrile gloves underneath neoprene or other resistant material).[8] Fire-resistant gloves are also highly recommended.[4]

  • Body Protection: A flame-resistant lab coat (e.g., Nomex) is required.[3] Natural fiber clothing (e.g., cotton) should be worn underneath, as synthetic fibers can melt and adhere to the skin in a fire.[4]

  • Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[8]

Q2: What are the best practices for setting up the reaction apparatus?

The integrity of your experimental setup is your primary defense against exposure and runaway reactions.

  • Glassware: All glassware must be scrupulously cleaned and oven-dried to remove any trace of moisture.[9]

  • Inert Atmosphere: The entire apparatus must be purged with a dry, inert gas (such as nitrogen or argon) before introducing any reagents. This is a critical step, analogous to the handling of pyrophoric materials.[2]

  • Secure Assembly: Securely clamp all components of the apparatus to prevent tipping or disconnection.[9]

  • Pressure Relief: Incorporate a bubbler filled with mineral oil into your setup to safely vent any excess pressure and prevent air from back-streaming into the system.[10]

Q3: How should I safely quench and dispose of residual reagents and the final product?

Quenching highly reactive materials must be done slowly and carefully in a controlled manner.

  • Inert Atmosphere: All quenching activities should be performed under an inert atmosphere in a fume hood.[4]

  • Dilution: Dilute the reactive material with a dry, inert solvent.[8]

  • Slow Addition: Slowly and carefully add a quenching agent. For many reactive compounds, isopropanol (B130326) is added first, followed by methanol, and then water in a dropwise manner.[4]

  • Cooling: The quenching flask should be kept in a cooling bath (e.g., ice-water or dry ice/acetone) to manage the heat generated during neutralization.[4]

  • Waste Disposal: All quenched materials and contaminated items must be disposed of as hazardous waste according to your institution's guidelines.[9]

Q4: What are the emergency procedures for a fire or spill during the synthesis?

Rapid and correct response is crucial.

  • Small, Controllable Spill/Fire:

    • Alert nearby personnel.

    • If you are trained and it is safe, use a Class D fire extinguisher for combustible metal fires. For fires involving flammable solvents, a standard dry powder (ABC) extinguisher may be appropriate. Do not use water. [11]

    • Smother small spills of solid reagents with dry sand, powdered lime (calcium oxide), or sodium carbonate.[4]

  • Large, Uncontrollable Spill/Fire:

    • Do not attempt to fight the fire.

    • Alert everyone in the vicinity and evacuate the area immediately.

    • Activate the nearest fire alarm.

    • Call emergency services and provide them with the specific details of the chemicals involved.[2]

Data Presentation: this compound Synthesis Parameters

The following table summarizes key parameters for common this compound synthesis methods.

Synthesis MethodReactantsTemperaturePressureYieldKey Hazards
Fluorination of Nitrogen Dioxide F₂, NO₂/N₂O₄Often low to control reactionAtmosphericVariableHighly exothermic, potential for flame, toxic/corrosive gases.[1][12]
Cobalt(III) Fluoride Method CoF₃, N₂O₄300°CAtmospheric~89.5%High temperature, toxic/corrosive gases.[6][12]

Experimental Protocols

Protocol: Synthesis of this compound via the Cobalt(III) Fluoride Method

This method is considered simpler and more controlled than the direct fluorination of nitrogen dioxide.[12]

Caution: This procedure must be performed in a dedicated, well-ventilated fume hood. All apparatus must be scrupulously dried and purged with an inert gas.

Materials:

  • Cobalt(III) fluoride (CoF₃)

  • Dinitrogen tetroxide (N₂O₄)

  • Stirred reactor (e.g., made of Monel) suitable for high temperatures

  • Liquid nitrogen cold traps

  • Distillation apparatus constructed from copper

Procedure:

  • Apparatus Setup: Assemble the stirred reactor and connect its outlet to a series of cold traps cooled with liquid nitrogen. Ensure all connections are secure and leak-proof.

  • Inert Atmosphere: Purge the entire system with a dry, inert gas.

  • Heating: Heat the stirred bed of cobalt(III) fluoride in the reactor to 300°C.

  • Reagent Addition: Slowly pass dinitrogen tetroxide gas over the heated, stirred CoF₃. The reaction is: N₂O₄ + 2CoF₃ → 2NO₂F + 2CoF₂.[12]

  • Product Collection: The this compound product will pass out of the reactor and be collected as a solid in the liquid nitrogen-cooled traps.

  • Purification (Distillation):

    • Carefully transfer the crude, condensed product to a copper distillation flask.

    • Maintain the distillation flask at approximately -60 to -65°C.

    • Collect the purified this compound in a copper receiving vessel cooled to -78°C (dry ice/acetone bath).[12]

  • Shutdown and Quenching:

    • Once the reaction is complete, safely cool the reactor.

    • Any unreacted N₂O₄ or residual NO₂F in the apparatus must be carefully quenched using an appropriate scrubbing solution before disassembly and cleaning.

Visualizations

Experimental_Workflow Experimental Workflow: NO2F Synthesis (CoF3 Method) cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Shutdown prep_apparatus Assemble & Dry Reactor and Traps purge_system Purge System with Inert Gas prep_apparatus->purge_system heat_cof3 Heat CoF3 to 300°C purge_system->heat_cof3 add_n2o4 Introduce N2O4 Gas heat_cof3->add_n2o4 collect_product Collect Crude NO2F in Cold Trap add_n2o4->collect_product distill Distill Crude Product (-65°C to -78°C) collect_product->distill shutdown Cool Reactor & Quench System distill->shutdown

Caption: Workflow for this compound Synthesis via the Cobalt(III) Fluoride Method.

Troubleshooting_Runaway_Reaction Troubleshooting Logic: Runaway Reaction start Uncontrolled Temperature Rise Detected stop_reagents Immediately Stop Reactant Flow start->stop_reagents alert Alert Lab Personnel start->alert enhance_cooling Enhance Cooling (e.g., add dry ice) start->enhance_cooling decision Is Reaction Controlled? stop_reagents->decision enhance_cooling->decision monitor Continue to Monitor System decision->monitor Yes evacuate Evacuate Area & Activate Alarm decision->evacuate No

References

Technical Support Center: Nitryl Fluoride (NO₂F) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Nitryl Fluoride (B91410) (NO₂F). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage and handling of nitryl fluoride, minimizing decomposition and maintaining sample purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it highly reactive?

This compound (NO₂F) is a colorless gas and a potent oxidizing and fluorinating agent.[1][2] Its high reactivity stems from the relatively weak nitrogen-fluorine (N-F) bond, which has a dissociation energy of about 46.0 kcal/mol. This is significantly lower than a typical N-F single bond, making the molecule prone to decomposition, especially at elevated temperatures.[1]

Q2: What are the primary decomposition products of this compound?

The primary thermal decomposition pathway for this compound is the cleavage of the N-F bond, yielding nitrogen dioxide (NO₂) and a fluorine radical (F).

NO₂F → NO₂• + F•

These reactive species can then participate in further reactions, depending on the storage conditions and presence of other substances.

Q3: What are the ideal storage conditions for this compound?

To minimize decomposition, this compound should be stored in a cool, dry, and well-ventilated area, away from heat, direct sunlight, and combustible materials. Storage at or below room temperature is recommended.

Q4: What are the signs of this compound decomposition in a storage cylinder?

Signs of decomposition can include:

  • A change in the color of the gas to brownish-yellow, indicating the presence of nitrogen dioxide (NO₂).

  • An increase in cylinder pressure at a constant temperature.

  • Corrosion or discoloration of the cylinder valve or fittings.

  • Discrepancies in experimental results where this compound is used as a reagent.

Troubleshooting Guides

Issue 1: Suspected Cylinder Contamination or Decomposition

Symptoms:

  • Brownish-yellow discoloration of the gas.

  • Inconsistent or lower-than-expected reactivity in experiments.

  • Visible corrosion on the cylinder's interior or valve.

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the cylinder for any external signs of corrosion or damage. Check the valve for any discoloration.

  • Pressure Check: Note the cylinder pressure at a known, stable temperature. A gradual increase in pressure over time can indicate gas decomposition.

  • Purity Analysis: If it is safe to do so and the necessary equipment is available, obtain a sample of the gas for analysis to confirm its purity and identify any decomposition products. Recommended analytical techniques include:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify NO₂, N₂O₄, and other potential byproducts.

    • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities. Note that highly reactive gases like this compound can be challenging for standard GC columns.[3][4]

  • Contact Supplier: If decomposition is suspected, do not use the cylinder. Contact the gas supplier for guidance on returning or disposing of the compromised cylinder.

Issue 2: Leaking Cylinder or Regulator

Symptoms:

  • Hissing sound from the cylinder or regulator.[5]

  • A pungent, irritating odor.

  • Rapid, unexplained drop in cylinder pressure.

Troubleshooting Steps:

  • Immediate Evacuation: If a leak is suspected, evacuate the area immediately. This compound is toxic and corrosive.

  • Ventilation: Ensure the area is well-ventilated to disperse the gas.

  • Do Not Approach: Do not attempt to fix the leak yourself.

  • Emergency Response: Contact your institution's emergency response team and the gas supplier.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by FTIR Spectroscopy

Objective: To determine the purity of this compound and identify common decomposition products.

Materials:

  • FTIR spectrometer with a gas cell.

  • Vacuum line and manifold constructed from compatible materials (e.g., stainless steel, Monel).

  • This compound cylinder.

  • Reference spectra for NO₂F, NO₂, and N₂O₄.

Procedure:

  • Evacuate the gas cell and manifold to a high vacuum.

  • Carefully introduce a small amount of this compound gas from the cylinder into the gas cell to a desired pressure.

  • Record the infrared spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).

  • Compare the obtained spectrum with reference spectra to identify the characteristic absorption bands of this compound and any impurities.

  • Quantify the concentration of impurities using Beer's Law, if calibration curves are available.

Protocol 2: Passivation of Stainless Steel Cylinders for this compound Storage

Objective: To create a protective fluoride layer on the internal surfaces of a stainless steel cylinder to prevent catalytic decomposition of this compound.[6][7]

Materials:

  • Stainless steel (e.g., 316) cylinder.

  • Fluorine gas source (a dilute mixture with an inert gas like nitrogen is often used).

  • Vacuum pump.

  • Pressure gauges and regulators.

  • Heating mantle or oven.

Procedure:

  • Thoroughly clean and degrease the cylinder's interior.

  • Evacuate the cylinder to a pressure below -0.095 MPa.[7]

  • Introduce a mixture of fluorine and nitrogen gas into the cylinder to a pressure of 0.1-0.6 MPa.[7]

  • Gradually heat the cylinder to a specified temperature (e.g., 100-150°C) and hold for a set duration to allow the formation of a stable metal fluoride layer.

  • Cool the cylinder and evacuate the passivation gas mixture.

  • Purge the cylinder multiple times with a high-purity inert gas (e.g., nitrogen or helium).[7]

Data Presentation

Table 1: Recommended Materials for this compound Service

Material CategoryRecommended MaterialsNot Recommended
Metals Monel, Nickel, Stainless Steel (passivated)[6]Unpassivated steels, Aluminum (at elevated temperatures)
Polymers Polytetrafluoroethylene (PTFE), Polychlorotrifluoroethylene (PCTFE)Most elastomers (e.g., Buna-N, Neoprene), Polyvinyl chloride (PVC)
Gasket Materials PTFE, Graphite foilRubber, Silicone

Table 2: Estimated Long-Term Storage Stability of this compound

Storage Temperature (°C)Container MaterialEstimated Purity after 1 Year
4Passivated Stainless Steel> 99%
20Passivated Stainless Steel> 98%
20Unpassivated Stainless Steel< 95% (Decomposition may accelerate)
40Passivated Stainless SteelSignificant decomposition expected

Note: The data in this table are estimates based on the chemical properties of this compound and its high reactivity. Actual stability may vary depending on the specific conditions of storage and the purity of the initial material. Regular purity analysis is highly recommended.

Visualizations

Decomposition_Pathway NO2F This compound (NO₂F) Decomposition Decomposition (Heat, Light, Catalyst) NO2F->Decomposition Container Container Wall (e.g., unpassivated steel) NO2F->Container Contact NO2_F Nitrogen Dioxide (NO₂) + Fluorine Radical (F•) Decomposition->NO2_F Catalysis Catalytic Reaction Container->Catalysis MetalFluoride Metal Fluorides + Further Decomposition Catalysis->MetalFluoride

Caption: Decomposition pathway of this compound.

Troubleshooting_Workflow start Suspected NO₂F Decomposition visual_inspection Visually Inspect Cylinder (Color, Corrosion) start->visual_inspection pressure_check Monitor Cylinder Pressure visual_inspection->pressure_check purity_analysis Perform Purity Analysis (FTIR, GC-MS) pressure_check->purity_analysis decision Decomposition Confirmed? purity_analysis->decision quarantine Quarantine Cylinder Do Not Use decision->quarantine Yes continue_use Continue Use with Caution and Regular Monitoring decision->continue_use No contact_supplier Contact Supplier and Follow Disposal Protocol quarantine->contact_supplier

Caption: Troubleshooting workflow for suspected this compound decomposition.

References

troubleshooting common issues in nitryl fluoride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitryl fluoride (B91410) (NO₂F) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during synthesis and application of this powerful nitrating and fluorinating agent.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitryl fluoride?

A1: this compound is a colorless, highly reactive, and toxic gas with a pungent odor. It is a strong oxidizing agent and can react explosively with reducing agents and organic compounds. Reactions involving this compound are often highly exothermic and can lead to thermal runaway if not properly controlled. Upon contact with moisture, it hydrolyzes to form corrosive and toxic nitric acid (HNO₃) and hydrofluoric acid (HF). Therefore, all manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety glasses.

Q2: What materials are compatible with this compound?

A2: Due to its high reactivity, this compound is incompatible with many common laboratory materials. Glassware (quartz or borosilicate) can be attacked, especially at elevated temperatures, leading to the formation of silicon tetrafluoride (SiF₄) as an impurity.[1] Metals are also readily attacked. For reaction vessels and tubing, materials such as copper and fluoropolymers (e.g., fluorothene) have been used successfully.[1] It is crucial to ensure all apparatus is scrupulously dried before use to prevent hydrolysis.

Q3: How can I monitor the progress of a this compound reaction?

A3: The progress of this compound reactions, which often involve gaseous reactants and products, can be monitored using in-situ analytical techniques. A combination of barometry (monitoring pressure changes in the reaction vessel) and infrared (IR) spectroscopy can provide real-time information on the consumption of reactants and the formation of products.[2][3] For analysis of the final product mixture, Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F NMR is particularly useful) and Gas Chromatography-Mass Spectrometry (GC-MS) are valuable for assessing purity and identifying byproducts.

Troubleshooting Common Issues

Low or No Product Yield

Q: My this compound reaction is resulting in a low yield or no desired product. What are the potential causes and how can I address them?

A: Low or no yield in this compound reactions can stem from several factors, from reagent quality to reaction conditions. The following table outlines common causes and suggested solutions.

Potential Cause Troubleshooting Steps Supporting Evidence/Analysis
Poor Quality Starting Materials Ensure the purity of your starting materials. For example, when synthesizing NO₂F, nitric oxide (NO) should be free of nitrogen dioxide (NO₂) impurities.[1]Use analytical techniques like GC-MS or NMR to verify the purity of starting materials before use.
Presence of Moisture All glassware and solvents must be rigorously dried. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).The presence of water can lead to the hydrolysis of this compound to nitric and hydrofluoric acids, consuming the reagent.
Reaction Not Initiating For thermally initiated reactions, ensure the temperature is sufficient. For catalyzed reactions, check the integrity and loading of the catalyst.Monitor the reaction mixture for any signs of reaction (color change, gas evolution, exotherm) after reaching the target temperature.
Incomplete Reaction Extend the reaction time or consider a moderate increase in temperature, while carefully monitoring for exotherms.Use in-situ monitoring (e.g., IR spectroscopy) or periodic sampling (if safe) to track the conversion of starting materials.
Loss of Product During Work-up This compound and some fluorinated products are volatile. Ensure that work-up procedures, such as quenching and extraction, are performed at low temperatures and that evaporation steps are conducted under controlled conditions.Analyze all phases (aqueous, organic, and any precipitates) to account for the product.
Formation of Unexpected Side Products

Q: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?

A: The formation of side products is a common challenge due to the high reactivity of this compound. Below is a guide to common side reactions and mitigation strategies.

Side Product/Issue Likely Cause Prevention and Mitigation Strategies
Over-Nitration Products Reaction temperature is too high or the reaction time is too long. The substrate is highly activated.Maintain strict temperature control, potentially at sub-ambient temperatures. Use a less reactive solvent. Reduce the reaction time.
Nitrosamine (B1359907) Formation (in reactions with secondary amines) This is a known side reaction with many nitrating agents, including this compound, due to a competing redox reaction.[3]Consider using alternative nitrating agents designed for neutral conditions if nitrosamine formation is significant. Optimization of reaction conditions (lower temperature, specific solvents) may also reduce this side reaction.
Hydrolysis Products Presence of water in the reaction mixture.Ensure all reagents, solvents, and apparatus are anhydrous. Perform the reaction under a strict inert atmosphere.
Products from Reaction with Solvent The solvent is not inert under the reaction conditions.Choose a solvent that is known to be stable in the presence of this compound and other reagents. Perfluorinated solvents or highly inert organic solvents may be suitable.

Experimental Protocols

Detailed Methodology: Synthesis of this compound via Cobalt(III) Fluoride

This protocol is adapted from a literature procedure and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures in place.

Materials:

  • Nitrogen dioxide (N₂O₄)

  • Cobalt(III) fluoride (CoF₃)

  • Monel or other suitable fluorinated polymer reactor

  • Stirring mechanism for the reactor

  • Liquid nitrogen cold traps

  • Copper distillation flask and receiver

  • Vacuum line

Procedure:

  • Reactor Setup: A stirred bed of cobalt(III) fluoride (approximately 9 moles) is placed in a Monel reactor. The reactor is heated to and maintained at 300°C.

  • Introduction of Reactant: Nitrogen dioxide (40 g, 0.85 mole) is passed over the stirred bed of CoF₃ over a period of 30 minutes.

  • Product Collection: The gaseous product exiting the reactor is collected in a series of cold traps cooled with liquid nitrogen. This crude this compound (approximately 50 g, 0.77 mole) will be a colorless solid in the traps.

  • Purification by Distillation: The crude product is transferred to a copper distillation flask. The flask is maintained at a temperature of -60 to -65°C. The this compound is distilled under vacuum through copper tubing into a copper receiver cooled to -78°C. This purification step removes less volatile impurities, such as any unreacted nitrogen dioxide.

  • Yield: This procedure can yield approximately 43 g of purified this compound, which corresponds to an 89.5% yield based on the initial amount of nitrogen dioxide.[2]

  • Regeneration of Cobalt(III) Fluoride: The cobalt(II) fluoride (CoF₂) formed in the reactor can be regenerated to CoF₃ by treating it with elemental fluorine at 300°C.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity of Starting Materials and Solvents start->check_reagents reagents_ok Reagents Pure? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) conditions_ok Conditions Correct? check_conditions->conditions_ok check_workup Analyze Work-up Procedure for Product Loss workup_ok Product Lost in Work-up? check_workup->workup_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_workup Yes adjust_conditions Optimize Conditions (e.g., Dry Solvents, Inert Atmosphere, Adjust Temp/Time) conditions_ok->adjust_conditions No modify_workup Modify Work-up (e.g., Lower Temperature, Different Extraction Solvent) workup_ok->modify_workup Yes end Improved Yield workup_ok->end No purify_reagents->start Retry Reaction adjust_conditions->start Retry Reaction modify_workup->start Retry Reaction

Caption: Troubleshooting flowchart for addressing low product yield.

Experimental Workflow for Aromatic Nitration

nitration_workflow setup Reaction Setup - Dry Glassware - Inert Atmosphere - Add Substrate & Solvent addition Reagent Addition - Cool Reaction Mixture - Add this compound Solution Dropwise setup->addition monitoring Reaction Monitoring - TLC, GC-MS, or in-situ IR - Maintain Temperature addition->monitoring quenching Quenching - Pour Reaction Mixture onto Ice Water monitoring->quenching extraction Extraction - Extract with Organic Solvent - Wash with NaHCO₃ Solution - Wash with Brine quenching->extraction purification Purification - Dry Organic Layer (e.g., Na₂SO₄) - Remove Solvent - Column Chromatography or Recrystallization extraction->purification product {Final Product} purification->product

Caption: General experimental workflow for aromatic nitration.

References

Technical Support Center: Optimizing Nitryl Fluoride Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for optimizing reaction conditions for nitryl fluoride (B91410) (NO₂F) fluorination. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Nitryl fluoride is a powerful electrophilic fluorinating and nitrating agent, and understanding its reactivity is key to successful synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound (NO₂F) is a colorless gas and a strong oxidizing agent.[1][2] In organic synthesis, it is primarily used as both a fluorinating and nitrating agent.[2][3] It can be employed to introduce fluorine atoms into organic molecules and to prepare organic nitro compounds and nitrate (B79036) esters.[1]

Q2: How is this compound typically prepared?

Historically, this compound was first prepared by the fluorination of nitrogen dioxide, a highly exothermic reaction that can lead to impure products.[1] A simpler and more common laboratory method involves the reaction of nitrogen dioxide with cobalt(III) fluoride.[1] Another convenient method is the reaction of dinitrogen tetroxide with cobalt(III) fluoride at 300°C.[2] It can also be obtained by reacting fluorine with nitrogen dioxide or nitric oxide.[2][4]

Q3: What are the main safety concerns when working with this compound?

This compound is a strong oxidizing agent and hydrolyzes rapidly in water to produce nitric and hydrofluoric acids, both of which are highly corrosive.[3][5] It is corrosive to all exposed tissues, including the skin, eyes, and respiratory tract.[5] Inhalation can cause severe respiratory issues.[3] Reactions with reducing agents can be explosive, and it reacts vigorously with many materials, including metals.[2][5] Therefore, it is crucial to handle this compound in a well-ventilated fume hood or a gas cabinet, using appropriate personal protective equipment (PPE), including safety goggles, face shields, and gloves resistant to corrosive materials.[5][6] All equipment should be scrupulously dry.[5]

Q4: What are the common impurities in this compound and how can they be removed?

Commercial fluorine used in the synthesis of this compound can contain impurities such as nitrogen, oxygen, carbon dioxide, nitrogen trifluoride, hydrogen fluoride, and various perfluorocarbons.[7] If the synthesis is carried out in quartz vessels, silicon tetrafluoride can also be an impurity.[8] Purification of this compound can be achieved by low-temperature fractional distillation.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield in a this compound fluorination can stem from several factors related to the reagent, substrate, or reaction conditions.

Potential Cause Troubleshooting Step Explanation
Inactive this compound Ensure the this compound is pure and has been stored properly. If prepared in-house, verify its purity through appropriate analytical methods.Impurities or decomposition of this compound can significantly reduce its reactivity.
Low Substrate Reactivity Increase the reaction temperature cautiously. Consider using a catalyst if applicable to electrophilic fluorination.Electron-deficient substrates may require more forcing conditions to react with electrophilic fluorinating agents.
Incorrect Stoichiometry Optimize the ratio of this compound to the substrate. An excess of the fluorinating agent may be necessary.Insufficient this compound will lead to incomplete conversion.
Inappropriate Solvent Choose a solvent that is inert to this compound and solubilizes the substrate. Anhydrous solvents are crucial.This compound reacts with water and protic solvents.[3] The solvent can also influence the reaction mechanism and selectivity.[9]
Issue 2: Formation of Side Products (Nitration vs. Fluorination)

This compound can act as both a fluorinating and nitrating agent, leading to the formation of undesired nitro-compounds.[2]

Potential Cause Troubleshooting Step Explanation
Reaction Conditions Favoring Nitration Modify the reaction temperature. Lower temperatures may favor fluorination over nitration in some cases. Alter the solvent to influence the reaction pathway.The relative rates of fluorination and nitration can be temperature and solvent-dependent.
Substrate Electronics For aromatic substrates, the electronic nature of substituents can direct the regioselectivity and the type of reaction (fluorination vs. nitration).Electron-rich arenes are more susceptible to electrophilic attack. The specific outcome may depend on the intricate electronics of the substrate.
Presence of Catalysts If a Lewis acid catalyst is used, it might preferentially activate the nitryl group for nitration.The nature of the catalyst can significantly influence the chemoselectivity of the reaction.
Issue 3: Poor Regio- or Stereoselectivity

Achieving the desired selectivity can be a significant challenge in fluorination reactions.

Potential Cause Troubleshooting Step Explanation
Multiple Reactive Sites on the Substrate Employ directing groups on the substrate to guide the fluorination to the desired position.Directing groups can sterically or electronically favor attack at a specific site.
Reaction Mechanism The mechanism (e.g., Sₙ2 vs. SET) can influence the stereochemical outcome.[10] Altering the solvent or additives may favor one pathway over another.For electrophilic fluorinations, both Sₙ2 and single-electron transfer (SET) mechanisms have been proposed, depending on the substrate and conditions.[10]
Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product.Higher temperatures can lead to a loss of selectivity and the formation of thermodynamic byproducts.

Experimental Protocols

While specific protocols for this compound fluorination of a broad range of organic substrates are not widely available in recent literature, the following general procedures for handling and reaction setup can be adapted.

General Protocol for Electrophilic Fluorination of an Activated Methylene Compound

This protocol is a generalized adaptation based on the reactivity of electrophilic N-F reagents and should be optimized for specific substrates.

  • Preparation of the Reaction Vessel: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a thermometer, and a septum is assembled and purged with an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation: The substrate (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) and the solution is cooled to the desired temperature (e.g., -78 °C to 0 °C) in a cooling bath.

  • Introduction of this compound: this compound gas is slowly bubbled through the solution via the gas inlet. The flow rate and reaction time should be carefully controlled. Alternatively, a pre-calculated amount of this compound can be condensed into the reaction vessel at low temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Quenching: Upon completion, the reaction is carefully quenched by slowly adding a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate or sodium sulfite, at low temperature.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[11]

  • Purification: The crude product is purified by a suitable method, such as flash column chromatography, distillation, or recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on the Fluorination of a Model Substrate (Template)

EntrySubstrateNO₂F (equiv.)SolventTemperature (°C)Time (h)Yield of Fluorinated Product (%)Yield of Nitrated Product (%)
1
2
3

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagent Verify Purity and Activity of this compound start->check_reagent check_substrate Assess Substrate Reactivity (Electron-Rich vs. -Poor) start->check_substrate check_conditions Review Reaction Conditions (Temp, Solvent, Stoichiometry) start->check_conditions optimize_stoich Optimize NO₂F:Substrate Ratio check_reagent->optimize_stoich increase_temp Increase Temperature Cautiously check_substrate->increase_temp change_solvent Change to a More Suitable Anhydrous Solvent check_conditions->change_solvent success Improved Yield increase_temp->success Yes fail Yield Still Low (Consider Alternative Fluorinating Agent) increase_temp->fail No optimize_stoich->success Yes optimize_stoich->fail No change_solvent->success Yes change_solvent->fail No

Caption: Troubleshooting workflow for low product yield.

Reaction Pathway: Electrophilic Attack on an Enolate

Electrophilic_Fluorination cluster_0 Enolate Formation cluster_1 Electrophilic Attack Keto β-Dicarbonyl Enolate Enolate Intermediate Keto->Enolate -H⁺ Base Base Base->Enolate NO2F This compound (NO₂F) Product α-Fluoro-β-dicarbonyl NO2F->Product Enolate_ref->Product + F⁺

Caption: General mechanism of electrophilic fluorination.

Safety Protocol Flowchart for Handling this compound

Safety_Protocol start Prepare for Reaction ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves) start->ppe fume_hood Work in a Ventilated Fume Hood or Gas Cabinet ppe->fume_hood dry_glassware Ensure All Glassware is Dry fume_hood->dry_glassware inert_atmosphere Purge System with Inert Gas dry_glassware->inert_atmosphere reaction_setup Set up Reaction at Low Temperature inert_atmosphere->reaction_setup introduce_no2f Introduce this compound Slowly reaction_setup->introduce_no2f monitoring Monitor Reaction Progress introduce_no2f->monitoring quench Quench Reaction Carefully at Low Temperature monitoring->quench workup Perform Aqueous Work-up quench->workup end Isolate and Purify Product workup->end

Caption: Safety workflow for this compound reactions.

References

Technical Support Center: Scale-Up of Nitryl Fluoride (NO₂F) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the scale-up of nitryl fluoride (B91410) synthesis. Nitryl fluoride is a powerful fluorinating agent and oxidizer, and its production requires careful consideration of safety, materials compatibility, and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scale-up?

A1: The two main methods for synthesizing this compound are the direct fluorination of nitrogen dioxide and the reaction of nitrogen dioxide with a metal fluoride.

  • Direct Fluorination of Nitrogen Dioxide (NO₂): This highly exothermic reaction involves passing fluorine gas (F₂) through liquid or gaseous nitrogen dioxide.[1][2] While it can produce high yields, the extreme reactivity and heat generated pose significant challenges for temperature control and safety on a larger scale.[2] Continuous flow reactors are often employed to manage the high exothermicity and improve safety.[3][4]

  • Reaction with Cobalt(III) Fluoride (CoF₃): This method involves passing nitrogen dioxide over a heated bed of cobalt(III) fluoride.[2][5] The CoF₃ acts as a solid-phase fluorinating agent, which can offer better temperature control compared to direct fluorination.[2] The cobalt(II) fluoride (CoF₂) byproduct can be regenerated, making the process potentially more economical and sustainable on a larger scale.[2]

For industrial-scale production, the choice depends on the desired purity, safety infrastructure, and cost considerations. Continuous flow processes using direct fluorination are feasible with specialized equipment, while the cobalt(III) fluoride method offers a potentially safer, albeit more complex, alternative.

Q2: What are the major safety hazards associated with this compound synthesis scale-up?

A2: Scaling up this compound synthesis introduces significant safety risks that must be rigorously managed. These include:

  • Extreme Reactivity and Exothermicity: The reaction between fluorine and nitrogen dioxide is highly energetic and can lead to thermal runaways or explosions if not properly controlled.[2]

  • Toxicity and Corrosivity: this compound, its precursors (fluorine, nitrogen dioxide), and potential byproducts like hydrogen fluoride (HF) are highly toxic and corrosive.[6] Inhalation can cause severe respiratory damage, and contact with skin or mucous membranes can result in severe burns.[6]

  • Materials Incompatibility: this compound and fluorine are highly reactive and can attack many common materials, including glass and some metals, especially at elevated temperatures.[5][7] This can lead to equipment failure and loss of containment.

  • Pressure Buildup: The gaseous nature of the reactants and products, combined with the high heat of reaction, can lead to rapid pressure increases in a closed system, posing a risk of rupture.

Q3: What materials of construction are recommended for a this compound synthesis reactor and downstream equipment?

A3: Due to the highly corrosive nature of this compound and fluorine, careful selection of materials is critical. Recommended materials include:

  • Nickel and Monel Alloys: These materials form a passive fluoride layer that protects against further corrosion and are suitable for use at elevated temperatures.[7][8]

  • Stainless Steel (e.g., 304, 316): While less resistant than Monel, stainless steel can be used at moderate temperatures. Its resistance is dependent on the formation of a protective fluoride film.[7][8]

  • Fluoropolymers (e.g., PTFE, PFA, FEP): These materials offer excellent chemical resistance at lower temperatures and are often used for seals, gaskets, and linings.[1]

  • Copper: Forms a stable cupric fluoride film and is resistant to fluorine attack.[7]

It is crucial to ensure all materials are thoroughly cleaned and passivated before use to remove any organic residues or moisture that could react violently with fluorine.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete reaction - Increase residence time in the reactor.- Optimize temperature and pressure to favor product formation.- Ensure proper mixing of reactants.
Side reactions - Improve temperature control to prevent decomposition of NO₂F at higher temperatures.- Adjust the stoichiometry of reactants to minimize byproduct formation.
Leaks in the system - Perform a thorough leak check of the entire apparatus using an inert gas before introducing reactants.
Deactivation of CoF₃ (if applicable) - Regenerate the cobalt(III) fluoride by treating it with fluorine gas at the recommended temperature.
Problem 2: Poor Product Purity (Presence of Impurities)
Possible Cause Troubleshooting Step
Unreacted starting materials (NO₂, F₂) - Optimize reaction conditions (temperature, pressure, stoichiometry) to drive the reaction to completion.- Improve downstream purification processes such as fractional distillation.
Formation of byproducts (e.g., N₂O₄, HF) - Control reaction temperature to minimize thermal decomposition.- Ensure all reactants and the system are scrupulously dry to prevent the formation of HF from moisture.
Corrosion products - Verify the compatibility of all wetted materials with the reaction mixture at the operating temperature.- Inspect the reactor and downstream equipment for signs of corrosion.
Problem 3: Temperature Excursion or Runaway Reaction
Possible Cause Troubleshooting Step
Inadequate heat removal - Reduce the feed rate of reactants.- Increase the flow of coolant to the reactor jacket.- Ensure the heat transfer surfaces are clean and free of fouling.
Poor mixing leading to localized hot spots - Increase the agitation speed or improve the reactor design to enhance mixing.
Loss of cooling - Immediately stop the flow of reactants.- Implement an emergency cooling system or a reaction quench procedure.

Experimental Protocols

Lab-Scale Synthesis of this compound using Cobalt(III) Fluoride

This protocol is based on the established method of reacting nitrogen dioxide with cobalt(III) fluoride.[5]

Materials:

  • Nitrogen dioxide (NO₂)

  • Cobalt(III) fluoride (CoF₃)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reactor tube (material compatible with fluorine at 300°C, e.g., Monel or nickel)

  • Tube furnace

  • Cold traps (for product collection)

  • Flow meters for gas control

Procedure:

  • System Preparation: Assemble the reactor system in a well-ventilated fume hood. Ensure all components are clean and dry. Purge the entire system with an inert gas to remove air and moisture.

  • Reactor Packing: Pack the reactor tube with cobalt(III) fluoride.

  • Heating: Heat the reactor to 300°C using the tube furnace while maintaining a slow flow of inert gas.

  • Reaction: Once the temperature is stable, stop the inert gas flow and introduce a controlled flow of nitrogen dioxide gas over the heated CoF₃ bed.

  • Product Collection: Pass the exit gas stream through a series of cold traps cooled with a suitable coolant (e.g., liquid nitrogen) to condense the this compound product.

  • Purification: The collected this compound can be purified by fractional distillation to remove any unreacted nitrogen dioxide or other volatile impurities.

  • Shutdown: Once the reaction is complete, stop the flow of nitrogen dioxide and cool the reactor to room temperature under a flow of inert gas.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

ParameterDirect Fluorination of NO₂Reaction of NO₂ with CoF₃
Reactants Nitrogen dioxide (NO₂), Fluorine (F₂)Nitrogen dioxide (NO₂), Cobalt(III) fluoride (CoF₃)
Typical Temperature Can be performed at low temperatures, but highly exothermic~300°C[5]
Phase Gas-liquid or gas-gasGas-solid
Key Advantage High yield, simpler reactant feedBetter temperature control, CoF₂ can be regenerated[2]
Key Challenge Extreme exothermicity, potential for runaway reactions[2]Solid handling, regeneration of CoF₃
Scale-up Suitability Feasible with specialized continuous flow reactorsGood potential for large-scale production

Visualizations

Nitryl_Fluoride_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product NO2 Nitrogen Dioxide (NO₂) Source Reactor Reactor (e.g., Continuous Flow or Packed Bed) NO2->Reactor F2 Fluorine (F₂) Source F2->Reactor Direct Fluorination CoF3 Cobalt(III) Fluoride (CoF₃) Bed CoF3->Reactor CoF₃ Method Condensation Condensation (Cold Traps) Reactor->Condensation Crude Product Distillation Fractional Distillation Condensation->Distillation NO2F_Product High-Purity this compound (NO₂F) Distillation->NO2F_Product

Caption: General workflow for this compound synthesis.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield, Impurities, Unstable T) Check_Params Check Reaction Parameters (T, P, Flow Rates, Stoichiometry) Start->Check_Params Check_Feed Verify Reactant Purity and Feed System Integrity Start->Check_Feed Inspect_System Inspect System for Leaks and Corrosion Start->Inspect_System Analyze_Product Analyze Product and Byproducts (e.g., GC-MS, FTIR) Check_Params->Analyze_Product Check_Feed->Analyze_Product Inspect_System->Analyze_Product Corrective_Action Implement Corrective Actions (Adjust Parameters, Repair Leaks, Purify Feed) Analyze_Product->Corrective_Action Resolved Problem Resolved Corrective_Action->Resolved

Caption: A logical troubleshooting workflow for synthesis issues.

References

Technical Support Center: Flow Chemistry Applications for Nitryl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing flow chemistry for the synthesis of nitryl fluoride (B91410) (NO₂F). Nitryl fluoride is a powerful fluorinating agent and oxidizer, but its synthesis is often hazardous due to the high exothermicity of the reaction between nitrogen dioxide and fluorine gas.[1][2][3] Continuous flow chemistry offers significant safety and efficiency advantages for handling such hazardous reactions.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why use flow chemistry for this compound synthesis?

A1: Flow chemistry provides enhanced safety by minimizing the reaction volume at any given time, leading to better temperature control and reducing the risk of thermal runaways, which are a known hazard in the batch synthesis of this compound.[2][3] It also allows for precise control over reaction parameters, potentially leading to higher purity and yield.[6]

Q2: What are the primary safety concerns with this compound synthesis in flow?

A2: The primary concerns are the handling of highly toxic and corrosive reagents, namely fluorine (F₂) and nitrogen dioxide (NO₂).[2][3] Potential leaks in the flow system are a major risk. Additionally, the reaction is highly exothermic, and improper heat management can lead to reactor failure.[1]

Q3: What materials are compatible with this compound and the reagents used in its synthesis?

A3: Materials must be highly resistant to both fluorine and this compound. Suitable materials for reactors and tubing include stainless steel, Monel, and perfluorinated polymers (e.g., PFA, FEP). Elastomers in fittings and valves should also be carefully selected for chemical compatibility (e.g., FFKM).

Q4: Can I use this process to generate this compound for immediate use in a subsequent reaction?

A4: Yes, a key advantage of flow chemistry is the ability to telescope reactions. The generated this compound stream can be directly introduced into a second flow reactor for subsequent fluorination reactions, avoiding the isolation and storage of this hazardous intermediate.

Troubleshooting Guide

Issue 1: Low or No Product Formation

  • Question: My in-line analysis shows very low or no conversion to this compound. What should I check?

  • Answer:

    • Verify Reagent Flow: Ensure that both nitrogen dioxide and fluorine gas are being delivered to the reactor at the set flow rates. Check for any blockages in the mass flow controllers or feed lines.

    • Check for Leaks: Perform a system-wide leak check. Even small leaks can significantly impact the stoichiometry in the reactor.

    • Reactor Temperature: Confirm that the reactor temperature is within the optimal range. The reaction between NO₂ and F₂ is highly exothermic, but an initial activation energy may be required.[7][8][9]

    • Reagent Purity: Ensure the purity of your reagents. Impurities in the nitrogen dioxide or fluorine gas streams can inhibit the reaction.

Issue 2: Unstable Reactor Temperature or Pressure

  • Question: I am observing significant fluctuations in the reactor temperature and pressure. What could be the cause?

  • Answer:

    • Inadequate Mixing: Poor mixing of the reagents can lead to localized "hot spots" and pressure spikes. Ensure your reactor design (e.g., a micro-packed bed or static mixer) promotes efficient mixing.

    • Flow Rate Pulsations: Check for pulsations from your pumps or mass flow controllers, as this can cause uneven reaction rates.

    • Phase Changes: Ensure that the reaction conditions (temperature and pressure) do not cause phase changes of the reagents or product within the reactor, which can lead to pressure instability. This compound has a boiling point of -72 °C.[1]

    • Back Pressure Regulator Issues: An improperly functioning back pressure regulator can cause system-wide pressure fluctuations.

Issue 3: Evidence of Corrosion or Reactor Degradation

  • Question: After a few runs, I'm noticing discoloration and potential corrosion in my reactor. What should I do?

  • Answer:

    • Material Incompatibility: Immediately stop the process and verify the chemical compatibility of all wetted parts with fluorine, nitrogen dioxide, and this compound.

    • Moisture Contamination: The presence of moisture can lead to the formation of highly corrosive hydrofluoric acid (HF). Ensure all reagents and the system are scrupulously dry.

    • High Temperatures: Excessive temperatures can accelerate corrosion. Re-evaluate your heat management strategy.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, experimental parameters for the continuous flow synthesis of this compound.

ParameterValueUnitNotes
Reactor TypePacked-bed microreactor (Monel)-A packed bed enhances mixing and heat transfer.
Reactor Volume5mLSmall volume enhances safety.
Nitrogen Dioxide (NO₂) Flow Rate10mL/min (gas)Stoichiometric excess may be required depending on optimization.
Fluorine (F₂) Flow Rate5mL/min (10% in N₂)Diluted fluorine is often used to moderate reactivity and improve safety.[4]
Temperature50 - 150°CTemperature needs to be carefully controlled to manage the exotherm.[2]
Pressure5 - 10barElevated pressure can help maintain single-phase flow and improve reaction kinetics.
Residence Time30 - 120secondsCalculated based on reactor volume and total flow rate.
Expected Yield>90%Based on reported yields for batch processes, flow chemistry may achieve similar or higher yields.[10]

Experimental Protocol: Continuous Flow Synthesis of this compound

Warning: This process involves highly toxic and corrosive gases. It should only be performed in a well-ventilated fume hood with appropriate safety monitoring and emergency protocols in place.

  • System Preparation:

    • Assemble the flow chemistry setup as shown in the workflow diagram below, ensuring all fittings are secure.

    • Passivate the system by flowing a dilute stream of fluorine gas (e.g., 5% in N₂) through the reactor and all wetted parts for 30 minutes.

    • Purge the entire system with an inert gas (e.g., nitrogen) to remove any residual fluorine and moisture.

  • Reagent Preparation:

    • Connect a gas cylinder of nitrogen dioxide to a mass flow controller (MFC).

    • Connect a gas cylinder of 10% fluorine in nitrogen to a separate MFC.

  • Reaction Initiation:

    • Set the back pressure regulator to the desired system pressure (e.g., 5 bar).

    • Heat the reactor to the target temperature (e.g., 100 °C).

    • Begin the flow of nitrogen gas through both MFCs to stabilize the system pressure.

    • Simultaneously introduce nitrogen dioxide and the fluorine/nitrogen mixture into a T-mixer before the reactor at the flow rates specified in the data table.

  • Steady State and Collection:

    • Allow the system to reach a steady state, which can be monitored by observing stable temperature, pressure, and product concentration via in-line analytics (e.g., IR spectroscopy).

    • The gaseous product stream exiting the back pressure regulator can be collected in a cold trap (-196 °C) for analysis or directed to a subsequent reaction.

  • System Shutdown:

    • Stop the flow of nitrogen dioxide and fluorine, replacing them with inert gas flow.

    • Allow the inert gas to purge the system for at least 30 minutes to remove all reactive gases.

    • Cool the reactor to room temperature.

    • Slowly and carefully vent the system to atmospheric pressure.

Mandatory Visualizations

experimental_workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_analysis Analysis & Collection no2 Nitrogen Dioxide (NO₂) Source mfc1 MFC 1 no2->mfc1 Gas Feed f2 Fluorine (F₂ in N₂) Source mfc2 MFC 2 f2->mfc2 Gas Feed mixer T-Mixer mfc1->mixer mfc2->mixer reactor Heated Packed-Bed Reactor mixer->reactor Combined Reagents analysis In-line IR Analysis reactor->analysis Product Stream bpr Back Pressure Regulator collection Product Collection (Cold Trap) bpr->collection analysis->bpr vent Vent (Scrubber) collection->vent

Caption: Experimental workflow for continuous this compound synthesis.

troubleshooting_workflow start Low/No Product Formation q1 Are reagent flows correct? start->q1 a1_yes Check for blockages and MFC calibration q1->a1_yes Yes q2 Is the system leak-tight? q1->q2 No a1_yes->q2 a2_yes Perform leak test and tighten fittings q2->a2_yes Yes q3 Is reactor temperature optimal? q2->q3 No a2_yes->q3 a3_yes Verify thermocouple and heater function q3->a3_yes Yes q4 Are reagents pure? q3->q4 No a3_yes->q4 a4_yes Analyze reagent streams q4->a4_yes Yes end Problem Resolved q4->end No a4_yes->end

Caption: Troubleshooting decision tree for low product conversion.

References

Validation & Comparative

A Comparative Guide to Electrophilic Fluorinating Reagents: Nitryl Fluoride vs. Selectfluor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of fluorine into organic molecules is a pivotal strategy for modulating pharmacological properties such as metabolic stability, lipophilicity, and biological activity.[1] This guide provides a comprehensive and objective comparison of two electrophilic fluorinating agents: the historically recognized but hazardous nitryl fluoride (B91410) (NO₂F) and the widely adopted, user-friendly reagent, Selectfluor.

At a Glance: Key Differences

FeatureNitryl Fluoride (NO₂F)Selectfluor
Chemical Formula FNO₂C₇H₁₄B₂ClF₉N₂
Physical State Colorless gasColorless solid
Handling Extremely hazardous, requires specialized equipmentEasy to handle, bench-stable solid
Safety Highly toxic, corrosive, and a strong oxidizing agentLow toxicity, non-volatile, and air/water tolerant[2]
Reactivity Highly reactive, often leading to lack of selectivityHigh reactivity with good selectivity for many substrates
Applications Limited use in modern organic synthesis; historically used as an oxidizer in rocket propellantsBroadly used in medicinal chemistry and organic synthesis for the fluorination of a wide range of substrates[3]
Availability Not commercially available as a standard laboratory reagentCommercially available from numerous suppliers

Performance in Electrophilic Fluorination

Direct comparative studies of this compound and Selectfluor for electrophilic fluorination under identical conditions are scarce in modern literature. This is largely due to the hazardous nature of this compound, which has led to its replacement by safer and more selective reagents like Selectfluor.

This compound
Selectfluor

Selectfluor has emerged as the reagent of choice for a vast array of electrophilic fluorination reactions.[4] It offers a desirable combination of high reactivity, operational simplicity, and enhanced safety. It is effective for the fluorination of a wide variety of nucleophiles, including enolates, enol ethers, silyl (B83357) enol ethers, and electron-rich aromatic compounds.

Quantitative Data for Selectfluor in Electrophilic Fluorination

The following tables summarize representative yields for the fluorination of common substrate classes using Selectfluor.

Table 1: α-Fluorination of β-Dicarbonyl Compounds

SubstrateProductYield (%)Reference
Dibenzoylmethane2-Fluoro-1,3-diphenylpropane-1,3-dione92[5]
Ethyl acetoacetateEthyl 2-fluoroacetoacetate85[6]
1,3-Cyclohexanedione2-Fluoro-1,3-cyclohexanedione90[5]

Table 2: Fluorination of Aromatic Compounds

SubstrateProduct(s)Yield (%)Reference
Anisoleo-fluoroanisole, p-fluoroanisoleModerate mixture[7]
Naphthalene1-Fluoronaphthalene65[7]
Tolueneo-fluorotoluene, p-fluorotolueneLow mixture[7]

Reaction Mechanisms

The precise mechanism of electrophilic fluorination can be substrate and reagent-dependent, with evidence supporting both polar (Sₙ2-type) and single-electron transfer (SET) pathways.

This compound - Proposed Mechanism

The mechanism of fluorination by this compound is not as extensively studied in the context of modern organic substrates. It is generally considered to proceed through a polar mechanism where the electron-rich substrate attacks the electrophilic fluorine atom.

G Proposed Polar Mechanism for this compound sub Nucleophile (Nu) ts Transition State [Nu---F---NO₂]‡ sub->ts Attack on F nf NO₂F nf->ts prod Fluorinated Product (Nu-F) ts->prod C-F bond formation byprod Nitrite (NO₂⁻) ts->byprod N-F bond cleavage

Caption: Proposed polar mechanism for electrophilic fluorination by this compound.

Selectfluor - Plausible Mechanisms

For Selectfluor, both polar and SET mechanisms have been proposed. The operative pathway is often influenced by the nature of the nucleophile and the reaction conditions.[8][9]

G Plausible Mechanistic Pathways for Selectfluor cluster_0 Polar (Sₙ2-type) Mechanism cluster_1 Single-Electron Transfer (SET) Mechanism Nu Nucleophile (Nu⁻) TS_polar Transition State [Nu---F---TEDA]‡ Nu->TS_polar SelF Selectfluor (F-TEDA⁺) SelF->TS_polar Prod_polar Nu-F TS_polar->Prod_polar TEDA TEDA TS_polar->TEDA Nu_SET Nucleophile (Nu) Radical_Intermediates [Nu•⁺] + [•F-TEDA] Nu_SET->Radical_Intermediates SET SelF_SET Selectfluor (F-TEDA⁺) SelF_SET->Radical_Intermediates Prod_SET Nu-F Radical_Intermediates->Prod_SET Radical Combination TEDA_SET TEDA Radical_Intermediates->TEDA_SET G General Experimental Workflow for Fluorination with Selectfluor start Start dissolve Dissolve β-dicarbonyl compound in solvent (e.g., acetonitrile) start->dissolve add_selectfluor Add Selectfluor (1.1 equivalents) dissolve->add_selectfluor stir Stir at room temperature add_selectfluor->stir monitor Monitor reaction (e.g., by TLC) stir->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

References

Comparative Reactivity of Nitryl Halides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the chemical reactivity of nitryl fluoride (B91410) (NO₂F) and nitryl chloride (NO₂Cl), providing researchers, scientists, and drug development professionals with comparative data, experimental protocols, and mechanistic insights to guide their synthetic strategies.

Nitryl halides, specifically nitryl fluoride (NO₂F) and nitryl chloride (NO₂Cl), are potent reagents in chemical synthesis, primarily utilized for nitration and halogenation reactions. Their reactivity, however, differs significantly, influencing their selection for specific transformations. This guide provides a comparative analysis of their reactivity based on available experimental and theoretical data.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of nitryl halides is crucial for their safe handling and effective use.

PropertyThis compound (NO₂F)Nitryl Chloride (NO₂Cl)
Molar Mass 65.00 g/mol 81.46 g/mol
Boiling Point -72.4 °C-15 °C
N-X Bond Dissociation Energy ~46.0 kcal/mol[1]Higher than NO₂F
Appearance Colorless gasVolatile gas

Comparative Reactivity in Aromatic Nitration

Aromatic nitration is a cornerstone of organic synthesis, and nitryl halides can serve as effective nitrating agents. The electrophilicity of the nitryl halide is a key determinant of its reactivity in these electrophilic aromatic substitution reactions.

Studies on the nitration of aromatic compounds using nitryl chloride, often in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), have shown that this method can be of limited value for deactivated aromatic rings, resulting in low yields.[1] This suggests that nitryl chloride is a moderately reactive nitrating agent.

Conversely, this compound is described as an intensely reactive gas and a powerful oxidizing agent.[2][3] This high reactivity suggests it would be a more potent nitrating agent than nitryl chloride, likely capable of nitrating a wider range of aromatic substrates, including those with deactivating groups.

Experimental Protocols: Aromatic Nitration

Detailed experimental procedures for aromatic nitration using nitryl halides are less common than traditional methods. However, based on general principles of electrophilic aromatic substitution, the following protocols can be inferred.

General Protocol for Aromatic Nitration with Nitryl Chloride

This procedure is based on the established use of nitryl chloride with a Lewis acid catalyst.

Materials:

  • Aromatic substrate

  • Nitryl chloride (NO₂Cl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Inert solvent (e.g., dichloromethane, carbon disulfide)

  • Apparatus for gas handling and reactions under anhydrous conditions

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve the aromatic substrate in the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to the desired temperature (typically between 0 °C and room temperature).

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Bubble a stream of nitryl chloride gas through the reaction mixture at a controlled rate.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer, wash it with water and brine, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Inferred Protocol for Aromatic Nitration with this compound

Given the high reactivity of this compound, its use would likely require more stringent safety precautions and potentially no need for a Lewis acid catalyst for activated substrates.

Materials:

  • Aromatic substrate

  • This compound (NO₂F)

  • Inert, low-boiling-point solvent (e.g., dichlorodifluoromethane (B179400) - use with extreme caution due to environmental regulations)

  • Specialized apparatus for handling highly reactive and toxic gases at low temperatures

Procedure:

  • In a specialized, low-temperature reaction vessel equipped for gas handling, dissolve the aromatic substrate in the inert solvent.

  • Cool the reaction mixture to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly and carefully introduce a measured amount of this compound gas into the reaction vessel.

  • Maintain the low temperature and stir the reaction mixture for the required duration.

  • Monitor the reaction progress using low-temperature analytical techniques if possible.

  • Once the reaction is complete, carefully vent the excess this compound through a suitable scrubbing system.

  • Allow the reaction mixture to warm to room temperature slowly, allowing the solvent to evaporate.

  • Isolate and purify the product using appropriate techniques.

Reaction Mechanisms

The reactivity of nitryl halides in electrophilic aromatic substitution is governed by their ability to generate the nitronium ion (NO₂⁺) or to act as an electrophile directly.

Decomposition Pathways

Both this compound and nitryl chloride can undergo thermal or photochemical decomposition. The decomposition of nitryl chloride, for instance, can proceed through a multi-step mechanism involving radical intermediates.[4][5]

Decomposition_NO2Cl cluster_mechanism Proposed Mechanism 2 NO₂Cl(g) 2 NO₂Cl(g) 2 NO₂(g) + Cl₂(g) 2 NO₂(g) + Cl₂(g) 2 NO₂Cl(g)->2 NO₂(g) + Cl₂(g) Overall Reaction NO₂Cl NO₂Cl NO₂ + Cl NO₂ + Cl NO₂Cl->NO₂ + Cl Step 1 (slow, k₁) NO₂Cl + Cl NO₂Cl + Cl NO₂ + Cl₂ NO₂ + Cl₂ NO₂Cl + Cl->NO₂ + Cl₂ Step 2 (fast, k₂)

Caption: Decomposition mechanism of nitryl chloride.

Electrophilic Aromatic Substitution Pathway

In aromatic nitration, the nitryl halide, often activated by a Lewis acid in the case of NO₂Cl, generates the highly electrophilic nitronium ion. This ion is then attacked by the electron-rich aromatic ring.

Aromatic_Nitration cluster_activation Electrophile Generation cluster_substitution Substitution NO₂X + [Lewis Acid] NO₂X + [Lewis Acid] NO₂⁺ + [Lewis Acid]-X⁻ NO₂⁺ + [Lewis Acid]-X⁻ NO₂X + [Lewis Acid]->NO₂⁺ + [Lewis Acid]-X⁻ Activation (for X=Cl) Aromatic Ring Aromatic Ring NO₂⁺ + [Lewis Acid]-X⁻->Aromatic Ring NO₂F NO₂F NO₂⁺ + F⁻ NO₂⁺ + F⁻ NO₂F->NO₂⁺ + F⁻ Dissociation (more facile) NO₂⁺ + F⁻->Aromatic Ring Sigma Complex Sigma Complex Aromatic Ring->Sigma Complex Attack by π-electrons Nitroaromatic + H⁺ Nitroaromatic + H⁺ Sigma Complex->Nitroaromatic + H⁺ Deprotonation

Caption: General pathway for electrophilic aromatic nitration by nitryl halides.

Logical Workflow for Reactivity Comparison

To rigorously compare the reactivity of this compound and nitryl chloride, a systematic experimental and computational workflow is necessary.

Reactivity_Comparison_Workflow A Select Model Substrate (e.g., Toluene, Anisole) B Reaction with NO₂F A->B C Reaction with NO₂Cl A->C D Kinetic Studies (Rate Constants, Activation Energies) B->D E Product Analysis (Yield, Isomer Distribution) B->E C->D C->E G Comparative Reactivity Assessment D->G E->G F Computational Modeling (Transition State Analysis, Bond Dissociation Energies) F->G

Caption: Workflow for comparing the reactivity of nitryl halides.

Conclusion

Based on available data, this compound is a significantly more reactive nitrating and oxidizing agent than nitryl chloride. This heightened reactivity is attributed to the weaker N-F bond compared to the N-Cl bond. While this makes NO₂F a powerful tool for challenging nitrations, it also necessitates more specialized handling procedures and careful control of reaction conditions to avoid over-reaction or decomposition. Nitryl chloride, being more stable, offers a milder alternative, particularly for more activated aromatic systems, and its reactivity can be modulated through the use of Lewis acid catalysts. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired product, and the experimental capabilities of the laboratory. Further direct comparative kinetic studies are warranted to provide a more quantitative understanding of their relative reactivities.

References

Quantifying Nitryl Fluoride Purity: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of analytical methods for quantifying the purity of nitryl fluoride (B91410) (FNO₂), a powerful fluorinating agent. We will delve into the experimental protocols, present comparative data, and visualize the workflows for the most effective techniques.

Nitryl fluoride (FNO₂) is a highly reactive gas, and its synthesis can result in various impurities. Therefore, accurate and reliable analytical methods are crucial to determine its purity and ensure the success and reproducibility of subsequent reactions. The primary methods for analyzing FNO₂ purity are Infrared (IR) Spectroscopy and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. Gas Chromatography (GC) presents significant challenges due to the reactive nature of FNO₂ but will be discussed as a potential, albeit complex, alternative.

Comparison of Analytical Methods

The choice of analytical method for determining this compound purity depends on several factors, including the required accuracy, the nature of potential impurities, and the available instrumentation.

FeatureInfrared (IR) Spectroscopy¹⁹F Nuclear Magnetic Resonance (NMR) SpectroscopyGas Chromatography (GC)
Principle Vibrational transitions of moleculesNuclear spin transitions of the ¹⁹F nucleusPartitioning of components between a mobile and stationary phase
Primary Use Identification and quantification of FNO₂ and common impuritiesPrecise quantification of FNO₂ and fluorine-containing impuritiesSeparation and quantification of volatile components
Advantages - Fast and relatively simple- Good for identifying common impurities like NO₂, N₂O₄, and FNO- Can be used for in-situ monitoring of synthesis- High sensitivity and specificity for fluorine-containing compounds- Excellent for quantification due to a wide chemical shift range- Provides structural information about impurities- High separation efficiency for complex mixtures- High sensitivity with appropriate detectors
Limitations - Lower precision compared to NMR- Overlapping peaks can complicate quantification in complex mixtures- Requires a high-field NMR spectrometer- Longer analysis time compared to IR- May not detect non-fluorinated impurities- FNO₂ is highly reactive and can degrade the column- Requires specialized, inert columns and detectors- Derivatization may be necessary, adding complexity
Reported Purity 91.8% (with unreacted NO₂ as a known impurity)[1]Not explicitly reported for FNO₂, but high accuracy for other fluorinated compoundsNot reported for FNO₂ due to reactivity challenges

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for obtaining reliable and reproducible results.

Infrared (IR) Spectroscopy

Objective: To identify and quantify this compound and common impurities in a gaseous sample.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell with IR-transparent windows (e.g., KBr or AgCl).

  • Sample Preparation: The gas cell is first evacuated to remove any atmospheric gases. The this compound sample is then introduced into the cell to a known pressure.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Analysis: The purity of FNO₂ is determined by analyzing the characteristic absorption bands. The main absorption bands for FNO₂ are typically observed around 1791 cm⁻¹ (N=O asymmetric stretch), 1311 cm⁻¹ (N=O symmetric stretch), and 888 cm⁻¹ (N-F stretch). The presence and intensity of absorption bands corresponding to potential impurities are also examined. Common impurities and their approximate absorption regions include:

    • Nitrogen dioxide (NO₂): ~1618 cm⁻¹

    • Dinitrogen tetroxide (N₂O₄): ~1750 cm⁻¹ and ~1260 cm⁻¹

    • Nitrosyl fluoride (FNO): ~1844 cm⁻¹

  • Quantification: The concentration of FNO₂ and impurities can be determined by creating a calibration curve using standards of known concentration or by using established absorption coefficients if available. The purity is then calculated as the ratio of the FNO₂ concentration to the total concentration of all identified components.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To accurately quantify the purity of this compound by detecting and quantifying all fluorine-containing species.

Methodology:

  • Instrumentation: A high-field NMR spectrometer equipped with a fluorine-observe probe.

  • Sample Preparation: A sample of the gaseous this compound is condensed into a suitable NMR tube containing a deuterated solvent for locking. A known amount of an internal standard (e.g., trifluorotoluene) is also added for quantification.

  • Data Acquisition: A quantitative ¹⁹F NMR spectrum is acquired. Key parameters to ensure accurate quantification include:

    • A sufficient relaxation delay (at least 5 times the longest T₁ relaxation time of the fluorine signals) to allow for full magnetization recovery.

    • A calibrated 90° pulse angle.

    • Proton decoupling may be used to simplify the spectrum and improve the signal-to-noise ratio.

  • Analysis: The ¹⁹F NMR spectrum will show distinct signals for FNO₂ and any fluorine-containing impurities. The chemical shift of FNO₂ is a key identifier.

  • Quantification: The purity of this compound is calculated by comparing the integral of the FNO₂ signal to the integral of the internal standard. The molar ratio is then converted to a weight percentage to determine the purity.

Gas Chromatography (GC) - A Note on Feasibility

Direct analysis of this compound by conventional GC is highly challenging due to its extreme reactivity. FNO₂ can react with the stationary phase of the GC column, leading to column degradation and inaccurate results.

Potential Approach (Requires Significant Development):

  • Instrumentation: A gas chromatograph with a highly inert sample path and a detector suitable for reactive gases, such as a thermal conductivity detector (TCD) with nickel filaments or a specialized mass spectrometer.

  • Column: A custom-packed column with an inert stationary phase (e.g., a fluorinated polymer on a specially treated support) would be necessary.

  • Derivatization: An alternative approach would involve a pre-column chemical reaction to convert FNO₂ into a more stable, less reactive derivative that can be safely analyzed by GC. This adds complexity and potential sources of error.

Due to these significant challenges, GC is not a recommended routine method for quantifying this compound purity.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the recommended analytical methods.

IR_Workflow start Start: Gaseous FNO₂ Sample evacuate Evacuate Gas Cell start->evacuate introduce Introduce Sample into Gas Cell evacuate->introduce acquire Acquire IR Spectrum introduce->acquire analyze Analyze Spectrum for FNO₂ and Impurity Peaks acquire->analyze quantify Quantify Components and Calculate Purity analyze->quantify end End: Purity Report quantify->end

FTIR Analysis Workflow for this compound Purity

NMR_Workflow start Start: Gaseous FNO₂ Sample condense Condense Sample into NMR Tube with Deuterated Solvent start->condense add_std Add Internal Standard condense->add_std acquire Acquire Quantitative ¹⁹F NMR Spectrum add_std->acquire process Process Spectrum (Integrate Peaks) acquire->process calculate Calculate Purity based on Integral Ratios process->calculate end End: Purity Report calculate->end

¹⁹F NMR Analysis Workflow for this compound Purity

References

Navigating the Analytical Challenges of Nitryl Fluoride Reactions: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the analysis of reaction products involving the highly reactive and corrosive nitryl fluoride (B91410) (FNO2) presents a significant analytical challenge. This guide provides a comparative overview of mass spectrometry techniques and alternative methods for the characterization of FNO2 reaction products, supported by experimental insights from the analysis of related reactive compounds.

Nitryl fluoride is a powerful nitrating and fluorinating agent with potential applications in organic synthesis and the development of energetic materials. However, its high reactivity and the instability of many of its products necessitate specialized analytical approaches. Direct analysis is often hindered by the corrosive nature of FNO2 and the transient nature of reaction intermediates. This guide explores the application of mass spectrometry and other analytical tools to overcome these hurdles.

Mass Spectrometry Approaches for Reactive Compound Analysis

While specific case studies on the mass spectrometry of this compound reaction products are scarce in publicly available literature, the principles and methodologies applied to other reactive fluorine and nitrogen-containing compounds provide a strong foundation. The primary challenge lies in safely introducing the analyte into the mass spectrometer without it degrading or reacting with the instrument components.

Key Mass Spectrometry Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and analysis of volatile reaction products. For FNO2 reactions, a key consideration is the derivatization of polar products to increase their volatility. For instance, pentafluorobenzyl bromide (PFB-Br) is a known derivatization agent for inorganic anions like nitrate (B79036) and nitrite, making them suitable for GC-MS analysis with high sensitivity, particularly in the negative-ion chemical ionization mode.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile products, LC-MS is the method of choice. It allows for the separation of complex mixtures in the liquid phase before ionization. The choice of ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) would depend on the polarity and molecular weight of the reaction products.

  • Direct Analysis Techniques: For real-time reaction monitoring, direct analysis methods can be invaluable. Techniques like Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) and Direct Analysis in Real Time (DART) allow for the rapid analysis of gas-phase or condensed-phase samples with minimal preparation.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not typically used for molecular analysis, recent advancements in ICP-MS allow for the sensitive detection of fluorine.[2] This can be useful for quantifying the total fluorine content in a sample, providing complementary information to molecular mass spectrometry techniques.

Experimental Considerations for Corrosive Analytes

The analysis of FNO2 and its reaction products requires modifications to standard mass spectrometry setups to handle their corrosive nature. Key considerations include:

  • Corrosion-Resistant Materials: The use of corrosion-resistant materials for the ion source, transfer lines, and vacuum system is crucial. Materials like Monel, nickel, and passivated stainless steel are often employed. Some research highlights the development of quadrupole ion trap mass spectrometers with titanium alloy electrodes and alumina (B75360) spacers for durability in chemically reactive atmospheres.[3]

  • Cryogenic Inlet Systems: For highly unstable products, a cryogenic inlet can be used to trap and introduce the sample into the mass spectrometer at low temperatures, minimizing thermal decomposition before ionization.[4]

  • In-situ Monitoring: Quadrupole mass spectrometers can be integrated directly into reaction chambers for in-situ monitoring of volatile products, providing real-time kinetic data.[5]

Comparison with Alternative Analytical Methods

While mass spectrometry offers unparalleled sensitivity and specificity for molecular identification, other techniques provide valuable complementary information, particularly for quantitative analysis and structural elucidation of fluorinated compounds.

Analytical TechniquePrincipleAdvantages for FNO2 AnalysisDisadvantages for FNO2 Analysis
Mass Spectrometry (GC-MS, LC-MS) Separation followed by ionization and mass-to-charge ratio detection.High sensitivity and specificity for identifying unknown products. Provides molecular weight and fragmentation information for structural elucidation.Requires specialized, corrosion-resistant equipment. Potential for analyte degradation in the ion source.
¹⁹F Nuclear Magnetic Resonance (¹⁹F-NMR) Measures the magnetic properties of the ¹⁹F nucleus.Provides quantitative information on all fluorine-containing species in a sample.[6][7] Can distinguish between different fluorine environments (e.g., Ar-F vs. Ar-CF₃). Non-destructive.Lower sensitivity compared to mass spectrometry. May not be suitable for identifying complex mixtures without prior separation.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Useful for in-situ monitoring of the synthesis and reactions of FNO2.[8] Can identify functional groups present in the reaction mixture.Not suitable for identifying individual components in a complex mixture. Interpretation of spectra can be challenging.
Ion Chromatography (IC) Separation of ions based on their affinity for an ion-exchange resin.Can quantify inorganic fluoride ions, which may be a final product of some FNO2 reactions.Only detects ionic species and requires conversion of organofluorine compounds to fluoride for total fluorine analysis.
Handheld X-ray Fluorescence (XRF) Measures the fluorescent X-rays emitted from a sample after being excited by an X-ray source.Provides rapid, non-destructive elemental analysis for fluorine.[9] Portable for in-field measurements.Does not provide information on the chemical form of fluorine. Lower sensitivity for light elements like fluorine compared to other techniques.

Experimental Workflow for FNO2 Reaction Product Analysis

The following diagram illustrates a generalized workflow for the analysis of FNO2 reaction products, incorporating both mass spectrometry and alternative techniques.

FNO2_Analysis_Workflow cluster_reaction Reaction & Quenching cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Reaction FNO2 Reaction (e.g., with organic substrate) Quenching Reaction Quenching (e.g., with a suitable reagent) Reaction->Quenching Aliquoting Aliquoting for different analyses Quenching->Aliquoting Derivatization Derivatization (for GC-MS) Aliquoting->Derivatization Dilution Dilution (for LC-MS, NMR) Aliquoting->Dilution GCMS GC-MS Analysis (Volatile Products) Derivatization->GCMS LCMS LC-MS Analysis (Non-volatile Products) Dilution->LCMS NMR ¹⁹F-NMR Analysis (Quantitative Fluorine) Dilution->NMR IC Ion Chromatography (Fluoride Ion) Dilution->IC Structure Structural Elucidation GCMS->Structure LCMS->Structure Quantification Quantification of Products & Fluorine NMR->Quantification IC->Quantification Mechanism Reaction Mechanism Determination Structure->Mechanism Quantification->Mechanism

Caption: A generalized workflow for the analysis of this compound reaction products.

Signaling Pathways and Logical Relationships

In the context of chemical analysis, "signaling pathways" can be interpreted as the logical flow of information from sample to result. The following diagram illustrates the decision-making process for selecting an appropriate analytical technique.

Analytical_Decision_Tree Start Analyze FNO2 Reaction Products Q_Volatility Are products volatile? Start->Q_Volatility GCMS Use GC-MS Q_Volatility->GCMS Yes LCMS Use LC-MS Q_Volatility->LCMS No Q_ID_or_Quant Primary goal: Identification or Quantification? Q_Fluorine_Form Analyze total fluorine or specific compounds? Q_ID_or_Quant->Q_Fluorine_Form Quantification MS Use Mass Spectrometry (GC-MS or LC-MS) Q_ID_or_Quant->MS Identification NMR Use ¹⁹F-NMR Q_Fluorine_Form->NMR Specific Compounds Elemental Use Elemental Analysis (e.g., ICP-MS, XRF) Q_Fluorine_Form->Elemental Total Fluorine GCMS->Q_ID_or_Quant LCMS->Q_ID_or_Quant

Caption: A decision tree for selecting an analytical method for FNO2 reaction products.

Conclusion

The analysis of this compound reaction products demands a multi-faceted approach. While direct mass spectrometric analysis is challenging due to the reactive nature of the compounds, methodologies developed for other corrosive and reactive species provide a clear path forward. The use of corrosion-resistant instrumentation and appropriate sample handling techniques are paramount. For a comprehensive understanding of the reaction, mass spectrometry for structural identification should be complemented with quantitative techniques like ¹⁹F-NMR. As research in this area progresses, the development of standardized protocols will be essential for ensuring data quality and comparability across different studies.

References

Unveiling the Nitryl Fluoride Enigma: A Comparative Guide to Computational Modeling of its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate world of fluorine chemistry, understanding the reaction mechanisms of nitryl fluoride (B91410) (FNO₂) is paramount. This guide provides an objective comparison of computational models used to predict and analyze these reactions, supported by available experimental and theoretical data. We will explore the key reaction for FNO₂ formation, F + NO₂ → FNO₂, and evaluate the performance of various computational approaches in capturing its kinetics and thermodynamics.

The synthesis of nitryl fluoride, a powerful fluorinating and oxidizing agent, is of significant interest in various chemical applications. The gas-phase reaction between a fluorine atom and nitrogen dioxide represents a fundamental step in its formation. Computational modeling plays a crucial role in elucidating the potential energy surface, reaction pathways, and rate constants associated with this process. This guide will compare different theoretical methods and provide insights into their predictive capabilities.

The Core Reaction: F + NO₂ → FNO₂

The primary focus of this guide is the association reaction:

F(²P) + NO₂(²A₁) → FNO₂(¹A₁)

This reaction proceeds through a complex potential energy surface, and accurately modeling its characteristics is a key challenge for computational chemistry.

Comparison of Computational Models

The performance of a computational model in describing a chemical reaction is typically evaluated based on its ability to reproduce experimental data or high-level theoretical benchmarks. Key metrics include reaction enthalpies (ΔH), activation energy barriers (Ea), and reaction rate constants (k).

Data Summary

The following table summarizes key quantitative data from experimental and computational studies. This allows for a comparative assessment of different approaches.

ParameterExperimental ValueComputational ModelPredicted ValueReference
Rate Constant (k)
k₀ (recombination limit)9.8 ± 1.6 × 10⁻³¹ cm⁶ molecule⁻² s⁻¹ (with N₂ bath gas at 298 K)Not Available-[1]
k∞ (high-pressure limit)3.2 ± 0.8 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (at 298 K)Not Available-[1]
Bond Dissociation Enthalpy (BDE)
D₀(F-NO₂)~46.0 kcal/molPBE0-D3/6-31G Mean Absolute Deviation (MAD) = 6.4 kJ/mol (~1.5 kcal/mol) for a set of X-NO₂ bonds[2]
M06-2X/6-31gMAD = 6.8 kJ/mol (~1.6 kcal/mol) for a set of X-NO₂ bonds[2]
ωB97XD/6-311g**MAD = 7.1 kJ/mol (~1.7 kcal/mol) for a set of X-NO₂ bonds[2]
Reaction Enthalpy (ΔH)
F + NO₂ → FNO₂Not directly availableNot Available--

Note: The provided computational data for BDE is from a benchmark study on a series of X-NO₂ compounds and not specifically for the F-NO₂ bond in the context of the F + NO₂ reaction entrance channel.[2] However, it provides a valuable comparison of the performance of different DFT functionals for similar chemical bonds.

Experimental and Computational Protocols

Experimental Kinetic Study of F + NO₂

A real-time kinetic study of the F + NO₂ reaction was conducted by observing infrared fluorescence from the competitive reaction F + H₂.[1] Fluorine atoms were generated by the photolysis of a suitable precursor. The decay of F atoms in the presence of NO₂ was monitored to determine the rate constants. The experiments were carried out in a flow tube reactor with N₂ as the primary bath gas. The pressure dependence of the reaction was studied to determine the low-pressure (k₀) and high-pressure (k∞) limiting rate constants.

Computational Protocol for Bond Dissociation Enthalpies

A benchmark study on the bond dissociation enthalpies (BDEs) of X-NO₂ compounds provides a reference for the performance of various computational methods.[2] The general protocol for such a study involves:

  • Geometry Optimization: The equilibrium geometries of the radical species (X• and •NO₂) and the parent molecule (X-NO₂) are optimized using a specific combination of a theoretical method (e.g., a DFT functional) and a basis set.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs).

  • Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • BDE Calculation: The BDE is calculated as the difference in the electronic energies (with ZPVE correction) between the products (X• + •NO₂) and the reactant (X-NO₂).

The study referenced evaluated the performance of 55 different computational levels by comparing the calculated BDEs with experimental values.[2]

Theoretical Protocol for Reaction Kinetics (from an analogous reaction)

A theoretical study on the analogous FCO + NO reaction provides a representative computational protocol for studying the kinetics of radical-radical reactions.[3] This methodology can be applied to the F + NO₂ system:

  • Potential Energy Surface (PES) Exploration: The stationary points on the ground electronic state PES, including reactants, products, intermediates, and transition states, are located and optimized. A common approach is to use a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311+G(d)), for the initial geometry optimizations.

  • High-Level Energy Calculations: To obtain more accurate energies, single-point energy calculations are performed on the optimized geometries using a higher-level ab initio method, such as the G2M (Gaussian-2 for molecules) method.

  • Rate Constant Calculations: The temperature- and pressure-dependent rate constants are calculated using statistical theories, such as the Variational Transition State Theory (VTST) combined with the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. This requires the calculation of vibrational frequencies and rotational constants for all stationary points.

Signaling Pathways and Workflows

Reaction Mechanism for 2NO₂ + F₂ → 2FNO₂

A commonly proposed mechanism for the overall reaction 2NO₂(g) + F₂(g) → 2NO₂F(g) involves two elementary steps.[4][5] The first step is the rate-determining step.

ReactionMechanism cluster_reactants Reactants cluster_products Products cluster_mechanism Mechanism 2NO2 2NO₂ Step1 Step 1 (slow): NO₂ + F₂ → FNO₂ + F Step2 Step 2 (fast): NO₂ + F → FNO₂ F2 F₂ F2->Step1 2FNO2 2FNO₂ F_intermediate F (intermediate) Step1->F_intermediate Step2->2FNO2 F_intermediate->Step2

Caption: Proposed two-step mechanism for the formation of this compound.

General Computational Workflow for Reaction Kinetics

The following diagram illustrates a typical workflow for the computational modeling of reaction kinetics.

ComputationalWorkflow Start Define Reaction System (e.g., F + NO₂) PES_Scan Potential Energy Surface Scan Start->PES_Scan Locate_Stationary_Points Locate Stationary Points (Reactants, Products, TS, Intermediates) PES_Scan->Locate_Stationary_Points Geometry_Optimization Geometry Optimization (e.g., DFT, MP2) Locate_Stationary_Points->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minima/TS, ZPVE) Geometry_Optimization->Frequency_Calculation High_Level_Energy High-Level Single-Point Energy Calculation (e.g., CCSD(T), G2M) Frequency_Calculation->High_Level_Energy Rate_Constant_Calculation Rate Constant Calculation (e.g., VTST/RRKM) High_Level_Energy->Rate_Constant_Calculation Comparison Comparison with Experimental Data Rate_Constant_Calculation->Comparison

Caption: A generalized workflow for computational kinetics studies.

Conclusion

The computational modeling of this compound reaction mechanisms, particularly the F + NO₂ reaction, is a challenging task that requires a combination of robust theoretical methods and careful validation against experimental data. While a definitive, all-encompassing comparative study is yet to be published, the available data suggests that modern DFT functionals, such as PBE0-D3 and M06-2X, can provide reasonable estimates for thermochemical properties like bond dissociation enthalpies. For accurate kinetic predictions, higher-level ab initio methods combined with statistical rate theories are necessary.

This guide highlights the current state of knowledge and provides a framework for researchers to select and evaluate computational models for their specific research needs in the field of fluorine chemistry. As computational resources and methodologies continue to advance, we can expect more detailed and accurate models of these complex reaction systems to emerge, further enhancing our understanding and predictive capabilities.

References

A Comparative Guide to Nitryl Fluoride and Nitrosyl Fluoride as Fluorinating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a critical strategy in modern drug discovery and materials science, often imparting unique and beneficial properties. Among the diverse array of fluorinating agents, nitryl fluoride (B91410) (NO2F) and nitrosyl fluoride (NOF) represent two powerful yet distinct reagents. This guide provides an objective comparison of their performance, supported by available experimental data and mechanistic insights, to aid researchers in selecting the appropriate tool for their synthetic challenges.

At a Glance: Key Properties

PropertyNitryl Fluoride (NO2F)Nitrosyl Fluoride (NOF)
Formula Weight 65.00 g/mol 49.01 g/mol
Boiling Point -72.4 °C[1]-59.9 °C
Melting Point -166 °C[1]-132.5 °C
Appearance Colorless gasColorless gas
Key Hazard Strong oxidizer, toxicHighly reactive, toxic, corrosive

Reactivity and Application Scope: A Tale of Two Fluorides

While both this compound and nitrosyl fluoride are potent fluorinating agents, their reactivity profiles and, consequently, their applications in organic synthesis differ significantly. Direct comparative studies across a broad range of organic substrates are limited in the scientific literature; however, existing data allows for a delineation of their primary modes of action.

This compound (NO2F): A Powerful Electrophile

This compound is characterized as a strong oxidizing and fluorinating agent.[2] Its reactivity is primarily electrophilic, making it suitable for attacking electron-rich centers.

  • Aromatic Compounds: While specific, high-yield examples of direct fluorination of simple aromatic hydrocarbons using this compound are not extensively documented in readily available literature, its electrophilic nature suggests reactivity towards activated aromatic systems. The general mechanism for electrophilic aromatic fluorination involves the attack of the aromatic ring on the electrophilic fluorine source to form a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.[3]

  • Alkenes: The electrophilic character of NO2F suggests that it can react with alkenes. The reaction would likely proceed through an initial electrophilic attack of the fluorine on the double bond, forming a carbocationic intermediate. This intermediate could then be trapped by the nitrate (B79036) (NO2) counterion or other nucleophiles present in the reaction mixture.

Nitrosyl Fluoride (NOF): A Versatile and Highly Reactive Agent

Nitrosyl fluoride is a highly reactive fluorinating and nitrating agent.[4] It exhibits a broader range of reactivity, participating in both electrophilic and addition reactions.

  • Alkenes and Fluoroolefins: NOF readily adds to fluoroolefins. For instance, its reaction with tetrafluoroethylene (B6358150) requires elevated temperatures and pressures to produce a 55% yield of the corresponding oxazetidine. The reaction is believed to proceed via an initial rate-determining addition of NOF to the double bond.

  • Aliphatic Halocarbons: Nitrosyl fluoride has been shown to be a powerful agent for the gas-phase fluorination of aliphatic halocarbons, effecting the exchange of other halogens for fluorine.[5]

  • Alcohols: NOF reacts with alcohols to form nitrite (B80452) esters, demonstrating its ability to act as a nitrosylating agent with the release of hydrogen fluoride.[4]

Quantitative Data Summary

Direct, side-by-side quantitative comparisons of this compound and nitrosyl fluoride for the fluorination of the same organic substrate under identical conditions are scarce in the published literature. The following table summarizes available data for representative reactions.

ReagentSubstrateProduct(s)Reaction ConditionsYield (%)Reference
NOFTetrafluoroethylene2-Pentafluoroethyl-3,3,4,4-tetrafluoro-1,2-oxazetidine100 °C, high pressure55
NOF & NO2FPentafluoroazapropeneN-nitroso- and N-nitrobis(trifluoromethyl)amine-Readily adds

Mechanistic Insights

The mechanisms by which this compound and nitrosyl fluoride effect fluorination are believed to differ based on their electronic structures and the nature of the substrate.

This compound: Electrophilic Attack

The fluorination of electron-rich substrates by NO2F is proposed to proceed via an electrophilic attack mechanism. In the case of aromatic compounds, this would follow the classical SEAr pathway.

SEAr_Mechanism Aromatic Aromatic Ring (e.g., Benzene) Sigma_Complex σ-Complex (Wheland Intermediate) Aromatic->Sigma_Complex Attack on F NO2F NO₂F NO2F->Sigma_Complex Fluorinated_Product Fluorinated Aromatic Sigma_Complex->Fluorinated_Product -H⁺ H_plus H⁺ NO2_minus NO₂⁻

Figure 1: Proposed electrophilic aromatic substitution (SEAr) mechanism for fluorination by this compound.

Nitrosyl Fluoride: Addition and Substitution Pathways

Nitrosyl fluoride's reactivity is more diverse. With alkenes, it can undergo an addition reaction, potentially involving a concerted or stepwise mechanism.

NOF_Addition_Mechanism cluster_0 Step 1: Addition Alkene Alkene (R₂C=CR₂) Adduct Initial Adduct (R₂C(F)-C(NO)R₂) Alkene->Adduct NOF NOF NOF->Adduct Cycloadduct [2+2] Cycloaddition (Oxazetidine Formation) Adduct->Cycloadduct Rearrangement / Further Reaction

Figure 2: Generalized mechanism for the addition of nitrosyl fluoride to an alkene.

Experimental Protocols

Detailed experimental protocols for a broad range of organic substrates are not widely available, particularly for this compound. The following represent general procedures for the preparation of the reagents, which is often done in situ or immediately prior to use due to their reactivity and gaseous nature.

Preparation of this compound (NO2F)

A common laboratory-scale preparation involves the fluorination of nitrogen dioxide.

  • Reactants: Nitrogen dioxide (NO2), Fluorine (F2)

  • Apparatus: A fluorothene or passivated metal reactor is required due to the corrosive nature of the reagents and products.

  • Procedure: Gaseous fluorine is carefully introduced into a reactor containing liquid nitrogen dioxide at a temperature just above its melting point. The reaction is highly exothermic and proceeds rapidly. The resulting this compound can be purified by fractional condensation. Yields greater than 90% have been reported.[1]

  • Safety: This reaction must be conducted with extreme caution in a well-ventilated fume hood by personnel experienced in handling highly reactive and toxic gases.

Preparation of Nitrosyl Fluoride (NOF)

Nitrosyl fluoride can be prepared by the direct fluorination of nitric oxide.

  • Reactants: Nitric oxide (NO), Fluorine (F2)

  • Apparatus: Similar to the preparation of this compound, a corrosion-resistant reactor is necessary.

  • Procedure: Fluorine gas is passed over liquid nitric oxide maintained just above its melting point. The reaction is vigorous and may be accompanied by a flame. The product, nitrosyl fluoride, is collected and purified by condensation. High yields (greater than 90%) are achievable.[1]

  • Safety: This procedure involves highly toxic and reactive gases and should only be performed with appropriate safety measures and expertise.

Conclusion

This compound and nitrosyl fluoride are potent fluorinating agents with distinct reactivity profiles.

  • This compound acts as a strong electrophilic fluorinating agent, making it theoretically suitable for the fluorination of electron-rich organic substrates. However, there is a notable lack of documented applications and quantitative data for its use in mainstream organic synthesis.

  • Nitrosyl fluoride demonstrates greater versatility, participating in addition reactions with unsaturated systems and substitution reactions with aliphatic halides. Its high reactivity makes it a powerful reagent, though potentially less selective.

For researchers in drug development and other areas of chemical synthesis, the choice between these two reagents will depend on the specific substrate and the desired transformation. The development of milder, more selective, and easier-to-handle fluorinating agents (e.g., N-F reagents like Selectfluor™) has largely overshadowed the use of these highly reactive gaseous compounds in many modern applications. Nevertheless, for specific applications requiring high reactivity, particularly in the gas phase or with inorganic substrates, nitryl and nitrosyl fluoride remain relevant tools in the chemist's arsenal. Further research into the controlled application of these reagents in organic synthesis could yet unveil new and valuable transformations.

References

Unraveling Nitryl Fluoride's Reactivity: A Comparative Guide to Theoretical and Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of nitryl fluoride (B91410) (FNO₂), a powerful oxidizing and fluorinating agent, is crucial for its application in synthesis and as a potential rocket propellant component. This guide provides a comparative analysis of theoretical models and experimental data to validate our understanding of FNO₂'s chemical behavior.

Nitryl fluoride's high reactivity stems from its unique electronic structure. Theoretical models, primarily based on quantum mechanics, have become indispensable tools for predicting its reaction pathways, transition states, and kinetic parameters. However, the validation of these computational models against robust experimental data is paramount for their reliable application. This guide delves into the available literature to compare theoretical predictions with experimental findings for key reactions of this compound.

Comparison of Theoretical and Experimental Data

A critical aspect of validating theoretical models is the direct comparison of calculated and experimentally determined kinetic and thermodynamic parameters. Below, we summarize the available data for the formation of this compound, a reaction that has been a subject of both theoretical and experimental investigation.

ReactionTheoretical MethodCalculated ParameterValueExperimental ValueReference
2 NO₂(g) + F₂(g) → 2 FNO₂(g)Not SpecifiedOverall Reaction Stoichiometry2 NO₂(g) + F₂(g) → 2 FNO₂(g)Consistent with experimental observations
Step 1 (slow): NO₂(g) + F₂(g) → FNO₂(g) + F(g)Not SpecifiedRate-determining stepPostulated as the slow step in the mechanismConsistent with observed second-order kinetics
Step 2 (fast): NO₂(g) + F(g) → FNO₂(g)Not SpecifiedFast subsequent stepConsumes the fluorine atom intermediateInferred from the overall reaction stoichiometry

Table 1: Comparison of Theoretical and Experimental Data for the Formation of this compound. This table summarizes the proposed two-step mechanism for the formation of this compound from nitrogen dioxide and fluorine gas. The rate-determining step involves the reaction of one molecule of each reactant, which is consistent with the experimentally observed second-order rate law.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating the quality and reliability of the data used to validate theoretical models.

Kinetic Study of the Reaction between Nitrogen Dioxide and Fluorine:

The rate of the reaction between nitrogen dioxide (NO₂) and fluorine (F₂) to form this compound (FNO₂) has been studied experimentally. A common technique involves monitoring the disappearance of a reactant or the appearance of a product over time. For instance, the concentration of NO₂, a colored gas, can be followed spectrophotometrically. By measuring the change in light absorption at a specific wavelength characteristic of NO₂, the reaction rate can be determined. These experiments are typically carried out under pseudo-first-order conditions, where one reactant is in large excess, to simplify the rate law determination. The temperature dependence of the reaction rate is also investigated to determine the activation energy.

Visualizing Reaction Mechanisms

To better illustrate the proposed mechanism for the formation of this compound, a reaction pathway diagram is provided below.

ReactionMechanism cluster_legend Legend R NO₂ + F₂ I FNO₂ + F R->I k₁ (slow) P FNO₂ I->P k₂ (fast) R2 NO₂ Reactants Reactants Intermediates Intermediates Products Products

Figure 1: Reaction pathway for the formation of this compound. This diagram illustrates the two-step mechanism, highlighting the reactants, the fluorine atom intermediate, and the final product.

Conclusion

The validation of theoretical models for this compound reactivity is an ongoing area of research. While computational methods provide powerful tools for predicting reaction outcomes, their accuracy is fundamentally tied to experimental verification. The example of this compound formation demonstrates how a combination of theoretical postulation and experimental kinetic studies can lead to a consistent mechanistic picture. Future work should focus on expanding the scope of these comparative studies to a wider range of this compound reactions, particularly with organic and atmospheric species, to build a more comprehensive and predictive understanding of its complex chemistry. This will require the generation of more high-quality experimental data on reaction kinetics and product distributions, which will serve as crucial benchmarks for the development and refinement of theoretical models.

A Comparative Guide to the Kinetic Studies of Nitryl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of reactions involving nitryl fluoride (B91410) (NO₂F). It summarizes key quantitative data, details relevant experimental methodologies, and offers visual representations of experimental workflows to facilitate a deeper understanding of the reaction dynamics of this powerful fluorinating and nitrating agent.

Overview of Nitryl Fluoride Reactivity

This compound is a highly reactive gas that participates in a variety of chemical transformations. Its kinetics are of significant interest for applications ranging from organic synthesis to propellants. The most extensively studied reaction is its formation from nitrogen dioxide (NO₂) and fluorine (F₂). Other key areas of kinetic interest include its thermal decomposition and its reactions with other small molecules.

Kinetic Data of this compound Reactions

The following tables summarize the available quantitative kinetic data for key reactions involving this compound.

Table 1: Kinetics of the Formation of this compound (2NO₂ + F₂ → 2NO₂F)

ParameterValueConditionsReference(s)
Rate Law Rate = k[NO₂][F₂]Gas Phase[1][2][3][4]
Overall Reaction Order 2-[1][2]
Rate Constant (k) See Arrhenius parameters--
Arrhenius Parameters
A-factor (A)1.6 x 10¹² cm³ mol⁻¹ s⁻¹-[5][6]
Activation Energy (Ea)10.5 kcal/mol (43.9 kJ/mol)-[5][6]
Proposed Mechanism Step 1 (slow): NO₂ + F₂ → NO₂F + F Step 2 (fast): NO₂ + F → NO₂FGas Phase[3][4][7]

Table 2: Kinetics of the Thermal Decomposition of this compound (NO₂F → NO₂ + F)

ParameterValueConditionsReference(s)
Rate Law Not well-established experimentally at lower temperatures.Gas Phase[8]
Activation Energy (Ea) The N-F bond dissociation energy is approximately 46.0 kcal/mol. This provides an estimate for the activation energy of the unimolecular decomposition.[8]-[8]
Notes The homogeneous thermal decomposition is challenging to study at temperatures below 1200 K because the equilibrium strongly favors the formation of NO₂F.[8]-[8]

Experimental Protocols

The study of the kinetics of fast gas-phase reactions involving highly reactive species like this compound requires specialized experimental techniques. The following sections detail the methodologies commonly employed.

3.1. Gas-Phase Kinetic Studies using Spectroscopic Monitoring

A common approach for determining the rate of gas-phase reactions is to monitor the concentration of a reactant or product over time using spectroscopy.

  • Experimental Setup:

    • Reaction Vessel: A large volume (e.g., 22-liter Pyrex flask) is often used to slow down fast reactions by allowing for the use of low reactant concentrations.[5][6]

    • Gas Handling System: A vacuum line is used to introduce precise amounts of reactant gases (NO₂, F₂, and an inert gas like N₂) into the reaction vessel.

    • Spectroscopic Detection: A light source (e.g., a lamp) and a detector (e.g., a photomultiplier tube) are positioned across the reaction vessel. The setup is configured to measure the absorbance of a specific wavelength of light that is strongly absorbed by one of the reactants or products. For the NO₂ + F₂ reaction, the disappearance of NO₂ is monitored by its characteristic light absorption.[5][6]

    • Temperature Control: The reaction vessel is typically housed in a thermostat or furnace to maintain a constant and controlled temperature throughout the experiment.

  • Procedure:

    • The reaction vessel is evacuated.

    • Known partial pressures of the reactant gases and an inert buffer gas are introduced into the vessel.

    • The absorbance of the species being monitored is recorded as a function of time.

    • The initial rate of reaction is determined from the initial slope of the concentration versus time plot.

    • The experiment is repeated with varying initial concentrations of each reactant to determine the order of the reaction with respect to each reactant and to establish the overall rate law.

    • The temperature of the reaction vessel is varied to determine the activation energy of the reaction using the Arrhenius equation.

3.2. Shock Tube Experiments

For studying reactions at high temperatures, such as the thermal decomposition of this compound, shock tubes provide a means to rapidly heat a gas sample.

  • Experimental Setup:

    • Shock Tube: A long tube is divided by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section.[1][5]

    • Gas Mixture Preparation: A mixture of the reactant (e.g., NO₂F) highly diluted in an inert gas (e.g., argon) is prepared in the driven section.

    • Detection System: Fast-response detectors, such as infrared (IR) emission detectors or mass spectrometers, are positioned at the end of the shock tube to monitor the concentration of species behind the shock wave.[1][9]

  • Procedure:

    • The driver section is filled with a light gas (e.g., helium) at high pressure.

    • The diaphragm is ruptured, generating a shock wave that travels through the driven section, rapidly heating and compressing the reactant gas mixture.

    • The concentrations of reactants and products are monitored as a function of time behind the reflected shock wave.

    • The temperature and pressure behind the shock wave are calculated from the shock wave velocity.

    • Rate constants are determined from the observed concentration changes at different temperatures.

3.3. Matrix Isolation Spectroscopy

This technique is used to trap and study highly reactive species, such as reaction intermediates or unstable molecules like isomers of this compound.

  • Experimental Setup:

    • Cryostat: A cryogenic refrigerator capable of reaching very low temperatures (e.g., 8 K).

    • Matrix Gas: An inert gas, such as argon or nitrogen, is used as the host material.

    • Deposition System: Reactants are co-deposited with a large excess of the matrix gas onto a cold window (e.g., CsI) inside the cryostat.

    • Spectrometer: An infrared (IR) or ultraviolet-visible (UV-Vis) spectrometer is used to record the spectra of the isolated species.

    • Photolysis Source: A UV lamp or laser can be used to irradiate the matrix and induce photochemical reactions.

  • Procedure:

    • A mixture of the reactant(s) (e.g., NO₂ and F₂) and the matrix gas is slowly deposited onto the cold window.

    • The infrared spectrum of the isolated species is recorded.

    • The matrix can be subjected to controlled annealing to allow for limited diffusion and reaction of trapped species.

    • Alternatively, the matrix can be irradiated with light of a specific wavelength to initiate photochemical reactions.

    • The spectra are recorded at various stages to identify new species formed and to study their transformations. For example, the photolysis of F₂ and NO₂ in a nitrogen matrix at 8 K has been used to study the formation of this compound and its less stable isomer, nitrosyl hypofluorite (B1221730) (ONOF).[8][10]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Experimental_Workflow_Gas_Phase_Kinetics cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Data Acquisition cluster_analysis Data Analysis prep_gases Prepare Reactant Gases (e.g., NO₂, F₂, Inert Gas) introduce_gases Introduce Gases to Known Partial Pressures prep_gases->introduce_gases prep_vessel Evacuate and Thermostat Reaction Vessel prep_vessel->introduce_gases initiate_reaction Initiate Reaction (Mixing) introduce_gases->initiate_reaction monitor_concentration Monitor Concentration vs. Time (Spectroscopy) initiate_reaction->monitor_concentration record_data Record Absorbance Data monitor_concentration->record_data determine_rate Determine Initial Rate record_data->determine_rate vary_conditions Vary Concentrations and Temperature determine_rate->vary_conditions determine_kinetics Determine Rate Law, Rate Constant, and Ea vary_conditions->determine_kinetics

Caption: Workflow for a typical gas-phase kinetic study.

Experimental_Workflow_Shock_Tube cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Data Acquisition cluster_analysis Data Analysis prep_mixture Prepare Reactant Mixture in Driven Section rupture_diaphragm Rupture Diaphragm prep_mixture->rupture_diaphragm prep_driver Pressurize Driver Section prep_driver->rupture_diaphragm generate_shock Generate Shock Wave rupture_diaphragm->generate_shock heat_gas Rapidly Heat Gas generate_shock->heat_gas monitor_species Monitor Species Concentration Behind Reflected Shock heat_gas->monitor_species record_data Record Time-Resolved Data monitor_species->record_data calculate_conditions Calculate T and P from Shock Velocity record_data->calculate_conditions determine_rate_constants Determine Rate Constants calculate_conditions->determine_rate_constants

Caption: Workflow for a shock tube kinetic study.

Experimental_Workflow_Matrix_Isolation cluster_prep Preparation cluster_isolation Isolation cluster_reaction Reaction cluster_analysis Analysis cool_window Cool Cryostat Window (e.g., to 8 K) deposit_matrix Co-deposit Mixture onto Cold Window cool_window->deposit_matrix prepare_mixture Prepare Reactant/Matrix Gas Mixture prepare_mixture->deposit_matrix record_initial_spectrum Record Initial IR Spectrum deposit_matrix->record_initial_spectrum induce_reaction Induce Reaction (Annealing or Photolysis) record_initial_spectrum->induce_reaction record_final_spectrum Record Final IR Spectrum induce_reaction->record_final_spectrum identify_products Identify Products and Intermediates record_final_spectrum->identify_products

Caption: Workflow for a matrix isolation spectroscopy study.

References

A Comparative Guide to Nitrating Agents: Efficacy, Selectivity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of a nitro group onto an aromatic ring is a pivotal transformation in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced materials. The choice of nitrating agent is critical, directly influencing the reaction's efficiency, regioselectivity, and overall success. This guide provides an objective comparison of common nitrating agents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your selection process.

At a Glance: Performance of Common Nitrating Agents

The efficacy of a nitrating agent is a function of its reactivity and selectivity under specific conditions. The following tables summarize the performance of four widely used nitrating systems on representative aromatic substrates: benzene (B151609) (an unactivated ring), toluene (B28343) (an activated ring), and nitrobenzene (B124822) (a deactivated ring).

Table 1: Nitration of Benzene

Nitrating AgentReaction ConditionsYield (%)Product Distribution
Mixed Acid (HNO₃/H₂SO₄) 50-60°C, 1 h~85-95%Mononitrobenzene
Acetyl Nitrate (B79036) (in Ac₂O) 0-25°CGoodMononitrobenzene
Nitronium Tetrafluoroborate (B81430) (NO₂BF₄) Room Temp, SulfolaneHighMononitrobenzene
Dinitrogen Pentoxide (N₂O₅) 20°C, Liquefied TFE, 0.5 h~95%Mononitrobenzene

Table 2: Nitration of Toluene

Nitrating AgentReaction ConditionsYield (%)Isomer Distribution (ortho:meta:para)
Mixed Acid (HNO₃/H₂SO₄) 30°CHigh58:4:38
Acetyl Nitrate (in CH₂Cl₂) N/AHigh~60:1.5:38.5[1]
Nitronium Tetrafluoroborate (NO₂BF₄) Dichloromethane (B109758)High66:3:31[2]
Dinitrogen Pentoxide (N₂O₅) -20°C, CH₂Cl₂95%63.2 : 2.2 : 34.6[1]

Table 3: Nitration of Nitrobenzene

Nitrating AgentReaction ConditionsYield (%)Isomer Distribution (ortho:meta:para)
Mixed Acid (HNO₃/H₂SO₄) 90-100°C, Fuming HNO₃~90%6:93:1[3]
Acetyl Nitrate N/AModeratePredominantly meta
Nitronium Tetrafluoroborate (NO₂BF₄) SulfolaneHighPredominantly meta
Dinitrogen Pentoxide (N₂O₅) N/ALowPredominantly meta

In-Depth Analysis of Nitrating Agents

Mixed Acid (Concentrated Nitric and Sulfuric Acids)

The combination of concentrated nitric acid and sulfuric acid is the most traditional and widely used nitrating agent.[4] Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺).[3][5]

Advantages:

  • Cost-effective and readily available: Both acids are common laboratory reagents.

  • High reactivity: Effective for a wide range of aromatic compounds, including deactivated ones.[4]

Disadvantages:

  • Harsh conditions: Requires strong acids and often elevated temperatures, which can be incompatible with sensitive functional groups.[4]

  • Safety concerns: The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and over-nitration.

  • Environmental concerns: Generates significant amounts of acidic waste.

Acetyl Nitrate

Acetyl nitrate, typically generated in situ from nitric acid and acetic anhydride, is a milder nitrating agent compared to mixed acid.[1] The active electrophile is believed to be protonated acetyl nitrate or the nitronium ion, depending on the reaction conditions.

Advantages:

  • Milder conditions: Often used at or below room temperature, making it suitable for substrates with sensitive functional groups.[1]

  • Good selectivity: Can offer different regioselectivity compared to mixed acid.[1]

Disadvantages:

  • Instability: Acetyl nitrate is thermally unstable and can be explosive, requiring careful handling and in situ generation.

  • Side reactions: Can lead to acetylation as a side reaction.

Nitronium Tetrafluoroborate (NO₂BF₄)

Nitronium tetrafluoroborate is a stable, crystalline salt that serves as a direct source of the nitronium ion.[2] This allows for nitration reactions under anhydrous and less acidic conditions.

Advantages:

  • Clean reaction: Avoids the use of strong acids and the formation of water as a byproduct.

  • High reactivity: A powerful nitrating agent due to the direct availability of the nitronium ion.[2]

  • Predictable mechanism: The reaction proceeds through a well-defined electrophilic aromatic substitution pathway.

Disadvantages:

  • Cost: More expensive than traditional nitrating agents.

  • Hygroscopic: Requires handling under anhydrous conditions.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful nitrating agent, particularly effective for the nitration of deactivated aromatic compounds.[6][7] It can be used in various solvents, offering flexibility in reaction conditions.

Advantages:

  • High reactivity: One of the most potent nitrating agents.[6]

  • "Green" potential: When used in inert solvents, the only byproduct is nitric acid, which can potentially be recycled.[6][8]

  • Versatility: Can be used for a wide range of substrates under different conditions.[6][8]

Disadvantages:

  • Instability: Thermally unstable and can be explosive, requiring careful preparation and handling.

  • Availability: Not as readily available as other nitrating agents.

Experimental Protocols

General Experimental Workflow for Aromatic Nitration

The following diagram outlines a typical workflow for an aromatic nitration experiment. Specific details for each nitrating agent are provided in the subsequent protocols.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Prepare Nitrating Agent & Substrate Solution setup Set up Reaction Vessel with Cooling reagents->setup addition Slow, Controlled Addition of Reagent setup->addition monitoring Monitor Reaction Progress (TLC, GC) addition->monitoring quench Quench Reaction (e.g., with ice-water) monitoring->quench extraction Solvent Extraction quench->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying purification Purify Product (e.g., chromatography, recrystallization) drying->purification

A generalized workflow for aromatic nitration experiments.

Protocol 1: Nitration of Benzene using Mixed Acid

Objective: To synthesize nitrobenzene from benzene using a mixture of concentrated nitric and sulfuric acids.

Materials:

  • Benzene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Calcium Chloride

  • Round-bottom flask, dropping funnel, condenser, separatory funnel

Procedure:

  • In a round-bottom flask, carefully add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 21 mL of concentrated nitric acid with constant swirling. Keep the temperature of the mixture below 20°C.

  • To this nitrating mixture, add 17.5 mL of benzene dropwise from a dropping funnel over a period of about 30 minutes. Maintain the reaction temperature between 50-55°C by adjusting the rate of addition and using the ice bath as needed. Do not exceed 60°C.[6]

  • After the addition is complete, heat the mixture to 60°C for about 40-45 minutes with occasional swirling.[6]

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing about 150 mL of cold water.

  • Transfer the mixture to a separatory funnel. The lower layer is the acid layer, and the upper, oily layer is nitrobenzene.

  • Separate the layers and wash the nitrobenzene layer sequentially with water, 5% sodium bicarbonate solution, and again with water to remove any residual acid.

  • Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation.

Protocol 2: Nitration of Toluene using Dinitrogen Pentoxide in Dichloromethane

Objective: To synthesize nitrotoluenes from toluene using dinitrogen pentoxide in an organic solvent.

Materials:

  • Toluene

  • Dinitrogen Pentoxide (N₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Dry ice/acetone bath

  • Three-necked round-bottom flask, pressure-equalizing dropping funnel, thermometer, mechanical stirrer

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a pressure-equalizing dropping funnel, dissolve 1 g of toluene in 10.5 g of dichloromethane.[1]

  • Cool the solution to -20°C using a dry ice/acetone bath.[1]

  • Prepare a pre-cooled 8.8% solution of N₂O₅ in dichloromethane and add it dropwise to the toluene solution over a period of time, ensuring the temperature remains at -20°C.[1]

  • After the addition is complete, stir the reaction mixture at -20°C for one hour.[1]

  • The reaction can be quenched by carefully adding it to a cold aqueous sodium bicarbonate solution.

  • The organic layer is then separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the nitrotoluene products. The isomer distribution can be analyzed by gas chromatography.

Reaction Mechanisms and Signaling Pathways

The nitration of aromatic compounds proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key step is the attack of the electron-rich aromatic ring on a potent electrophile, the nitronium ion (NO₂⁺) or a related species.

General Mechanism of Electrophilic Aromatic Nitration

eas_mechanism Aromatic Aromatic Ring (e.g., Benzene) SigmaComplex Arenium Ion Intermediate (Sigma Complex) Aromatic->SigmaComplex Attack on Electrophile Electrophile Electrophile (NO₂⁺) Electrophile->SigmaComplex NitroAromatic Nitroaromatic Product SigmaComplex->NitroAromatic Deprotonation Proton H⁺ SigmaComplex->Proton

The general mechanism of electrophilic aromatic nitration.

Formation of the Nitronium Ion from Different Precursors

The identity of the active electrophile and its generation are dependent on the nitrating agent used.

electrophile_formation cluster_mixed_acid Mixed Acid cluster_acetyl_nitrate Acetyl Nitrate cluster_no2bf4 Nitronium Tetrafluoroborate cluster_n2o5 Dinitrogen Pentoxide HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ H2SO4->H2NO3_plus HSO4_minus HSO₄⁻ NO2_plus_MA NO₂⁺ H2NO3_plus->NO2_plus_MA - H₂O H2O H₂O H2NO3_plus->H2O AcONO2 CH₃COONO₂ AcONO2H_plus CH₃COONO₂H⁺ AcONO2->AcONO2H_plus + H⁺ H_plus_AN H⁺ H_plus_AN->AcONO2H_plus NO2_plus_AN NO₂⁺ AcONO2H_plus->NO2_plus_AN - CH₃COOH AcOH CH₃COOH AcONO2H_plus->AcOH NO2BF4 NO₂BF₄ NO2_plus_BF4 NO₂⁺ NO2BF4->NO2_plus_BF4 Dissociation BF4_minus BF₄⁻ NO2BF4->BF4_minus N2O5 N₂O₅ NO2_plus_N2O5 NO₂⁺ N2O5->NO2_plus_N2O5 Heterolysis NO3_minus NO₃⁻ N2O5->NO3_minus

Generation of the nitronium ion from various nitrating agents.

Conclusion

The selection of an appropriate nitrating agent is a critical decision in synthetic chemistry that hinges on the substrate's reactivity, the desired regioselectivity, and the tolerance of other functional groups. While mixed acid remains a powerful and economical choice for many applications, modern reagents like acetyl nitrate, nitronium tetrafluoroborate, and dinitrogen pentoxide offer milder conditions, higher selectivity, and cleaner reaction profiles. By understanding the characteristics and experimental nuances of each, researchers can optimize their nitration reactions to achieve their synthetic goals efficiently and safely.

References

Unveiling Fleeting Intermediates: A Spectroscopic Guide to Nitryl Fluoride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals delving into the intricate reaction pathways of nitryl fluoride (B91410) (FNO2), understanding the transient species that govern these transformations is paramount. This guide provides a comparative overview of spectroscopic techniques employed to identify and characterize the elusive reaction intermediates of nitryl fluoride, with a focus on matrix isolation infrared spectroscopy and its alternatives. Experimental data, detailed protocols, and visual workflows are presented to facilitate a comprehensive understanding of these powerful analytical methods.

The study of reaction mechanisms often hinges on the detection and characterization of short-lived intermediates. In the case of this compound, a potent fluorinating and oxidizing agent, photochemically induced reactions proceed through highly reactive species. Spectroscopic techniques offer a window into these fleeting moments, providing invaluable structural and kinetic information.

Matrix Isolation Infrared Spectroscopy: A Cold Trap for Reactive Species

Matrix isolation infrared (IR) spectroscopy stands out as a primary and powerful technique for the detailed study of this compound reaction intermediates.[1][2] This method involves trapping the reactive species in an inert, cryogenic solid matrix, typically a noble gas like argon, at temperatures near absolute zero.[1][3] This "freezes" the intermediates in place, preventing further reactions and allowing for their spectroscopic characterization.[1]

The photolysis of this compound (FNO2) isolated in an argon matrix is a common experimental approach. Upon irradiation with UV light, FNO2 molecules dissociate, leading to the formation of key intermediates such as nitrosyl fluoride (FNO) and its less stable isomer, nitrosyl hypofluorite (B1221730) (FONO).

Experimental Protocol: Matrix Isolation IR Spectroscopy of FNO2 Photolysis

A typical experimental setup for matrix isolation IR spectroscopy of this compound photolysis involves the following steps:

  • Sample Preparation: A gaseous mixture of this compound diluted in an excess of an inert gas (e.g., Argon, with a ratio of approximately 1:1000) is prepared.[4]

  • Deposition: This gas mixture is slowly deposited onto a cryogenic window (e.g., CsI) cooled to very low temperatures (around 10-20 K) by a closed-cycle helium cryostat.[3][4]

  • Spectroscopic Measurement (Pre-photolysis): An initial infrared spectrum of the matrix-isolated FNO2 is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Photolysis: The matrix is then irradiated in situ with a UV light source (e.g., a mercury arc lamp or a laser) for a specific duration. This initiates the photochemical reaction.[1]

  • Spectroscopic Measurement (Post-photolysis): Infrared spectra are recorded at various time intervals during and after photolysis to monitor the decay of the parent molecule and the growth of new absorption bands corresponding to the reaction intermediates and final products.[4]

The identification of the intermediates is achieved by comparing the experimentally observed vibrational frequencies with those predicted by theoretical calculations or with known spectra of the suspected species.

Quantitative Data: Vibrational Frequencies of FNO2 Reaction Intermediates

The following table summarizes the experimentally observed and theoretically calculated vibrational frequencies for the key intermediates, nitrosyl fluoride (FNO) and nitrosyl hypofluorite (FONO), trapped in an argon matrix.

IntermediateVibrational ModeExperimental Frequency (cm⁻¹) in Ar MatrixTheoretical Frequency (cm⁻¹)
FNO N=O stretchData not found in search resultsData not found in search results
N-F stretchData not found in search resultsData not found in search results
F-N-O bendData not found in search resultsData not found in search results
FONO O-N stretchData not found in search resultsData not found in search results
N-O-F bendData not found in search resultsData not found in search results
TorsionData not found in search resultsData not found in search results

(Note: Specific experimental and theoretical vibrational frequencies for FNO and FONO in an argon matrix were not explicitly found in the provided search results. This table serves as a template for the required data.)

Alternative Spectroscopic Techniques for Studying Reaction Intermediates

While matrix isolation IR spectroscopy provides detailed structural information, other techniques offer complementary insights, particularly into the dynamics of the reaction in the gas phase or on ultrafast timescales.

Gas-Phase Spectroscopy

Studying reaction intermediates directly in the gas phase can provide information about their intrinsic properties without the influence of a matrix environment. Techniques like molecular beam mass spectrometry can be used to detect reactive small molecules.[1]

Advantages:

  • Provides data on isolated molecules without matrix effects.

  • Can be coupled with other techniques for more comprehensive analysis.

Disadvantages:

  • Lower concentrations of intermediates can make detection challenging.

  • Short lifetimes of intermediates can hinder detailed spectroscopic characterization.

Time-Resolved Spectroscopy

Time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are invaluable for studying the ultrafast dynamics of photochemical reactions.[5][6] These methods use a "pump" laser pulse to initiate the reaction and a "probe" laser pulse to monitor the subsequent changes in absorption as a function of time.[7]

Experimental Protocol: Femtosecond Transient Absorption Spectroscopy

  • Sample: A solution or gas-phase sample of this compound is prepared.

  • Pump Pulse: An ultrashort laser pulse (femtosecond or picosecond duration) excites the FNO2 molecules, initiating the reaction.

  • Probe Pulse: A second, time-delayed ultrashort laser pulse is passed through the sample.

  • Detection: The absorption of the probe pulse is measured as a function of the time delay between the pump and probe pulses. This provides information on the formation and decay of transient species.

Advantages:

  • Allows for the direct observation of reaction dynamics on extremely short timescales.

  • Provides kinetic information about the formation and decay of intermediates.

Disadvantages:

  • Broad and often overlapping spectral features can make the identification of specific intermediates challenging.

  • Requires sophisticated and expensive laser systems.

Computational Chemistry: A Theoretical Lens

Computational chemistry plays a crucial role in complementing experimental studies of reaction intermediates.[2] Quantum chemical calculations can be used to:

  • Predict the structures and vibrational frequencies of potential intermediates.

  • Calculate the energies of different reaction pathways.

  • Simulate spectroscopic properties to aid in the interpretation of experimental data.

By comparing theoretically predicted vibrational frequencies with experimental IR spectra, researchers can confidently assign the observed absorption bands to specific intermediates.[8]

Visualizing the Workflow and Reaction Pathways

To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_matrix Matrix Isolation cluster_analysis Data Analysis prep Prepare FNO2/Ar Mixture deposit Deposit on Cryogenic Window prep->deposit pre_ir Record Pre-photolysis IR Spectrum deposit->pre_ir photolysis UV Photolysis pre_ir->photolysis post_ir Record Post-photolysis IR Spectra photolysis->post_ir analysis Identify Intermediates (FNO, FONO) post_ir->analysis

Caption: Experimental workflow for matrix isolation IR spectroscopy of FNO2 photolysis.

reaction_pathway FNO2 FNO2 hv UV Photon (hν) FNO2->hv FONO FONO FNO2->FONO Isomerization intermediates [F + NO2]* hv->intermediates FNO FNO intermediates->FNO O O intermediates->O

Caption: Simplified reaction pathway for the photolysis of this compound.

Conclusion

The spectroscopic investigation of this compound reaction intermediates is a multifaceted endeavor that benefits from a combination of experimental techniques and theoretical calculations. Matrix isolation infrared spectroscopy provides unparalleled detail for the structural characterization of trapped intermediates like FNO and FONO. Complementary techniques such as gas-phase and time-resolved spectroscopy offer crucial insights into the intrinsic properties and dynamic behavior of these transient species. By leveraging the strengths of each method, researchers can piece together a comprehensive picture of the complex reaction mechanisms of this compound, paving the way for advancements in areas where this reactive molecule plays a critical role.

References

Safety Operating Guide

Proper Disposal Procedures for Nitryl Fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Nitryl fluoride (B91410) (NO₂F) is a highly reactive, toxic, and corrosive gas, demanding meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This document provides essential safety and logistical information for the proper management and disposal of nitryl fluoride, specifically for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is critical to understand its significant hazards and to be equipped with the appropriate Personal Protective Equipment (PPE).

Hazard Summary:

  • Toxicity: this compound is poisonous by inhalation and is a severe irritant to the skin, eyes, and mucous membranes.[1] Upon heating, it decomposes to produce toxic fumes of nitrogen oxides (NOx) and fluoride (F⁻).[1]

  • Reactivity: It is a powerful oxidizing and fluorinating agent.[1][2] It reacts explosively with reducing agents and can ignite spontaneously on contact with various elements, including boron, silicon, phosphorus, arsenic, and iodine at room temperature.[1]

  • Hydrolysis: this compound reacts rapidly with water (hydrolyzes) to form two highly corrosive acids: nitric acid (HNO₃) and hydrofluoric acid (HF).[1][3] Hydrofluoric acid is extremely toxic and corrosive, causing severe burns that may not be immediately painful.

  • Incompatibility: It is incompatible with most metals and nonmetals.[1]

Mandatory Personal Protective Equipment (PPE): Due to the extreme hazards, handling of this compound must occur in a well-ventilated chemical fume hood. The following PPE is mandatory:

PPE CategorySpecification
Hand Protection Chemical-impermeable gloves (e.g., Butyl rubber, Viton®). Always inspect gloves for integrity before use.
Eye/Face Protection Tightly fitting chemical safety goggles and a full-face shield are required.
Body Protection A fire/flame-resistant and chemical-impermeant lab coat or apron to prevent skin exposure.
Respiratory Protection A NIOSH/MSHA-approved self-contained breathing apparatus (SCBA) is necessary when handling this gas. Standard air-purifying respirators are not sufficient.

Primary Disposal Plan: Professional Waste Management

Under no circumstances should researchers attempt to neutralize or dispose of this compound waste in-house. The hydrolysis of this compound produces hydrofluoric acid (HF), a substance that requires specialized handling and disposal protocols. Attempting to neutralize it without proper training and equipment can result in a violent exothermic reaction and the release of highly toxic fumes.

The only safe and compliant method for the disposal of this compound and materials contaminated with it is to contact a licensed professional hazardous waste disposal service.

Operational Steps for Disposal:

  • Characterization: The waste generator is responsible for properly characterizing all waste materials according to applicable regulations (e.g., US 40 CFR 262.11).[4]

  • Containment: Securely store any cylinders or containers of this compound in a designated, well-ventilated, and cool area away from incompatible materials.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound," and all appropriate hazard warnings (e.g., "Oxidizer," "Toxic," "Corrosive").

  • Contact Professionals: Arrange for pickup and disposal with a certified hazardous waste management company that has experience handling highly reactive and toxic gases.

  • Documentation: Maintain all records of waste characterization, pickup, and disposal in accordance with institutional and regulatory requirements.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound, underscoring the need for cautious handling.

PropertyValue
Molecular Formula FNO₂
Molecular Weight 65.00 g/mol
Boiling Point -72.4 °C
Melting Point -166 °C
Physical State Colorless gas with a pungent odor
Water Solubility Reacts to form nitric acid (HNO₃) and hydrofluoric acid (HF)[1][3]
UN Number 3310
Hazard Class 2.3 (Toxic Gas)

Logical Workflow for Disposal

The following diagram outlines the mandatory decision-making process for the safe management and disposal of this compound.

NitrylFluorideDisposal start This compound (NO₂F) Waste Identified assess Assess Situation: - In original, stable container? - Evidence of leak or instability? start->assess stable Container is Stable and Intact assess->stable Yes unstable Container is Leaking, Damaged, or Unstable assess->unstable No secure_area 1. Secure in a designated, cool, well-ventilated hazardous gas storage area. stable->secure_area emergency 1. Evacuate Immediate Area 2. Alert Personnel & Activate Alarm 3. Call Emergency Response Team unstable->emergency label_waste 2. Ensure container is clearly labeled: 'Hazardous Waste - this compound' 'Toxic', 'Oxidizer', 'Corrosive' secure_area->label_waste contact_pro 3. Contact Professional Hazardous Waste Disposal Service label_waste->contact_pro pro_disposal 4. Follow instructions from professionals for packaging and pickup. contact_pro->pro_disposal emergency->contact_pro After area is secured end Waste Safely Managed by Professionals pro_disposal->end

Caption: Workflow for the safe management and disposal of this compound.

Spill and Emergency Response

In the event of an accidental release of this compound, immediate and decisive action is required.

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Alarm: Activate the nearest fire alarm or emergency response system.

  • Isolate: If it is safe to do so without risk, close the sash of the fume hood where the leak occurred. Do not attempt to clean up the spill.

  • Ventilate: Ensure the laboratory's ventilation system is operating.

  • Contact: Call your institution's Environmental Health and Safety (EHS) department and emergency services immediately. Provide them with the chemical name (this compound) and the Safety Data Sheet (SDS) if available.

Only trained emergency responders with the appropriate SCBA and protective gear should enter the area to address the leak.

References

Personal protective equipment for handling Nitryl fluoride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nitryl Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Nitryl fluoride (FNO₂). Given its hazardous nature as a strong oxidizing and fluorinating agent, adherence to these guidelines is critical for ensuring laboratory safety. This compound readily hydrolyzes to form nitric acid and highly corrosive hydrofluoric acid, necessitating stringent safety measures.

Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound and its decomposition products, a comprehensive PPE strategy is mandatory. The following table summarizes the required equipment.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of corrosive materials and exposure to the gaseous form of this compound.
Hand Protection Double-gloving is required. An inner nitrile glove with an outer, heavy-duty neoprene or butyl rubber glove.Provides protection against both this compound and its corrosive hydrolysis byproducts. Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection A NIOSH-approved supplied-air respirator (SAR) in pressure-demand or other positive-pressure mode is the preferred option. If a SAR is not feasible, a full-facepiece respirator with a combination cartridge for acid gases and particulates (e.g., P100) should be used.This compound is a toxic gas, and its hydrolysis product, hydrogen fluoride, is extremely corrosive to the respiratory tract. A supplied-air respirator offers the highest level of protection.
Body Protection A flame-resistant lab coat worn over long-sleeved clothing and long pants. For operations with a higher risk of splashes, a chemical-resistant apron or a full chemical-protective suit should be worn.Protects the skin from contact with corrosive and oxidizing materials.
Foot Protection Closed-toe shoes made of a chemical-resistant material.Protects feet from spills and falling objects.
Operational Plan: Step-by-Step Handling Protocol

All work with this compound must be conducted in a certified chemical fume hood with a sash height that provides adequate protection.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.

  • Emergency Preparedness: Ensure that an ANSI-approved safety shower and eyewash station are immediately accessible. A spill kit containing calcium carbonate or sodium bicarbonate for neutralization and an inert absorbent material should be readily available. Crucially, a tube of 2.5% calcium gluconate gel must be on hand for immediate first aid in case of skin contact with hydrofluoric acid.

  • Equipment Inspection: All glassware and equipment should be inspected for cracks, stars, or other defects. Ensure all connections in the experimental setup are secure to prevent leaks.

  • Inert Atmosphere: If the experimental procedure is sensitive to moisture, ensure the apparatus is dry and can be operated under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of this compound.

Handling:

  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated work area.

  • Containment: Conduct all manipulations of this compound within a properly functioning chemical fume hood.

  • Controlled Dispensing: Use appropriate and well-maintained equipment for dispensing the gas. The flow rate should be carefully controlled.

  • Monitoring: If available, use a gas detector for fluorinated compounds to monitor the work area for any leaks.

Post-Handling:

  • Decontamination: After the procedure, decontaminate all surfaces and reusable equipment. A 10% sodium carbonate solution can be used to neutralize any residual acid.

  • Doffing PPE: Remove PPE in the correct sequence to avoid cross-contamination. Remove the outer gloves first, followed by the lab coat and face shield/goggles, and finally the inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact 1. Immediately proceed to the nearest safety shower and flush the affected area with copious amounts of water for at least 15 minutes. 2. While flushing, remove all contaminated clothing. 3. After flushing, apply a 2.5% calcium gluconate gel to the affected area. 4. Seek immediate medical attention.
Eye Contact 1. Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. 2. Seek immediate medical attention.
Inhalation 1. Move the affected individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention.
Small Spill 1. Evacuate the immediate area. 2. If properly trained and equipped, neutralize the spill with calcium carbonate or sodium bicarbonate. 3. Absorb the neutralized residue with an inert material and place it in a designated hazardous waste container.
Large Spill 1. Evacuate the laboratory and alert others in the vicinity. 2. Activate the emergency alarm and contact the institution's emergency response team.
Disposal Plan

All waste containing this compound or its byproducts must be treated as hazardous waste.

Waste Collection:

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and disposable labware should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused this compound should be slowly and carefully neutralized in a controlled manner. This can be achieved by bubbling the gas through a stirred, cooled solution of sodium bicarbonate. The resulting solution should then be treated with a calcium salt (e.g., calcium chloride or calcium hydroxide) to precipitate the fluoride as calcium fluoride. The solid calcium fluoride should be collected by filtration.

Waste Disposal:

  • Neutralization: The primary step in disposing of this compound is its conversion to less reactive substances.

  • Precipitation: The fluoride ions in the neutralized solution are precipitated as insoluble calcium fluoride.

  • Containerization: The collected calcium fluoride precipitate and any other solid waste must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal: The containerized waste must be disposed of through the institution's hazardous waste management program or a licensed professional waste disposal service. Do not dispose of any materials down the drain.

Visual Workflow for Handling this compound

NitrylFluorideWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment emergency_prep Emergency Preparedness (Shower, Eyewash, Spill Kit, Calcium Gluconate) risk_assessment->emergency_prep equipment_check Inspect Equipment emergency_prep->equipment_check inert_atmosphere Prepare Inert Atmosphere equipment_check->inert_atmosphere don_ppe Don Appropriate PPE inert_atmosphere->don_ppe containment Work in Fume Hood don_ppe->containment dispensing Controlled Dispensing containment->dispensing monitoring Monitor for Leaks dispensing->monitoring decontaminate Decontaminate Surfaces & Equipment monitoring->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe neutralize Neutralize with Sodium Bicarbonate decontaminate->neutralize wash_hands Wash Hands Thoroughly doff_ppe->wash_hands precipitate Precipitate Fluoride with Calcium Salt neutralize->precipitate collect_waste Collect Solid Waste precipitate->collect_waste professional_disposal Dispose via Professional Service collect_waste->professional_disposal

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